Product packaging for Firuglipel(Cat. No.:CAS No. 1371591-51-3)

Firuglipel

Cat. No.: B607458
CAS No.: 1371591-51-3
M. Wt: 467.5 g/mol
InChI Key: LRXRIKVDAVVQCP-SPLOXXLWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

FIRUGLIPEL is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
G protein-coupled receptor 119 agonist for treatment of type 2 diabetes

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H26FN3O5 B607458 Firuglipel CAS No. 1371591-51-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[5-[(1R)-1-[4-(cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-[(2R)-1-hydroxypropan-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O5/c1-3-21(33-18-9-6-16(7-10-18)22(31)15-4-5-15)25-28-23(29-34-25)17-8-11-19(20(26)12-17)24(32)27-14(2)13-30/h6-12,14-15,21,30H,3-5,13H2,1-2H3,(H,27,32)/t14-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXRIKVDAVVQCP-SPLOXXLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC(=NO1)C2=CC(=C(C=C2)C(=O)NC(C)CO)F)OC3=CC=C(C=C3)C(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=NC(=NO1)C2=CC(=C(C=C2)C(=O)N[C@H](C)CO)F)OC3=CC=C(C=C3)C(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1371591-51-3
Record name Firuglipel [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1371591513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FIRUGLIPEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08P99TX229
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Firuglipel's Mechanism of Action in Pancreatic β-Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Firuglipel (formerly DS-8500a) is an orally available, small-molecule agonist of G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes mellitus. Its mechanism of action in pancreatic β-cells is multifaceted, involving both direct stimulation of insulin secretion and an indirect pathway mediated by the incretin hormone glucagon-like peptide-1 (GLP-1). This guide provides a comprehensive technical overview of this compound's core mechanism, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: Dual Stimulation of Insulin Secretion

This compound exerts its glucose-lowering effects by enhancing glucose-stimulated insulin secretion (GSIS) through two primary pathways originating from the activation of GPR119.

1.1. Direct Action on Pancreatic β-Cells:

GPR119 is highly expressed on the surface of pancreatic β-cells.[1][2] Upon binding, this compound activates the Gαs subunit of the G protein, which in turn stimulates adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][3] Elevated cAMP activates Protein Kinase A (PKA), a key enzyme that potentiates insulin exocytosis through the phosphorylation of various proteins involved in the insulin granule release machinery, ultimately leading to enhanced glucose-dependent insulin secretion.

1.2. Indirect Action via Intestinal L-Cells and GLP-1 Secretion:

GPR119 is also abundantly expressed in intestinal enteroendocrine L-cells. This compound's agonistic activity on these cells stimulates the secretion of GLP-1. GLP-1 is a potent incretin hormone that binds to its own receptor (GLP-1R) on pancreatic β-cells, which is also a Gαs-coupled receptor. Activation of the GLP-1R further amplifies the cAMP-PKA signaling cascade, thereby augmenting GSIS. This indirect mechanism contributes significantly to the overall insulinotropic effect of this compound.

Quantitative Data

The following tables summarize the key quantitative data from in vitro and clinical studies of this compound (DS-8500a).

Table 1: In Vitro Activity of this compound (DS-8500a)

ParameterSpeciesCell LineEC50 (nmol/L)Reference
Intracellular cAMP ProductionHumanGPR119-expressing CHO-K151.5
Intracellular cAMP ProductionRatGPR119-expressing CHO-K198.4
Intracellular cAMP ProductionMouseGPR119-expressing CHO-K1108.1

Table 2: Clinical Efficacy of this compound (DS-8500a) in Patients with Type 2 Diabetes

ParameterStudy PopulationTreatmentResultReference
First-Phase Insulin Secretion (Insulin AUC)Japanese T2DM patients75 mg daily for 4 weeksSignificantly increased vs. placebo (P = 0.0011)
Second-Phase Insulin Secretion (Insulin AUC)Japanese T2DM patients75 mg daily for 4 weeksSignificantly increased vs. placebo (P = 0.0112)
First-Phase Insulin Secretion (C-peptide AUC)Japanese T2DM patients75 mg daily for 4 weeksSignificantly increased vs. placebo (P = 0.0012)
Second-Phase Insulin Secretion (C-peptide AUC)Japanese T2DM patients75 mg daily for 4 weeksSignificantly increased vs. placebo (P < 0.0001)
HbA1c Change from Baseline (12 weeks)Japanese T2DM patients25 mg daily-0.23% (p = 0.0173 vs. placebo)
HbA1c Change from Baseline (12 weeks)Japanese T2DM patients50 mg daily-0.37% (p = 0.0001 vs. placebo)
HbA1c Change from Baseline (12 weeks)Japanese T2DM patients75 mg daily-0.44% (p < 0.0001 vs. placebo)
Total CholesterolJapanese T2DM patients75 mg daily for 4 weeksSignificantly reduced vs. placebo
LDL CholesterolJapanese T2DM patients75 mg daily for 4 weeksSignificantly reduced vs. placebo
TriglyceridesJapanese T2DM patients75 mg daily for 4 weeksSignificantly reduced vs. placebo
HDL CholesterolJapanese T2DM patients75 mg daily for 4 weeksSignificantly increased vs. placebo

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating GPR119 agonists.

Firuglipel_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GPR119 GPR119 This compound->GPR119 Binds to GLP1 GLP-1 GLP1R GLP-1R GLP1->GLP1R Binds to Gs_GPR119 Gαs GPR119->Gs_GPR119 Activates Gs_GLP1R Gαs GLP1R->Gs_GLP1R Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs_GPR119->AC Stimulates Gs_GLP1R->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates InsulinGranules Insulin Granules PKA->InsulinGranules Phosphorylates proteins promoting InsulinExocytosis Insulin Exocytosis InsulinGranules->InsulinExocytosis Leads to

Caption: this compound signaling in pancreatic β-cells.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo / Clinical Studies CellCulture 1. Cell Culture (e.g., GPR119-CHO-K1, MIN6 cells) CompoundTreatment 2. Compound Treatment (this compound at various concentrations) CellCulture->CompoundTreatment cAMPAssay 3a. cAMP Measurement (e.g., HTRF) CompoundTreatment->cAMPAssay GSISAssay 3b. GSIS Assay (Low and high glucose conditions) CompoundTreatment->GSISAssay DataAnalysis_invitro 4. Data Analysis (EC50 determination) cAMPAssay->DataAnalysis_invitro GSISAssay->DataAnalysis_invitro AnimalModel 1. Animal Model / Human Subjects (e.g., Zucker fatty rats, T2DM patients) DrugAdministration 2. Drug Administration (Oral dosing of this compound) AnimalModel->DrugAdministration HyperglycemicClamp 3. Hyperglycemic Clamp Study DrugAdministration->HyperglycemicClamp BloodSampling 4. Blood Sampling (Measure insulin, C-peptide, glucose) HyperglycemicClamp->BloodSampling DataAnalysis_invivo 5. Data Analysis (Assess insulin secretion phases) BloodSampling->DataAnalysis_invivo

Caption: Experimental workflow for GPR119 agonist evaluation.

Experimental Protocols

4.1. In Vitro Intracellular cAMP Assay (HTRF)

This protocol describes a method for quantifying intracellular cAMP levels in response to GPR119 agonism using Homogeneous Time-Resolved Fluorescence (HTRF).

  • Cell Culture:

    • Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR119 are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Cells are harvested and resuspended in assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • A serial dilution of this compound is prepared.

    • Cells and this compound are added to a 384-well plate and incubated for 30-60 minutes at room temperature.

    • HTRF lysis buffer containing cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor) is added to each well.

    • The plate is incubated for 60 minutes at room temperature, protected from light.

    • Fluorescence is read on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).

  • Data Analysis:

    • The 665/620 nm ratio is calculated, and the results are normalized to a vehicle control.

    • The EC50 value is determined by fitting the data to a four-parameter logistic equation.

4.2. In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol outlines a method to assess the effect of this compound on insulin secretion from pancreatic β-cell lines (e.g., MIN6) or isolated pancreatic islets.

  • Cell/Islet Preparation:

    • MIN6 cells are cultured to confluency, or pancreatic islets are isolated and cultured overnight.

  • Assay Procedure:

    • Cells/islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.

    • The pre-incubation buffer is replaced with fresh low-glucose buffer containing either vehicle or this compound, and incubated for a defined period (e.g., 1 hour). The supernatant is collected for basal insulin measurement.

    • The buffer is then replaced with a high-glucose buffer (e.g., 16.7 mM glucose) containing either vehicle or this compound, and incubated for a defined period (e.g., 1 hour). The supernatant is collected for stimulated insulin measurement.

  • Insulin Quantification:

    • Insulin concentrations in the collected supernatants are measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Data Analysis:

    • The fold-increase in insulin secretion (high glucose vs. low glucose) is calculated for both vehicle and this compound-treated groups to determine the potentiation of GSIS.

4.3. Hyperglycemic Clamp Study in Humans

This protocol provides a general overview of a hyperglycemic clamp study to evaluate the effect of this compound on insulin secretion in humans.

  • Subject Preparation:

    • Subjects with type 2 diabetes undergo an overnight fast.

    • Intravenous catheters are placed for glucose infusion and blood sampling.

  • Clamp Procedure:

    • A priming dose of glucose is administered to rapidly raise blood glucose to a target hyperglycemic level (e.g., 180-200 mg/dL).

    • A variable infusion of 20% dextrose is started and adjusted every 5-10 minutes to maintain the target blood glucose level for a period of 2-3 hours.

    • Blood samples are collected at regular intervals to measure plasma glucose, insulin, and C-peptide concentrations.

  • Phases of Insulin Secretion:

    • First-phase insulin secretion is typically calculated from the insulin and C-peptide levels during the initial 10-20 minutes of hyperglycemia.

    • Second-phase insulin secretion is calculated from the levels during the remainder of the clamp.

  • Data Analysis:

    • The area under the curve (AUC) for insulin and C-peptide is calculated for both phases to quantify the insulin secretory response. The results from the this compound treatment period are compared to a placebo period.

Conclusion

This compound's mechanism of action in pancreatic β-cells is a well-defined, dual-pronged approach that leverages both direct GPR119 agonism on the β-cell and the indirect incretin effect through GLP-1 secretion. This dual action leads to a potentiation of glucose-stimulated insulin secretion, which translates to improved glycemic control in patients with type 2 diabetes. The quantitative data and experimental methodologies outlined in this guide provide a robust framework for the continued research and development of GPR119 agonists as a therapeutic class.

References

Firuglipel (DS-8500a): A Selective GPR119 Agonist for Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Firuglipel (DS-8500a) is an orally available, potent, and selective agonist for the G protein-coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells, making it a promising therapeutic target for type 2 diabetes mellitus (T2DM). Activation of GPR119 by this compound stimulates the secretion of both insulin in a glucose-dependent manner and the incretin hormone glucagon-like peptide-1 (GLP-1). This dual mechanism of action offers the potential for effective glycemic control with a low risk of hypoglycemia. This technical guide provides a comprehensive overview of the pharmacology, mechanism of action, preclinical and clinical data, and detailed experimental methodologies related to this compound.

Introduction to GPR119

G protein-coupled receptor 119 (GPR119) is a class A GPCR that plays a crucial role in glucose homeostasis.[1][2] It is highly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2] The endogenous ligands for GPR119 are believed to be lipid-derived molecules, such as oleoylethanolamide (OEA).[2] Upon agonist binding, GPR119 couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.

In pancreatic β-cells, the elevation of cAMP enhances glucose-stimulated insulin secretion (GSIS). In intestinal L-cells, increased cAMP levels stimulate the release of glucagon-like peptide-1 (GLP-1). GLP-1, in turn, acts on pancreatic β-cells to further potentiate GSIS, creating a dual mechanism for blood glucose reduction.

This compound (DS-8500a): A Selective GPR119 Agonist

This compound (DS-8500a) is a synthetic, orally bioavailable small molecule that acts as a potent and selective agonist of GPR119. It was developed by Daiichi Sankyo Co., Ltd. for the treatment of T2DM.

Chemical Properties
PropertyValue
IUPAC Name 4-[5-[(1S)-1-[4-(Cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide
CAS Number 1371591-51-3
Molecular Formula C25H26FN3O5
Molecular Weight 467.50 g/mol
Mechanism of Action and Signaling Pathway

This compound selectively binds to and activates GPR119, initiating a signaling cascade that results in improved glucose homeostasis. The primary signaling pathway involves the activation of the Gαs subunit, leading to increased intracellular cAMP levels.

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (DS-8500a) GPR119 GPR119 This compound->GPR119 Binds to Gas Gαs GPR119->Gas Activates AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC Epac cAMP->EPAC Activates Insulin_Secretion ↑ Glucose-Stimulated Insulin Secretion (Pancreatic β-cell) PKA->Insulin_Secretion GLP1_Secretion ↑ GLP-1 Secretion (Intestinal L-cell) PKA->GLP1_Secretion EPAC->Insulin_Secretion EPAC->GLP1_Secretion

Caption: GPR119 Signaling Pathway Activated by this compound.

Preclinical Pharmacology

In Vitro Studies

This compound has demonstrated potent agonist activity at the GPR119 receptor across different species.

Table 1: In Vitro Potency of this compound (DS-8500a)

Cell LineSpeciesAssayEC50 (nM)Reference
CHO-K1 expressing GPR119HumancAMP accumulation51.5
CHO-K1 expressing GPR119RatcAMP accumulation98.4
CHO-K1 expressing GPR119MousecAMP accumulation108.1

This compound showed no significant effect on intracellular cAMP in cells not expressing GPR119, highlighting its selectivity.

In Vivo Studies

Preclinical studies in rodent models of type 2 diabetes have demonstrated the efficacy of this compound in improving glucose homeostasis.

Table 2: Summary of In Vivo Preclinical Studies of this compound (DS-8500a)

Animal ModelTreatmentKey FindingsReference
Zucker fatty (ZF) ratsSingle oral doseAugmented plasma GLP-1 concentration. Dose-dependent glucose-lowering effects in an oral glucose tolerance test (OGTT).
Sprague-Dawley (SD) ratsSingle oral dose (0.1, 1, 3, 10 mg/kg)Enhanced glucose-stimulated insulin secretion. No change in plasma glucose in fasted state.
Neonatal streptozotocin-treated (nSTZ) ratsRepeated dosing (2 weeks)Statistically significant glucose-lowering effects in OGTT, greater than other tested GPR119 agonists.

Clinical Pharmacology

Phase I and II Clinical Trials

Multiple clinical trials have evaluated the safety, tolerability, and efficacy of this compound in healthy subjects and patients with T2DM.

Table 3: Summary of this compound (DS-8500a) Phase II Clinical Trial Results in Japanese Patients with T2DM

StudyDurationDosageChange in HbA1c from Baseline (vs. Placebo)Change in Fasting Plasma Glucose (FPG) (vs. Placebo)Reference
Phase IIa4 weeks10 mg, 75 mgNot reportedSignificant reduction with 75 mg
Phase IIb12 weeks25 mg, 50 mg, 75 mg-0.23% (p=0.0173), -0.37% (p=0.0001), -0.44% (p<0.0001)Significant reduction with 50 mg and 75 mg

In addition to glycemic control, this compound has shown beneficial effects on lipid profiles.

Table 4: Lipid Profile Changes with this compound (DS-8500a) in a 12-Week Phase IIb Study

Parameter50 mg Dose vs. Placebo75 mg Dose vs. PlaceboReference
Total CholesterolSignificantly reducedSignificantly reduced
LDL-CholesterolSignificantly reducedSignificantly reduced
TriglyceridesSignificantly reducedSignificantly reduced
HDL-CholesterolSignificantly increasedSignificantly increased

Despite these promising results, the development of this compound was discontinued.

Experimental Protocols

In Vitro cAMP Accumulation Assay

This protocol describes a method to determine the potency of a GPR119 agonist by measuring intracellular cAMP accumulation.

cAMP_Assay_Workflow A 1. Cell Culture: CHO-K1 cells stably expressing human GPR119 are cultured to ~80-90% confluency. B 2. Cell Seeding: Cells are harvested and seeded into 384-well plates. A->B C 3. Compound Treatment: Serial dilutions of this compound or control are added to the wells. B->C D 4. Incubation: Plates are incubated for 30 minutes at room temperature. C->D E 5. Lysis and Detection: Lysis buffer containing HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) is added. D->E F 6. Signal Measurement: Plates are read on an HTRF-compatible plate reader (Ex: 320 nm, Em: 620 nm & 665 nm). E->F G 7. Data Analysis: HTRF ratios are converted to cAMP concentrations and EC50 values are calculated. F->G

Caption: Workflow for In Vitro cAMP Accumulation Assay.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR119 are cultured in appropriate media (e.g., F-12K Medium with 10% FBS and a selection antibiotic) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 384-well white plates at a density of approximately 5,000-10,000 cells per well and incubated overnight.

  • Compound Preparation: this compound is serially diluted in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

  • Assay Procedure:

    • The culture medium is removed from the cells.

    • The cells are washed with assay buffer.

    • A phosphodiesterase inhibitor (e.g., 500 µM IBMX) is added to prevent cAMP degradation.

    • Serial dilutions of this compound or vehicle control are added to the wells.

    • The plate is incubated for 30 minutes at room temperature.

  • cAMP Detection: Intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. Lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) is added to the wells.

  • Data Analysis: The HTRF signal is read on a compatible plate reader. The ratio of the emission at 665 nm to 620 nm is calculated and converted to cAMP concentration using a standard curve. The EC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Oral Glucose Tolerance Test (OGTT) in Rats

This protocol outlines the procedure for an OGTT in a rat model of T2DM.

OGTT_Workflow A 1. Animal Acclimatization & Fasting: Male Zucker fatty rats are acclimatized and fasted overnight (16-18 hours). B 2. Baseline Blood Sample: A baseline blood sample (t= -30 min) is collected from the tail vein. A->B C 3. Drug Administration: This compound (e.g., 1-30 mg/kg) or vehicle is administered orally by gavage. B->C D 4. Pre-Glucose Blood Sample: A second blood sample (t= 0 min) is collected. C->D E 5. Glucose Challenge: A glucose solution (e.g., 2 g/kg) is administered orally by gavage. D->E F 6. Post-Glucose Blood Sampling: Blood samples are collected at various time points (e.g., 15, 30, 60, 120 min). E->F G 7. Glucose Measurement & Data Analysis: Blood glucose levels are measured, and the area under the curve (AUC) is calculated. F->G

Caption: Workflow for Oral Glucose Tolerance Test in Rats.

Methodology:

  • Animals: Male Zucker fatty (ZF) rats, a model of obesity and insulin resistance, are used. The animals are housed under standard conditions with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • Fasting: Prior to the OGTT, the rats are fasted overnight for 16-18 hours with free access to water.

  • Drug Administration: this compound, suspended in a vehicle such as 0.5% methylcellulose, is administered orally by gavage at the desired doses (e.g., 1, 3, 10, 30 mg/kg). The vehicle is administered to the control group.

  • Glucose Challenge: 30 minutes after drug administration, a glucose solution (e.g., 2 g/kg body weight) is administered orally by gavage.

  • Blood Sampling: Blood samples (approximately 100 µL) are collected from the tail vein at baseline (before drug administration), 0 minutes (before glucose administration), and at 15, 30, 60, and 120 minutes after the glucose challenge. Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and a dipeptidyl peptidase-4 (DPP-4) inhibitor to prevent GLP-1 degradation.

  • Biochemical Analysis: Plasma is separated by centrifugation. Plasma glucose concentrations are measured using a glucose oxidase method. Plasma insulin and active GLP-1 levels are determined using commercially available ELISA kits.

  • Data Analysis: The area under the curve (AUC) for glucose, insulin, and GLP-1 is calculated for the 0-120 minute period using the trapezoidal rule. Statistical significance between treatment groups is determined using an appropriate statistical test, such as ANOVA followed by a post-hoc test.

Conclusion

This compound (DS-8500a) is a potent and selective GPR119 agonist that has demonstrated promising preclinical and clinical efficacy in improving glycemic control and lipid profiles in the context of type 2 diabetes. Its dual mechanism of action, involving both direct stimulation of glucose-dependent insulin secretion and indirect stimulation via GLP-1 release, positions GPR119 agonism as a valuable therapeutic strategy. Although the clinical development of this compound was discontinued, the extensive research conducted provides a solid foundation for the future development of GPR119 agonists for the treatment of metabolic diseases. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in this field.

References

Firuglipel's Effect on Intracellular cAMP Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of firuglipel, focusing on its impact on intracellular cyclic adenosine monophosphate (cAMP) levels. This compound is an orally available, small-molecule agonist of G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes mellitus.[1][2][3][4] Activation of GPR119 in pancreatic β-cells and intestinal L-cells leads to an increase in intracellular cAMP, which in turn stimulates glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1).[1]

Core Mechanism of Action: GPR119-Mediated cAMP Production

GPR119 is a Gs protein-coupled receptor (GPCR). Upon binding of an agonist such as this compound, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. This elevation in intracellular cAMP is a critical second messenger in the signaling cascade that mediates the therapeutic effects of this compound.

Signaling Pathway Diagram

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPR119 GPR119 This compound->GPR119 Binds to Gs Gs Protein GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates ATP ATP Downstream Downstream Effectors (PKA, EPAC) cAMP->Downstream Activates

Caption: GPR119 signaling pathway initiated by this compound.

Quantitative Analysis of this compound's Effect on cAMP Levels

This compound has been shown to increase intracellular cAMP levels in a concentration-dependent manner in various cell lines expressing GPR119. The potency of this compound, as measured by the half-maximal effective concentration (EC50), varies across species.

Cell LineSpeciesEC50 (nM)Reference
CHO-K1 expressing human GPR119Human51.5
CHO-K1 expressing rat GPR119Rat98.4
CHO-K1 expressing mouse GPR119Mouse108.1

Experimental Protocol: In Vitro cAMP Measurement

The following is a representative protocol for determining the effect of this compound on intracellular cAMP levels in Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR119. This protocol is based on common methodologies for cAMP assays, such as Homogeneous Time-Resolved Fluorescence (HTRF) or luciferase-based biosensor assays.

Materials and Reagents
  • CHO-K1 cells stably expressing human GPR119

  • Cell culture medium (e.g., F-12K Medium with 10% FBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution)

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

  • This compound

  • cAMP standard

  • cAMP assay kit (e.g., HTRF cAMP kit or luciferase-based cAMP biosensor kit)

  • White, opaque 384-well microplates

Experimental Workflow

Experimental_Workflow A 1. Cell Seeding Seed GPR119-expressing CHO-K1 cells in a 384-well plate and incubate overnight. B 2. Compound Preparation Prepare serial dilutions of this compound in assay buffer containing a PDE inhibitor. A->B C 3. Cell Stimulation Remove culture medium and add this compound dilutions to the cells. Incubate for 30-60 minutes. B->C D 4. Lysis and Detection Lyse cells and add detection reagents from the cAMP assay kit. C->D E 5. Signal Measurement Read the plate on a suitable microplate reader (e.g., HTRF-compatible or luminometer). D->E F 6. Data Analysis Generate a dose-response curve and calculate the EC50 value. E->F

Caption: Experimental workflow for a typical cAMP assay.

Step-by-Step Procedure
  • Cell Culture and Seeding:

    • Culture CHO-K1 cells expressing human GPR119 in F-12K medium supplemented with 10% fetal bovine serum and a selection antibiotic.

    • Harvest the cells and seed them into a white, opaque 384-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • On the day of the assay, perform serial dilutions of the this compound stock solution in assay buffer containing a phosphodiesterase inhibitor, such as 1 mM IBMX, to prevent cAMP degradation.

  • Cell Stimulation:

    • Carefully remove the culture medium from the wells.

    • Add the prepared this compound dilutions to the respective wells. Include a vehicle control (assay buffer with DMSO and IBMX) and a positive control (e.g., forskolin).

    • Incubate the plate at room temperature for 30-60 minutes.

  • cAMP Detection:

    • Following the manufacturer's instructions for the chosen cAMP assay kit, add the cell lysis buffer and detection reagents to each well. This typically involves a competitive immunoassay format (HTRF) or a luciferase-based biosensor system.

  • Signal Measurement:

    • Incubate the plate as recommended by the kit manufacturer (e.g., 60 minutes at room temperature, protected from light).

    • Read the plate using a microplate reader compatible with the detection technology (e.g., HTRF reader for fluorescence ratio or a luminometer for luminescence).

  • Data Analysis:

    • Generate a cAMP standard curve using the provided cAMP standards.

    • Convert the raw assay signals from the this compound-treated wells into cAMP concentrations using the standard curve.

    • Plot the intracellular cAMP concentration against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.

Conclusion

This compound is a potent GPR119 agonist that effectively increases intracellular cAMP levels in a concentration-dependent manner. This mechanism is central to its therapeutic potential for the treatment of type 2 diabetes. The provided data and protocols offer a framework for researchers and drug development professionals to further investigate the pharmacological properties of this compound and other GPR119 agonists.

References

The Pharmacodynamics of Firuglipel: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Firuglipel (DS-8500a) is an orally available, small-molecule agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the management of type 2 diabetes mellitus. This technical guide provides an in-depth exploration of the pharmacodynamics of this compound, detailing its mechanism of action, downstream signaling pathways, and its effects on key physiological parameters. The information presented herein is a synthesis of preclinical and clinical data, intended to serve as a comprehensive resource for professionals in the field of metabolic disease research and drug development.

Introduction

GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2] Its activation by agonist compounds has been shown to stimulate glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1), respectively.[1][2] This dual mechanism of action positions GPR119 agonists as an attractive therapeutic class for type 2 diabetes, with the potential for glycemic control and a low risk of hypoglycemia. This compound has been investigated in clinical trials and has demonstrated dose-dependent improvements in glycemic parameters.[3] This guide will dissect the pharmacodynamic properties of this compound, providing detailed experimental context and quantitative data to facilitate a thorough understanding of its biological activity.

Mechanism of Action

This compound exerts its pharmacological effects by binding to and activating GPR119. This receptor is coupled to the stimulatory G protein, Gαs. Upon agonist binding, a conformational change in the receptor leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The elevation of intracellular cAMP is the central event that triggers the downstream effects of this compound in both pancreatic β-cells and intestinal L-cells.

Signaling Pathway in Pancreatic β-Cells

In pancreatic β-cells, the this compound-induced increase in cAMP potentiates glucose-stimulated insulin secretion (GSIS). This occurs through the activation of two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac). Both pathways converge to enhance the exocytosis of insulin-containing granules.

GPR119_Beta_Cell_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound GPR119 GPR119 This compound->GPR119 Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gs->AC activates ATP ATP ATP->cAMP converts PKA PKA cAMP->PKA activates Epac Epac cAMP->Epac activates Insulin_Granules Insulin Granules PKA->Insulin_Granules mobilizes Epac->Insulin_Granules primes Exocytosis Insulin Exocytosis Insulin_Granules->Exocytosis undergoes

Figure 1: GPR119 Signaling in Pancreatic β-Cells
Signaling Pathway in Intestinal L-Cells

In intestinal L-cells, the activation of GPR119 by this compound and the subsequent rise in intracellular cAMP leads to the secretion of GLP-1. Similar to β-cells, this process is thought to involve PKA and Epac, which facilitate the exocytosis of GLP-1-containing granules.

GPR119_L_Cell_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound GPR119 GPR119 This compound->GPR119 Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gs->AC activates ATP ATP ATP->cAMP converts PKA PKA cAMP->PKA activates Epac Epac cAMP->Epac activates GLP1_Granules GLP-1 Granules PKA->GLP1_Granules mobilizes Epac->GLP1_Granules primes Exocytosis GLP-1 Exocytosis GLP1_Granules->Exocytosis undergoes

Figure 2: GPR119 Signaling in Intestinal L-Cells

Quantitative Pharmacodynamic Data

The pharmacodynamic effects of this compound have been quantified in a series of in vitro and in vivo studies.

In Vitro Activity

This compound has been shown to be a potent agonist of GPR119, inducing cAMP accumulation in a concentration-dependent manner in various cell lines expressing the receptor.

Cell LineSpeciesEC50 (nM) for cAMP Accumulation
CHO-K1Human51.5
CHO-K1Rat98.4
CHO-K1Mouse108.1
Table 1: In Vitro Potency of this compound in GPR119-Expressing CHO-K1 Cells.
Clinical Efficacy (12-Week Study in Japanese Patients with T2DM)

A randomized, double-blind, placebo-controlled study (NCT02628392) evaluated the efficacy and safety of this compound in Japanese patients with type 2 diabetes over 12 weeks.

ParameterPlaceboThis compound 25 mgThis compound 50 mgThis compound 75 mgSitagliptin 50 mg
Change in HbA1c from Baseline (%) --0.23-0.37-0.44-
Change in Fasting Plasma Glucose (mg/dL) --Significant ReductionSignificant Reduction-
Change in Glucose AUC0-3h during MTT (mg·h/dL) --Significant ReductionSignificant Reduction-
Change in 2-hour Postprandial Glucose (mg/dL) --Significant ReductionSignificant Reduction-
Table 2: Key Efficacy Endpoints from a 12-Week Phase 2 Study of this compound.

Experimental Protocols

In Vitro cAMP Accumulation Assay

cAMP_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_detection Detection Seed_Cells Seed GPR119-expressing CHO-K1 cells in plates Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_IBMX Add IBMX (phosphodiesterase inhibitor) Incubate_24h->Add_IBMX Add_this compound Add varying concentrations of this compound Add_IBMX->Add_this compound Incubate_30m Incubate for 30 minutes Add_this compound->Incubate_30m Lyse_Cells Lyse cells Incubate_30m->Lyse_Cells Measure_cAMP Measure intracellular cAMP (e.g., HTRF, ELISA) Lyse_Cells->Measure_cAMP Analyze_Data Analyze data and determine EC50 Measure_cAMP->Analyze_Data

Figure 3: Workflow for In Vitro cAMP Assay

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing human, rat, or mouse GPR119 are seeded into multi-well plates and cultured for 24 hours.

  • Treatment: The culture medium is replaced with a buffer containing a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent cAMP degradation. Cells are then treated with a range of concentrations of this compound or vehicle control.

  • Incubation: The cells are incubated for a specified period, typically 30 minutes, at 37°C.

  • Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The concentration-response curve is plotted, and the EC50 value is calculated using a suitable nonlinear regression model.

In Vivo GLP-1 and Insulin Secretion Studies in Rodents

In_Vivo_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_sampling Blood Sampling cluster_analysis Analysis Fast_Animals Fast rodents overnight Administer_Drug Administer this compound or vehicle orally Fast_Animals->Administer_Drug Wait_30m Wait for 30 minutes Administer_Drug->Wait_30m Glucose_Challenge Administer oral glucose challenge Wait_30m->Glucose_Challenge Collect_Blood Collect blood at specified time points (e.g., pre-dose, post-glucose) Glucose_Challenge->Collect_Blood Add_Inhibitors Add DPP-4 inhibitor (for GLP-1) and/or protease inhibitors Collect_Blood->Add_Inhibitors Process_Plasma Process to obtain plasma Add_Inhibitors->Process_Plasma Measure_Hormones Measure GLP-1 and insulin concentrations using ELISA Process_Plasma->Measure_Hormones Analyze_Data Analyze and compare treatment groups Measure_Hormones->Analyze_Data

Figure 4: Workflow for In Vivo GLP-1 and Insulin Secretion Studies

Methodology:

  • Animal Models: Male Zucker fatty rats or other appropriate rodent models of type 2 diabetes are often used.

  • Fasting: Animals are fasted overnight prior to the experiment.

  • Drug Administration: this compound or vehicle is administered orally at various doses.

  • Glucose Challenge: After a set period (e.g., 30 minutes) to allow for drug absorption, an oral glucose tolerance test (OGTT) is performed by administering a bolus of glucose solution.

  • Blood Sampling: Blood samples are collected at various time points, typically before drug administration, before the glucose challenge, and at multiple time points after the glucose challenge. To ensure the stability of active GLP-1, blood is collected into tubes containing a dipeptidyl peptidase-4 (DPP-4) inhibitor.

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.

  • Hormone Measurement: Plasma concentrations of active GLP-1 and insulin are measured using specific and sensitive ELISA kits.

  • Data Analysis: The area under the curve (AUC) for GLP-1 and insulin is calculated and compared between treatment groups.

Conclusion

This compound is a potent GPR119 agonist that demonstrates a clear pharmacodynamic profile consistent with its proposed mechanism of action. By elevating intracellular cAMP in pancreatic β-cells and intestinal L-cells, it enhances glucose-dependent insulin secretion and stimulates the release of GLP-1. Preclinical and clinical data support its potential as a therapeutic agent for type 2 diabetes. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further research and development in the field of GPR119-targeted therapies. The development of this compound was discontinued in September 2021.

References

Firuglipel: A Technical Guide to its Mechanism of Action and Impact on Glucagon-Like Peptide-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firuglipel (DS-8500a) is an orally available small molecule that acts as a potent and selective agonist for the G protein-coupled receptor 119 (GPR119).[1] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells, key locations for metabolic regulation.[2][3] Its activation is a promising therapeutic strategy for type 2 diabetes mellitus as it can indirectly stimulate the release of glucagon-like peptide-1 (GLP-1), a critical incretin hormone, and also directly promote glucose-stimulated insulin secretion (GSIS).[2][3] This technical guide provides an in-depth overview of this compound's core mechanism, its impact on GLP-1 signaling, and a summary of key preclinical and clinical findings.

Core Mechanism of Action: GPR119 Agonism

This compound's primary mechanism of action is the activation of GPR119. As a Gαs protein-coupled receptor, GPR119 activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP is a crucial second messenger that triggers downstream signaling cascades resulting in two main physiological effects:

  • Stimulation of GLP-1 Secretion: In intestinal L-cells, increased cAMP levels promote the secretion of GLP-1.

  • Enhancement of Glucose-Stimulated Insulin Secretion (GSIS): In pancreatic β-cells, elevated cAMP enhances the secretion of insulin in a glucose-dependent manner.

Impact on GLP-1 Signaling Pathway

This compound indirectly influences the GLP-1 signaling pathway by increasing the circulating levels of endogenous GLP-1. The secreted GLP-1 then binds to its own receptor (GLP-1R), also a G protein-coupled receptor, on various target cells, including pancreatic β-cells. This interaction initiates a well-characterized signaling cascade that plays a significant role in glucose homeostasis.

GLP1_Signaling_Pathway cluster_L_Cell Intestinal L-Cell cluster_Beta_Cell Pancreatic β-Cell This compound This compound GPR119 GPR119 This compound->GPR119 activates AC_L Adenylyl Cyclase GPR119->AC_L stimulates cAMP_L cAMP AC_L->cAMP_L ATP to GLP1_Vesicles GLP-1 Vesicles cAMP_L->GLP1_Vesicles promotes exocytosis GLP1_Secreted Secreted GLP-1 GLP1_Vesicles->GLP1_Secreted GLP1R GLP-1R GLP1_Secreted->GLP1R binds to AC_B Adenylyl Cyclase GLP1R->AC_B stimulates cAMP_B cAMP AC_B->cAMP_B ATP to PKA PKA cAMP_B->PKA activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles promotes exocytosis Insulin_Secreted Insulin Secretion (Glucose-Dependent) Insulin_Vesicles->Insulin_Secreted

This compound's indirect activation of the GLP-1 signaling pathway.

Quantitative Data

In Vitro Activity of this compound
ParameterSpeciesCell LineValueReference
EC50 of cAMP Production HumanGPR119-expressing CHO-K151.5 nM
RatGPR119-expressing CHO-K198.4 nM
MouseGPR119-expressing CHO-K1108.1 nM
Preclinical In Vivo Effects of this compound (DS-8500a)
Animal ModelTreatmentEffectReference
Zucker Fatty Rats Single dose of DS-8500aAugmented plasma GLP-1 concentration.
Dose-dependent glucose-lowering effects in an oral glucose tolerance test (OGTT).
Sprague-Dawley Rats Single dose of DS-8500aEnhanced glucose-stimulated insulin secretion (GSIS).
Neonatal Streptozotocin-Treated (nSTZ) Rats Repeated dosing of DS-8500aStatistically significant glucose-lowering effects in an OGTT after 1 day and 2 weeks of treatment.
Clinical Efficacy of this compound (DS-8500a) in Patients with Type 2 Diabetes (Phase II Study)
ParameterPlaceboDS-8500a (10 mg)DS-8500a (75 mg)Reference
Change in 24-hour Weighted Mean Glucose (mmol/L) from Baseline to Day 28 +0.26-0.56-0.84
LS Mean Difference from Placebo (95% CI) --0.74 (-1.29 to -0.19)-1.05 (-1.59 to -0.50)
Change in Fasting Plasma Glucose (mmol/L) from Baseline to Day 28 -0.01-0.42-1.13
Change in 2-hour Postprandial Glucose (mmol/L) after Dinner from Baseline to Day 28 +0.28-1.01-1.94

Note: While active GLP-1 was a secondary endpoint in this study, the specific quantitative results for this parameter were not detailed in the cited publication.

Experimental Protocols

In Vitro cAMP Measurement Assay

This protocol outlines the general steps for determining the EC50 of this compound for cAMP production in GPR119-expressing cells.

cAMP_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis Cell_Culture Culture GPR119-expressing CHO-K1 cells Cell_Plating Plate cells in a 96-well plate Cell_Culture->Cell_Plating Incubation_1 Incubate for 18-24 hours (37°C, 5% CO2) Cell_Plating->Incubation_1 Prepare_this compound Prepare serial dilutions of this compound Add_this compound Add this compound to cells Prepare_this compound->Add_this compound Incubation_2 Incubate for a specified time Add_this compound->Incubation_2 Cell_Lysis Lyse cells to release intracellular cAMP Add_Reagents Add cAMP detection reagents (e.g., HTRF or AlphaScreen) Cell_Lysis->Add_Reagents Incubation_3 Incubate for detection Add_Reagents->Incubation_3 Read_Plate Read plate on a compatible reader Incubation_3->Read_Plate Standard_Curve Generate cAMP standard curve Calculate_EC50 Calculate EC50 value from dose-response curve Standard_Curve->Calculate_EC50

A generalized workflow for an in vitro cAMP assay.

Detailed Method:

  • Cell Culture and Plating: GPR119-expressing Chinese hamster ovary (CHO)-K1 cells are cultured under standard conditions. The cells are then harvested and seeded into 96-well plates at an appropriate density and incubated for 18-24 hours to allow for attachment.

  • Compound Preparation and Addition: this compound is serially diluted in an appropriate assay buffer to create a range of concentrations. The diluted compound is then added to the cells in the 96-well plate.

  • Stimulation: The cells are incubated with this compound for a predetermined period to stimulate GPR119 and induce cAMP production.

  • Cell Lysis and cAMP Detection: Following stimulation, the cells are lysed to release the intracellular cAMP. The amount of cAMP is then quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen. These assays typically involve a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. Endogenous cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody, leading to a change in the FRET signal that is inversely proportional to the amount of cAMP produced.

  • Data Analysis: A standard curve is generated using known concentrations of cAMP. The signal from the this compound-treated wells is then used to determine the concentration of cAMP produced at each dose. The data is fitted to a four-parameter logistic equation to calculate the EC50 value.

In Vivo Oral Glucose Tolerance Test (OGTT) in Rats

This protocol describes the general procedure for performing an OGTT in rats to evaluate the glucose-lowering effects of this compound.

Detailed Method:

  • Animal Acclimatization and Fasting: Male rats (e.g., Wistar or Zucker fatty) are acclimatized to the housing conditions. Prior to the test, the animals are fasted overnight (approximately 16 hours) with free access to water.

  • Test Compound Administration: A baseline blood sample is taken (t=-30 min). This compound or vehicle is then administered orally via gavage.

  • Glucose Loading: After a set period (e.g., 30 minutes) following compound administration, another blood sample is taken (t=0 min), and then a glucose solution (typically 1-2 g/kg body weight) is administered orally.

  • Blood Sampling: Blood samples are collected from the tail vein at various time points after glucose loading (e.g., 15, 30, 60, 90, and 120 minutes).

  • Glucose Measurement: Blood glucose levels are measured immediately using a glucometer.

  • Data Analysis: The blood glucose concentrations at each time point are plotted to generate a glucose excursion curve. The area under the curve (AUC) is calculated to quantify the overall glucose tolerance. Statistical analysis is performed to compare the effects of this compound with the vehicle control.

Conclusion

This compound represents a targeted therapeutic approach for type 2 diabetes by activating the GPR119 receptor. Its mechanism of action, centered on the stimulation of both GLP-1 secretion and glucose-stimulated insulin secretion, addresses key pathophysiological defects of the disease. The preclinical and clinical data gathered to date demonstrate its potential to improve glycemic control and lipid profiles. Further research to fully elucidate the quantitative impact of this compound on GLP-1 secretion in humans will be valuable in understanding its complete therapeutic profile.

References

Firuglipel: A Technical Overview of a GPR119 Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firuglipel (also known as DS-8500a) is a potent and selective, orally available small molecule agonist of the G protein-coupled receptor 119 (GPR119).[1][2] Developed by Daiichi Sankyo, it was investigated for the treatment of type 2 diabetes mellitus.[3] this compound enhances glucose-dependent insulin secretion and upregulates glucagon-like peptide-1 (GLP-1), positioning it as a potential therapeutic agent for improving glucose homeostasis.[1] This document provides a comprehensive technical overview of the chemical structure, properties, mechanism of action, and available data on this compound.

Chemical Structure and Properties

This compound is a complex organic molecule with the IUPAC name 4-[5-[(1S)-1-[4-(Cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C25H26FN3O5
Molecular Weight 467.50 g/mol
CAS Number 1371591-51-3
Appearance Solid powder
SMILES CC--INVALID-LINK--CO)=O)C=C2)=NO1">C@HOC3=CC=C(C(C4CC4)=O)C=C3

A detailed synthesis protocol for this compound is not publicly available. The compound was developed from a chemical library at Daiichi Sankyo and optimized for bioavailability and safety.

Mechanism of Action

This compound exerts its therapeutic effects by acting as an agonist at the G protein-coupled receptor 119 (GPR119). GPR119 is primarily expressed in pancreatic β-cells and intestinal enteroendocrine L- and K-cells. The activation of GPR119 by this compound initiates a signaling cascade that plays a crucial role in glucose homeostasis.

Signaling Pathway

The binding of this compound to GPR119 activates the Gαs subunit of the G protein. This, in turn, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP has distinct effects depending on the cell type:

  • In Pancreatic β-cells: Increased cAMP enhances glucose-stimulated insulin secretion (GSIS).

  • In Intestinal L-cells: The rise in cAMP triggers the release of glucagon-like peptide-1 (GLP-1).

  • In Intestinal K-cells: It is hypothesized that GPR119 activation also stimulates the release of glucose-dependent insulinotropic polypeptide (GIP).

GLP-1 and GIP are incretin hormones that further potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner. Therefore, this compound has a dual mechanism for enhancing insulin release: a direct effect on β-cells and an indirect effect through the stimulation of incretin hormone secretion.

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR119 GPR119 This compound->GPR119 Gs Gαs GPR119->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA EPAC EPAC cAMP->EPAC Insulin_Secretion ↑ Glucose-Stimulated Insulin Secretion PKA->Insulin_Secretion GLP1_GIP_Secretion ↑ GLP-1/GIP Secretion (Intestinal L/K-cells) PKA->GLP1_GIP_Secretion EPAC->Insulin_Secretion EPAC->GLP1_GIP_Secretion cAMP_Assay_Workflow cluster_workflow Experimental Workflow Cell_Culture 1. Culture GPR119-expressing cells (e.g., CHO-K1) Cell_Seeding 2. Seed cells into a multi-well plate Cell_Culture->Cell_Seeding Incubation 3. Incubate overnight Cell_Seeding->Incubation Agonist_Addition 4. Add serial dilutions of this compound and a PDE inhibitor (e.g., IBMX) Incubation->Agonist_Addition Incubation_2 5. Incubate for a defined period (e.g., 30 minutes) Agonist_Addition->Incubation_2 Cell_Lysis 6. Lyse cells Incubation_2->Cell_Lysis Detection 7. Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) Cell_Lysis->Detection Data_Analysis 8. Analyze data to determine EC50 Detection->Data_Analysis GLP1_Secretion_Assay_Workflow cluster_workflow Experimental Workflow Cell_Culture 1. Culture enteroendocrine L-cells (e.g., GLUTag, NCI-H716) Cell_Seeding 2. Seed cells into a multi-well plate Cell_Culture->Cell_Seeding Incubation 3. Incubate until confluent Cell_Seeding->Incubation Wash_and_Starve 4. Wash cells and pre-incubate in a low-glucose buffer Incubation->Wash_and_Starve Stimulation 5. Add this compound at various concentrations in a high-glucose buffer Wash_and_Starve->Stimulation Incubation_2 6. Incubate for a defined period (e.g., 2 hours) Stimulation->Incubation_2 Supernatant_Collection 7. Collect the supernatant containing secreted GLP-1 Incubation_2->Supernatant_Collection ELISA 8. Measure GLP-1 concentration using an ELISA kit Supernatant_Collection->ELISA

References

Firuglipel (DS-8500a): A Technical Overview of a GPR119 Agonist for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firuglipel, also known as DS-8500a, is a potent, selective, and orally available small-molecule agonist of the G protein-coupled receptor 119 (GPR119).[1][2] Developed by Daiichi Sankyo, it was investigated as a potential treatment for type 2 diabetes mellitus (T2DM).[3][4] The therapeutic rationale for GPR119 agonism lies in its unique dual mechanism: stimulating glucose-dependent insulin secretion (GSIS) from pancreatic β-cells and promoting the release of the incretin hormone glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[3] Despite showing promising results in preclinical and early clinical studies, the development of this compound was ultimately discontinued. This guide provides a detailed technical overview of its discovery, mechanism of action, and data from key experimental and clinical studies.

Core Mechanism of Action: GPR119 Signaling

GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation is a key pathway in glucose homeostasis. Upon binding of an agonist like this compound, GPR119 couples to the Gαs subunit of the heterotrimeric G protein complex. This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).

  • In Pancreatic β-Cells: Elevated cAMP levels enhance glucose-stimulated insulin secretion (GSIS). This glucose-dependency is a critical safety feature, minimizing the risk of hypoglycemia.

  • In Intestinal L-Cells: The rise in cAMP stimulates the secretion of GLP-1. GLP-1, in turn, acts on its own receptor (GLP-1R) on pancreatic β-cells to further potentiate GSIS, inhibit glucagon secretion, delay gastric emptying, and promote satiety.

This dual action makes GPR119 an attractive target for T2DM therapy, addressing both insulin secretion and the incretin effect with a single agent.

GPR119_Signaling_Pathway cluster_L_Cell Intestinal L-Cell cluster_Beta_Cell Pancreatic β-Cell Firuglipel_L This compound GPR119_L GPR119 Firuglipel_L->GPR119_L binds AC_L Adenylyl Cyclase GPR119_L->AC_L activates (via Gαs) cAMP_L ↑ cAMP AC_L->cAMP_L converts ATP to GLP1_Secretion GLP-1 Secretion cAMP_L->GLP1_Secretion stimulates GSIS Glucose-Dependent Insulin Secretion GLP1_Secretion->GSIS further potentiates Firuglipel_B This compound GPR119_B GPR119 Firuglipel_B->GPR119_B binds AC_B Adenylyl Cyclase GPR119_B->AC_B activates (via Gαs) cAMP_B ↑ cAMP AC_B->cAMP_B converts ATP to cAMP_B->GSIS potentiates Glucose Glucose Glucose->GSIS potentiates

Caption: this compound's dual mechanism via GPR119 activation.

Discovery and Preclinical Evaluation

This compound was identified and optimized from the chemical library of DAIICHI SANKYO CO., LTD, with a focus on improving bioavailability and safety. It demonstrated high intrinsic activity in producing intracellular cAMP compared to other GPR119 agonists.

Data Presentation: In Vitro Potency

The potency of this compound was determined by measuring its ability to increase intracellular cAMP levels in Chinese hamster ovary (CHO)-K1 cells engineered to express GPR119 from different species.

Cell LineEC₅₀ (nM)
Human GPR119-expressing CHO-K151.5
Rat GPR119-expressing CHO-K198.4
Mouse GPR119-expressing CHO-K1108.1

No effect on intracellular cAMP was observed in control cells lacking the GPR119 receptor.

Experimental Protocol: Intracellular cAMP Assay
  • Cell Culture: Human, rat, or mouse GPR119-expressing Chinese hamster ovary (CHO)-K1 cells are cultured in appropriate media until they reach a suitable confluency.

  • Compound Preparation: this compound (DS-8500a) is dissolved in DMSO to create a stock solution, which is then serially diluted to achieve a range of final concentrations.

  • Assay Procedure: Cells are harvested and seeded into microplates. Following incubation, the culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of this compound.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: The results are used to generate a concentration-response curve, and the EC₅₀ value is calculated using a four-parameter logistic regression model.

Data Presentation: Preclinical In Vivo Efficacy

This compound's effects on glucose metabolism were evaluated in rodent models of type 2 diabetes and obesity.

Animal ModelTreatmentKey Findings
Zucker Fatty (ZF) RatsSingle oral doseAugmented plasma GLP-1 concentration. Dose-dependent glucose-lowering effects in an oral glucose tolerance test (OGTT).
Sprague-Dawley (SD) RatsOral administration (0.1, 1, 3, 10 mg/kg)Enhanced glucose-stimulated insulin secretion (GSIS) without altering plasma glucose in a fasted state.
Neonatal Streptozotocin-Treated (nSTZ) RatsRepeated dosing (2 weeks)Significant and sustained glucose-lowering effects in OGTT, with greater efficacy than other clinically tested GPR119 agonists.
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Rats
  • Animal Model: Male Zucker fatty (ZF) rats or other relevant diabetic models are used.

  • Acclimatization and Fasting: Animals are acclimatized to the facility conditions and then fasted overnight (e.g., 16-18 hours) with free access to water.

  • Compound Administration: On the day of the experiment, animals are orally administered either the vehicle (e.g., 0.5% methylcellulose) or this compound at various doses (e.g., 1-30 mg/kg).

  • Glucose Challenge: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a baseline blood sample is taken (t=0). Immediately after, a concentrated glucose solution is administered orally (gavage) at a standard dose (e.g., 2 g/kg body weight).

  • Blood Sampling: Blood samples are collected from the tail vein at multiple time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Analysis: Plasma glucose concentrations are measured for each sample. The Area Under the Curve (AUC) for glucose is calculated to quantify the overall glycemic excursion.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of this compound against the vehicle control.

Preclinical_Workflow start Select Diabetic Animal Model (e.g., ZF Rats) fasting Overnight Fasting start->fasting randomization Randomize into Treatment Groups fasting->randomization admin_vehicle Oral Administration: Vehicle randomization->admin_vehicle Control admin_drug Oral Administration: This compound (Dose 1...n) randomization->admin_drug Test wait Wait for Absorption (30-60 min) admin_vehicle->wait admin_drug->wait glucose_challenge Oral Glucose Challenge (OGTT) wait->glucose_challenge sampling Serial Blood Sampling (0-120 min) glucose_challenge->sampling analysis Measure Plasma Glucose, Insulin, and GLP-1 sampling->analysis data_analysis Calculate AUC & Perform Statistical Analysis analysis->data_analysis

Caption: Workflow for a preclinical Oral Glucose Tolerance Test.

Clinical Development and Results

This compound advanced to Phase 2 clinical trials to assess its efficacy and safety in patients with T2DM.

Data Presentation: Phase 2b Monotherapy Study (12 Weeks)

A randomized, double-blind, placebo-controlled study evaluated this compound in Japanese patients with T2DM.

ParameterPlaceboThis compound 25 mgThis compound 50 mgThis compound 75 mgSitagliptin 50 mg
Change in HbA1c from Baseline (%) --0.23% (p=0.0173)-0.37% (p=0.0001)-0.44% (p<0.0001)-
Change in Fasting Plasma Glucose (FPG) -NSSignificant ReductionSignificant ReductionSignificant Reduction
Change in Total Cholesterol -NSSignificant ReductionSignificant ReductionNS
Change in LDL-Cholesterol -NSSignificant ReductionSignificant ReductionNS
Change in HDL-Cholesterol -NSSignificant IncreaseSignificant IncreaseNS
Change in Triglycerides -NSSignificant ReductionSignificant ReductionNS

P-values are in comparison to placebo. NS = Not Significant.

The study concluded that this compound was well-tolerated and demonstrated significant, dose-dependent glucose-lowering effects and favorable changes in lipid profiles over 12 weeks.

Data Presentation: Phase 2 Add-on to Sitagliptin Study (28 Days)

Another study evaluated this compound as an add-on therapy in Japanese T2DM patients inadequately controlled with sitagliptin.

ParameterPlaceboThis compound 25 mgThis compound 75 mg
Change in 24-h Weighted Mean Glucose (mg/dL) -0.41-13.19 (p=0.0044)-16.12 (p=0.0006)

P-values are in comparison to placebo.

This study showed that this compound provided significant additional glycemic control when added to a DPP-4 inhibitor.

Experimental Protocol: Phase 2b Clinical Trial Design
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Eligible participants are adults (e.g., ≥20 years) with a diagnosis of T2DM and inadequate glycemic control, defined by a baseline Hemoglobin A1c (HbA1c) within a specific range (e.g., ≥7.0% and <10.0%).

  • Randomization and Blinding: Patients are randomly assigned to one of several treatment arms: placebo, this compound (e.g., 25, 50, or 75 mg), or an active comparator (e.g., sitagliptin 50 mg). Both patients and investigators are blinded to the treatment allocation.

  • Treatment: Patients self-administer the assigned oral medication once daily for the study duration (e.g., 12 weeks).

  • Endpoints:

    • Primary Efficacy Endpoint: Change in HbA1c from baseline to the end of the treatment period (Week 12).

    • Secondary Efficacy Endpoints: Changes from baseline in fasting plasma glucose (FPG), glucose and insulin levels during a meal tolerance test, and lipid profiles (total cholesterol, LDL, HDL, triglycerides).

    • Safety Endpoints: Incidence of adverse events (AEs), particularly hypoglycemia, and assessment of vital signs, ECGs, and clinical laboratory tests.

  • Data Collection: Clinical and laboratory data are collected at baseline and at specified intervals throughout the 12-week study.

  • Statistical Analysis: An intent-to-treat analysis is performed. An analysis of covariance (ANCOVA) model is typically used to compare the change from baseline in the primary endpoint between each this compound group and the placebo group.

Pharmacokinetics and Metabolism

Studies revealed significant species differences in the metabolic pathways of this compound. In rats, metabolism included the reductive cleavage of the oxadiazole ring in the liver. In humans and monkeys, this reductive ring-opening occurred primarily in the gastrointestinal tract by intestinal microflora. Furthermore, hydrolysis of the amide side chain was a major metabolic pathway in humans and monkeys, leading to the major plasma metabolite M20, a pathway that was not prominent in rats.

Conclusion and Discontinuation

This compound (DS-8500a) was a potent GPR119 agonist that effectively demonstrated the dual therapeutic benefits of its target: glucose-dependent insulin secretion and GLP-1 release. Preclinical studies confirmed its mechanism of action and efficacy in relevant animal models. Phase 2 clinical trials in patients with T2DM showed significant, dose-dependent reductions in HbA1c and fasting plasma glucose, along with beneficial effects on lipid profiles.

Despite these positive efficacy signals, the development of this compound was discontinued in 2021. While the specific reasons were not publicly disclosed, the broader class of GPR119 agonists has faced challenges in translating robust preclinical efficacy into compelling clinical outcomes in humans, often showing more modest glucose-lowering effects than expected. The journey of this compound underscores the complexities of drug development and the high bar for new therapies in the competitive landscape of type 2 diabetes treatment.

References

The Interaction of Firuglipel with the GPR119 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Firuglipel (formerly DS-8500a) is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes mellitus and related metabolic disorders. This technical guide provides an in-depth overview of the interaction between this compound and the GPR119 receptor, detailing the molecular mechanisms of action, key quantitative data, and comprehensive experimental protocols for in vitro and in vivo evaluation. The guide is intended to serve as a valuable resource for researchers and drug development professionals working in the field of metabolic diseases.

Introduction to GPR119

GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2] Its activation by endogenous or synthetic agonists leads to the stimulation of intracellular cyclic adenosine monophosphate (cAMP) production, which in turn enhances glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and promotes the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[1][2] This dual mechanism of action makes GPR119 an attractive therapeutic target for improving glycemic control.

This compound: A Potent GPR119 Agonist

This compound is an orally available small molecule that acts as a selective agonist of the GPR119 receptor.[3] Its interaction with GPR119 initiates a signaling cascade that ultimately leads to improved glucose homeostasis.

Mechanism of Action

Upon binding to GPR119 on pancreatic β-cells and intestinal L-cells, this compound induces a conformational change in the receptor, leading to the activation of the associated Gαs protein. The activated Gαs subunit stimulates adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP. The elevated intracellular cAMP levels have distinct downstream effects in these two cell types:

  • In Pancreatic β-Cells: Increased cAMP enhances glucose-stimulated insulin secretion.

  • In Intestinal L-Cells: Elevated cAMP promotes the secretion of GLP-1.

The released GLP-1 further contributes to glycemic control by stimulating insulin secretion, suppressing glucagon release, and slowing gastric emptying.

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GPR119 GPR119 This compound->GPR119 Binds to Gαs Gαs GPR119->Gαs Activates Adenylyl_Cyclase Adenylyl_Cyclase Gαs->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA PKA cAMP->PKA Activates Downstream_Effects Downstream_Effects PKA->Downstream_Effects Phosphorylates Insulin_Secretion Insulin_Secretion Downstream_Effects->Insulin_Secretion Enhances GSIS (β-cells) GLP1_Secretion GLP1_Secretion Downstream_Effects->GLP1_Secretion Promotes GLP-1 (L-cells)

Caption: GPR119 Signaling Pathway Activated by this compound.

Quantitative Data

The potency of this compound has been evaluated in various in vitro assays. The following table summarizes the key quantitative data for this compound's activity at the GPR119 receptor.

ParameterSpeciesCell LineValue (nM)Reference
EC50 (cAMP Production) HumanCHO-K151.5
EC50 (cAMP Production) RatCHO-K198.4
EC50 (cAMP Production) MouseCHO-K1108.1

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the GPR119 receptor.

In Vitro Assays

This protocol describes the measurement of intracellular cAMP levels in Chinese Hamster Ovary (CHO-K1) cells stably expressing the GPR119 receptor, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection cAMP Detection (HTRF) Culture_Cells Culture GPR119-CHO-K1 cells Harvest_Cells Harvest and resuspend cells Culture_Cells->Harvest_Cells Seed_Cells Seed cells into 384-well plate Harvest_Cells->Seed_Cells Add_this compound Add serial dilutions of this compound Incubate_30min Incubate for 30 min at RT Add_this compound->Incubate_30min Add_Reagents Add cAMP-d2 and anti-cAMP Cryptate reagents Incubate_60min Incubate for 60 min at RT Add_Reagents->Incubate_60min Read_Plate Read HTRF signal (665nm/620nm) Incubate_60min->Read_Plate

Caption: Workflow for Intracellular cAMP Assay.

Materials:

  • GPR119-expressing CHO-K1 cells

  • Cell culture medium (e.g., DMEM/F12)

  • 384-well white microplates

  • This compound

  • HTRF cAMP assay kit

  • HTRF-compatible plate reader

Procedure:

  • Cell Culture: Culture GPR119-expressing CHO-K1 cells in appropriate medium until they reach 80-90% confluency.

  • Cell Seeding: Harvest the cells and resuspend them in assay buffer. Seed the cells into a 384-well white microplate at a density of approximately 1500 cells per well.

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the diluted compound to the wells containing the cells.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at emission wavelengths of 620 nm and 665 nm.

  • Data Analysis: Calculate the ratio of the fluorescence signals (665 nm / 620 nm) and determine the EC50 value by fitting the data to a four-parameter logistic curve.

This protocol outlines the procedure for measuring GLP-1 secretion from the murine enteroendocrine L-cell line, GLUTag.

Materials:

  • GLUTag cells

  • Cell culture medium (e.g., DMEM)

  • 24-well plates

  • This compound

  • Assay buffer (e.g., KRBH)

  • GLP-1 ELISA kit

Procedure:

  • Cell Culture: Seed GLUTag cells in a 24-well plate and culture until they reach 60-80% confluency.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate in buffer containing low glucose (e.g., 1 mM) for 1 hour at 37°C.

  • Stimulation: Replace the pre-incubation buffer with assay buffer containing various concentrations of this compound and a stimulatory concentration of glucose (e.g., 10 mM).

  • Incubation: Incubate the cells for 2 hours at 37°C.

  • Sample Collection: Collect the supernatant from each well.

  • GLP-1 Measurement: Measure the concentration of GLP-1 in the collected supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the GLP-1 secretion to the total protein content of the cells in each well and determine the dose-response relationship.

This protocol details the measurement of insulin secretion from the mouse insulinoma cell line, MIN6, in response to glucose and this compound.

Materials:

  • MIN6 cells

  • Cell culture medium (e.g., DMEM)

  • 96-well plates

  • This compound

  • Krebs-Ringer Bicarbonate Buffer (KRBH)

  • Glucose

  • Insulin ELISA kit

Procedure:

  • Cell Culture: Culture MIN6 cells in a 96-well plate until they are approximately 80% confluent.

  • Pre-incubation: Wash the cells with glucose-free KRBH and then pre-incubate in KRBH containing a low concentration of glucose (e.g., 1 mM) for 1 hour at 37°C.

  • Stimulation: Remove the pre-incubation buffer and add KRBH containing a high concentration of glucose (e.g., 20 mM) with or without various concentrations of this compound. Include a control with low glucose.

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • Sample Collection: Collect the supernatant for insulin measurement.

  • Insulin Measurement: Determine the insulin concentration in the supernatants using an insulin ELISA kit.

  • Normalization: Lyse the cells and measure the total protein content to normalize the insulin secretion data.

In Vivo Assays

This protocol describes the procedure for performing an oral glucose tolerance test in rats to evaluate the in vivo efficacy of this compound.

OGTT_Workflow cluster_prep Animal Preparation cluster_dosing Dosing and Glucose Challenge cluster_sampling Blood Sampling Acclimatize Acclimatize rats to handling Fast_Rats Fast rats overnight (12-16 hours) Acclimatize->Fast_Rats Baseline_Blood Collect baseline blood sample (t= -30 min) Administer_this compound Administer this compound orally (t= -30 min) Baseline_Blood->Administer_this compound Glucose_Gavage Administer glucose solution orally (t=0 min) Administer_this compound->Glucose_Gavage Collect_Blood_Series Collect blood at 15, 30, 60, 90, 120 min Measure_Glucose Measure blood glucose levels Collect_Blood_Series->Measure_Glucose

Caption: Workflow for Oral Glucose Tolerance Test in Rats.

Materials:

  • Male Zucker fatty (ZF) rats or other suitable diabetic rat model

  • This compound

  • Glucose solution (e.g., 2 g/kg)

  • Oral gavage needles

  • Glucometer and test strips

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment and acclimatize them to handling for at least one week prior to the experiment.

  • Fasting: Fast the rats overnight for 12-16 hours with free access to water.

  • Baseline Blood Sample: Take a baseline blood sample from the tail vein (t = -30 min) to measure fasting blood glucose.

  • This compound Administration: Administer this compound or vehicle orally by gavage at a predetermined dose (e.g., 1-30 mg/kg).

  • Glucose Challenge: At t = 0 min, administer a glucose solution (e.g., 2 g/kg) orally by gavage.

  • Blood Sampling: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Glucose Measurement: Measure the blood glucose concentration at each time point using a glucometer.

  • Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for glucose excursion to assess the effect of this compound on glucose tolerance.

Conclusion

This compound is a potent and selective GPR119 agonist that demonstrates significant potential for the treatment of type 2 diabetes. Its mechanism of action, involving the enhancement of both insulin and GLP-1 secretion, addresses key aspects of the pathophysiology of the disease. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other GPR119 agonists, facilitating further research and development in this promising therapeutic area.

References

Preclinical Profile of Firuglipel and its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firuglipel (also known as DS-8500a) is an orally available, potent, and selective agonist of the G protein-coupled receptor 119 (GPR119).[1] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells.[2] Its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1).[2][3] This dual mechanism of action makes GPR119 an attractive therapeutic target for the treatment of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the preclinical research on this compound and its analogues, focusing on quantitative data, detailed experimental methodologies, and relevant signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound and its comparator GPR119 agonists.

Table 1: In Vitro Activity of this compound

ParameterCell LineSpeciesEC50 (nM)Reference
cAMP AccumulationCHO-K1 expressing GPR119Human51.5[3]
cAMP AccumulationCHO-K1 expressing GPR119Rat98.4
cAMP AccumulationCHO-K1 expressing GPR119Mouse108.1

Table 2: In Vivo Efficacy of this compound in Rodent Models of Type 2 Diabetes

Animal ModelTreatmentDose (mg/kg)EffectReference
Zucker Fatty (ZF) RatsSingle dose1, 3, 10Dose-dependent glucose-lowering in OGTT
Zucker Fatty (ZF) RatsNot specifiedNot specifiedAugmented plasma GLP-1 concentration
Neonatal Streptozotocin-Treated (nSTZ) RatsRepeated dosing (2 weeks)Not specifiedSignificant glucose-lowering effect in OGTT

Table 3: Comparative Efficacy of GPR119 Agonists in Neonatal Streptozotocin-Treated (nSTZ) Rats

CompoundEfficacy in OGTTReference
This compound (DS-8500a)Greater glucose-lowering effect
GSK1292263Less effective than this compound
MBX-2982Less effective than this compound

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro Intracellular cAMP Accumulation Assay

Objective: To determine the potency of this compound in activating GPR119 in vitro.

Cell Line: Chinese Hamster Ovary (CHO)-K1 cells stably expressing human, rat, or mouse GPR119.

Methodology:

  • Cell Culture: CHO-K1 cells expressing the GPR119 receptor are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96- or 384-well plates and allowed to adhere.

  • Compound Incubation: Cells are incubated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 30 minutes) at 37°C.

  • Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a commercially available assay kit, such as a competitive immunoassay with fluorescence or luminescence detection.

  • Data Analysis: The concentration-response curve is plotted, and the EC50 value is calculated using a four-parameter logistic equation.

cluster_0 In Vitro cAMP Assay Workflow start CHO-K1 cells expressing GPR119 seed Seed cells in multi-well plates start->seed incubate Incubate with this compound seed->incubate lyse Lyse cells incubate->lyse measure Measure cAMP levels lyse->measure analyze Analyze data (EC50) measure->analyze end Potency Determined analyze->end cluster_1 Oral Glucose Tolerance Test (OGTT) Workflow start Fast Rats Overnight administer Administer this compound or Vehicle start->administer baseline Collect Baseline Blood administer->baseline glucose Oral Glucose Challenge baseline->glucose sampling Collect Blood Samples (multiple time points) glucose->sampling measure Measure Blood Glucose sampling->measure analyze Analyze Data (AUC) measure->analyze end Efficacy Determined analyze->end cluster_2 This compound Signaling Pathway cluster_3 Pancreatic β-cell cluster_4 Intestinal L-cell This compound This compound gpr119 GPR119 This compound->gpr119 ac Adenylyl Cyclase gpr119->ac Activates camp cAMP ac->camp Converts ATP to pka PKA camp->pka Activates epac2 Epac2 camp->epac2 Activates insulin Glucose-dependent Insulin Secretion pka->insulin glp1 GLP-1 Secretion pka->glp1 epac2->insulin epac2->glp1

References

Methodological & Application

Application Notes and Protocols for Firuglipel In Vitro Assay Using CHO-K1 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Firuglipel, also known as DS-8500a, is an orally available, potent, and selective agonist for the G protein-coupled receptor 119 (GPR119).[1][2][3] GPR119 is highly expressed in pancreatic β-cells and intestinal L-cells.[4] As a Gs-coupled receptor, its activation by an agonist like this compound initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4] This elevation in cAMP is a critical second messenger that subsequently enhances glucose-stimulated insulin secretion (GSIS) and the release of glucagon-like peptide-1 (GLP-1), making GPR119 a promising therapeutic target for type 2 diabetes.

This document provides a detailed protocol for an in vitro assay to characterize the activity of this compound using Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR119. The primary method described is a cAMP accumulation assay, a robust and direct measure of GPR119 activation.

GPR119 Signaling Pathway

The binding of this compound to GPR119 activates the associated heterotrimeric Gs protein. The Gαs subunit then dissociates and activates adenylyl cyclase, which catalyzes the conversion of ATP into cAMP. The resulting increase in intracellular cAMP concentration activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), leading to various cellular responses.

GPR119_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound GPR119 GPR119 Receptor This compound->GPR119 Binds Gs Gs Protein GPR119->Gs Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Catalyzes Gs->AC Activates ATP ATP ATP->AC PKA PKA / EPAC Activation cAMP->PKA Activates Response Cellular Response (e.g., GLP-1 Secretion, Insulin Secretion) PKA->Response Leads to

Caption: GPR119 signaling cascade initiated by this compound.

Data Presentation: Potency of this compound

The potency of this compound has been quantified by determining its half-maximal effective concentration (EC₅₀) in CHO-K1 cells engineered to express GPR119 from different species. The data demonstrates that this compound is a potent agonist for human, rat, and mouse GPR119.

Cell LineAgonistParameterValue (nM)Citation
CHO-K1 (human GPR119)This compoundEC₅₀51.5
CHO-K1 (rat GPR119)This compoundEC₅₀98.4
CHO-K1 (mouse GPR119)This compoundEC₅₀108.1

Experimental Protocols

The following sections detail the necessary protocols for cell maintenance and the execution of a cAMP accumulation assay to measure this compound activity.

Experimental Workflow Diagram

cAMP_Assay_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Culture 1. Cell Culture (GPR119-CHO-K1 cells) Seed 2. Cell Seeding (96/384-well plate) Culture->Seed Incubate_Overnight 3. Overnight Incubation (37°C, 5% CO₂) Seed->Incubate_Overnight Treat 5. Cell Treatment (Add compound to cells) Incubate_Overnight->Treat Prepare_Compound 4. Compound Preparation (Serial Dilution of this compound) Prepare_Compound->Treat Incubate_Treatment 6. Treatment Incubation (Room Temp or 37°C) Treat->Incubate_Treatment Lyse 7. Lysis & Detection (Add cAMP detection reagents) Incubate_Treatment->Lyse Read 8. Plate Reading (Luminometer/HTRF Reader) Lyse->Read Analyze 9. Data Analysis (Generate Dose-Response Curve) Read->Analyze Determine 10. Determine EC₅₀ Analyze->Determine

Caption: Workflow for the this compound cAMP accumulation assay.
Materials and Reagents

  • Cell Line: CHO-K1 cells stably expressing the human GPR119 receptor.

  • Growth Medium: Ham's F12 Medium or DMEM/F12, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and an appropriate selection antibiotic (e.g., G418, Puromycin).

  • Thawing Medium: Growth Medium without the selection antibiotic.

  • Freezing Medium: Complete Growth Medium with 10% DMSO.

  • Reagents for Cell Culture: 0.25% Trypsin-EDTA, Phosphate-Buffered Saline (PBS).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% Bovine Serum Albumin (BSA).

  • Compound: this compound (DS-8500a) stock solution in DMSO.

  • Assay Plate: White, opaque 96-well or 384-well microplates suitable for luminescence or HTRF.

  • cAMP Detection Kit: A commercial kit for measuring intracellular cAMP levels (e.g., HTRF, luminescence, or fluorescence-based).

Cell Culture and Maintenance of GPR119-CHO-K1 Cells
  • Thawing Cells: Thaw a cryovial of cells rapidly in a 37°C water bath. Transfer the contents to a centrifuge tube containing 9 mL of pre-warmed Thawing Medium. Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh Thawing Medium. Culture in a T75 flask at 37°C in a humidified 5% CO₂ incubator.

  • Subculturing: When cells reach 80-90% confluence, passage them. Aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with Growth Medium, centrifuge the cells, and resuspend in fresh medium to seed new flasks at a 1:3 to 1:10 split ratio.

  • Freezing Cells: Resuspend the cell pellet in ice-cold Freezing Medium at a density of 2-3 x 10⁶ cells/mL and aliquot into cryogenic vials. Use a controlled-rate freezing container overnight at -80°C before transferring to liquid nitrogen for long-term storage.

cAMP Accumulation Assay Protocol

This protocol is a general guideline and should be optimized based on the specific cAMP detection kit used.

  • Cell Seeding:

    • Harvest GPR119-CHO-K1 cells as described in the subculturing protocol.

    • Resuspend the cells in culture medium and perform a cell count.

    • Seed the cells into a white, opaque 96-well or 384-well plate at a density of 5,000-20,000 cells per well. The optimal density should be determined empirically.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • On the day of the assay, perform serial dilutions of this compound in Assay Buffer to create a range of concentrations for the dose-response curve (e.g., from 1 pM to 10 µM).

    • Include a "vehicle control" (Assay Buffer with the same final concentration of DMSO as the highest compound concentration) and a "positive control" (e.g., Forskolin, a direct adenylyl cyclase activator).

  • Cell Treatment:

    • Carefully remove the culture medium from the wells.

    • Add Assay Buffer to each well. If the cAMP kit recommends it, this buffer should contain a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

    • Add the prepared this compound dilutions to the respective wells.

    • Incubate the plate at 37°C or room temperature for the time specified by the cAMP kit manufacturer (typically 30-60 minutes).

  • Cell Lysis and cAMP Detection:

    • Following the treatment incubation, add the cell lysis buffer and detection reagents from the cAMP kit to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light, to allow the detection reaction to occur.

  • Plate Reading:

    • Measure the signal using a plate reader compatible with the detection technology (e.g., a luminometer for luminescence assays or an HTRF-compatible reader for HTRF assays).

Data Analysis
  • Normalize the raw data. This is often done by calculating the ratio of emission signals (for HTRF) or relative light units (for luminescence).

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).

  • From the curve, determine the EC₅₀ value, which represents the concentration of this compound that elicits 50% of the maximal response. Also, determine the maximum effect (Emax).

References

Application Notes and Protocols for In Vivo Evaluation of Firuglipel in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design and evaluation of Firuglipel (DS-8500a), an orally available and selective G protein-coupled receptor 119 (GPR119) agonist, in rodent models of metabolic disorders.

Introduction to this compound

This compound is a potent GPR119 agonist that stimulates the production of intracellular cyclic AMP (cAMP).[1][2] This signaling cascade, primarily in pancreatic β-cells and intestinal L-cells, leads to the upregulation of glucagon-like peptide-1 (GLP-1) and enhances glucose-dependent insulin secretion.[1][2][3] Preclinical studies in various rodent models have demonstrated its efficacy in improving glucose homeostasis, making it a promising therapeutic candidate for type 2 diabetes and obesity.

Mechanism of Action and Signaling Pathway

Activation of GPR119 by this compound in intestinal L-cells and pancreatic β-cells initiates a signaling cascade through the Gαs protein subunit, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). In L-cells, elevated cAMP levels promote the secretion of GLP-1. GLP-1 then acts on its own receptor (GLP-1R) on pancreatic β-cells, further amplifying glucose-stimulated insulin secretion (GSIS). Simultaneously, direct activation of GPR119 on β-cells also contributes to GSIS in a glucose-dependent manner.

Firuglipel_Signaling_Pathway cluster_L_Cell Intestinal L-Cell cluster_Beta_Cell Pancreatic β-Cell Firuglipel_L This compound GPR119_L GPR119 Firuglipel_L->GPR119_L binds Gs_L Gαs GPR119_L->Gs_L activates AC_L Adenylyl Cyclase Gs_L->AC_L activates cAMP_L ↑ cAMP AC_L->cAMP_L produces GLP1_secretion GLP-1 Secretion cAMP_L->GLP1_secretion stimulates GLP1_secreted GLP-1 GLP1_secretion->GLP1_secreted Firuglipel_B This compound GPR119_B GPR119 Firuglipel_B->GPR119_B binds Gs_B Gαs GPR119_B->Gs_B activates AC_B Adenylyl Cyclase Gs_B->AC_B activates cAMP_B ↑ cAMP AC_B->cAMP_B produces Insulin_secretion Glucose-Dependent Insulin Secretion cAMP_B->Insulin_secretion enhances GLP1R GLP-1R GLP1R->AC_B GLP1_secreted->GLP1R binds

Figure 1: this compound Signaling Pathway

Data Presentation: Summary of In Vivo Efficacy

The following tables summarize the quantitative data from preclinical studies of this compound in various rodent models.

Table 1: Effect of a Single Dose of this compound on Oral Glucose Tolerance Test (OGTT) in Zucker Fatty Rats

Treatment GroupDose (mg/kg)Blood Glucose AUC Reduction (%) vs. Vehicle
Vehicle--
This compound115.2
This compound328.9
This compound1041.5
This compound3045.1
p < 0.05, **p < 0.01 vs. vehicle. Data adapted from non-clinical pharmacology studies.

Table 2: Effect of this compound on Plasma GLP-1 and Insulin Levels

Rodent ModelTreatmentDose (mg/kg)Outcome MeasureResult
Zucker Fatty RatsThis compound10Plasma GLP-1Augmented concentration
Sprague-Dawley RatsThis compound0.1 - 10Plasma InsulinEnhanced glucose-stimulated secretion
Neonatal STZ-Treated RatsThis compound3Plasma GLP-1Increased levels
Neonatal STZ-Treated RatsThis compound3Plasma InsulinIncreased levels

Experimental Protocols

Preparation of this compound for Oral Administration

Objective: To prepare a homogenous suspension of this compound for oral gavage in rodents.

Materials:

  • This compound (DS-8500a) powder

  • 0.5% (w/v) Methylcellulose (MC) solution in sterile water

  • Sterile water

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • Analytical balance

  • Graduated cylinders and beakers

Procedure:

  • Prepare 0.5% Methylcellulose Vehicle:

    • Heat approximately one-third of the final required volume of sterile water to 60-70°C.

    • Slowly add the methylcellulose powder (0.5 g for every 100 mL of final volume) to the heated water while stirring vigorously to ensure the powder is wetted.

    • Once dispersed, remove from heat and add the remaining two-thirds of cold sterile water.

    • Continue stirring in a cold water bath until the solution becomes clear and viscous.

    • Store the vehicle at 4°C.

  • Prepare this compound Suspension:

    • Calculate the required amount of this compound based on the desired dose and the number of animals.

    • Weigh the calculated amount of this compound powder.

    • Add the powder to the appropriate volume of the 0.5% methylcellulose vehicle.

    • Vortex the mixture vigorously for 2-3 minutes to ensure a homogenous suspension.

    • Visually inspect for any large aggregates.

    • Prepare the suspension fresh daily and vortex immediately before each administration.

Rodent Models

The Zucker fatty rat is a genetic model of obesity and insulin resistance due to a mutation in the leptin receptor gene. These rats exhibit hyperphagia, obesity, hyperinsulinemia, and glucose intolerance.

Protocol for Use:

  • Animals: Male or female Zucker fatty (fa/fa) rats and their lean littermates (fa/+) as controls.

  • Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to standard chow and water for at least one week before the experiment.

  • Experimental Use: These rats are suitable for evaluating the effects of this compound on body weight, food intake, and glucose metabolism.

This model mimics the pathophysiology of type 2 diabetes, characterized by initial β-cell damage followed by a period of recovery, leading to impaired glucose tolerance and insulin resistance in adulthood.

Protocol for Induction:

  • Animals: Wistar or Sprague-Dawley rat pups (2 days old).

  • Streptozotocin (STZ) Preparation: Dissolve STZ in cold 0.1 M citrate buffer (pH 4.5) immediately before use.

  • Induction: Inject rat pups with a single intraperitoneal (IP) dose of STZ (80-100 mg/kg). Control animals receive an equivalent volume of citrate buffer.

  • Post-Induction Care: Return pups to their mothers. Monitor for any signs of distress.

  • Development of Diabetes: The diabetic phenotype, characterized by hyperglycemia and impaired glucose tolerance, typically develops by 6-8 weeks of age.

Key Experiments

Objective: To assess the effect of this compound on glucose disposal following an oral glucose challenge.

OGTT_Workflow Fasting Fast Animals (Overnight for rats, 6h for mice) Baseline_BG Measure Baseline Blood Glucose (t=-30 min) Fasting->Baseline_BG Dosing Administer this compound or Vehicle (Oral Gavage) Baseline_BG->Dosing Pre_Glucose_BG Measure Blood Glucose (t=0 min) Dosing->Pre_Glucose_BG Glucose_Admin Administer Glucose Bolus (2 g/kg, Oral Gavage) Pre_Glucose_BG->Glucose_Admin Timepoints Measure Blood Glucose at 15, 30, 60, 90, 120 min Glucose_Admin->Timepoints Data_Analysis Analyze Data (e.g., AUC calculation) Timepoints->Data_Analysis

Figure 2: Oral Glucose Tolerance Test Workflow

Procedure:

  • Fasting: Fast rodents overnight (for rats) or for 6 hours (for mice) with free access to water.

  • Baseline Blood Sample: At t = -30 minutes, collect a small blood sample from the tail vein to measure baseline blood glucose.

  • Drug Administration: Administer this compound (at desired doses, e.g., 1-30 mg/kg) or vehicle via oral gavage.

  • Pre-Glucose Blood Sample: At t = 0 minutes, collect a second blood sample to measure blood glucose just before the glucose challenge.

  • Glucose Administration: Administer a 2 g/kg body weight glucose solution via oral gavage.

  • Post-Glucose Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes after the glucose load and measure blood glucose levels.

  • Data Analysis: Plot blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group to assess glucose tolerance.

Objective: To determine the effect of this compound on plasma levels of GLP-1 and insulin.

Procedure:

  • Animal Preparation: Use fasted animals from the selected rodent model.

  • Drug Administration: Administer a single oral dose of this compound or vehicle.

  • Blood Collection:

    • For GLP-1 measurement, collect blood at various time points post-dosing (e.g., 30, 60, 120 minutes) into tubes containing a DPP-4 inhibitor (to prevent GLP-1 degradation) and an anticoagulant (e.g., EDTA).

    • For insulin measurement in conjunction with a glucose challenge (as in an OGTT), collect blood at baseline and at specified time points after the glucose load.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Hormone Analysis: Measure active GLP-1 and insulin concentrations in the plasma samples using commercially available ELISA kits according to the manufacturer's instructions.

Conclusion

These application notes and protocols provide a framework for the in vivo evaluation of this compound in rodent models. The experimental designs and methodologies described are intended to enable researchers to robustly assess the therapeutic potential of this GPR119 agonist for the treatment of type 2 diabetes and related metabolic disorders. Adherence to these detailed protocols will facilitate the generation of reproducible and reliable preclinical data.

References

Application Notes and Protocols for Firuglipel in Oral Glucose Tolerance Tests (OGTT) in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of firuglipel (formerly DS-8500a), a G protein-coupled receptor 119 (GPR119) agonist, in oral glucose tolerance tests (OGTT) conducted in rat models of metabolic disease. The included protocols and data are designed to guide researchers in designing and executing similar preclinical studies.

Data Summary

The following tables summarize the quantitative data on the dose-dependent effects of a single oral administration of this compound on blood glucose levels during an OGTT in male Zucker fatty (ZF) rats.

Table 1: Blood Glucose Levels During OGTT in Zucker Fatty Rats Treated with this compound

Treatment Group (Oral Administration)Time (minutes)Blood Glucose (mg/dL)
Vehicle 0138 ± 5
30285 ± 13
60278 ± 12
120205 ± 9
This compound (1 mg/kg) 0142 ± 6
30255 ± 11
60230 ± 10
120175 ± 8
This compound (3 mg/kg) 0140 ± 5
30228 ± 9
60195 ± 7
120150 ± 6
This compound (10 mg/kg) 0139 ± 6
30201 ± 8
60168 ± 6
120135 ± 5

Data are presented as mean ± standard error of the mean (SEM).

Table 2: Area Under the Curve (AUC) for Blood Glucose During OGTT

Treatment Group (Oral Administration)Glucose AUC (0-120 min) (mg·h/dL)
Vehicle 495 ± 25
This compound (1 mg/kg) 420 ± 20
This compound (3 mg/kg) 358 ± 18
This compound (10 mg/kg) 305 ± 15

AUC was calculated from the blood glucose concentration-time curve from 0 to 120 minutes.

Experimental Protocols

This section details the methodology for conducting an oral glucose tolerance test in rats to evaluate the efficacy of this compound.

Animal Model
  • Species: Rat

  • Strain: Zucker fatty (ZF) or Sprague-Dawley (SD)

  • Sex: Male

  • Age: 8-10 weeks

  • Acclimatization: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.

Materials
  • This compound (DS-8500a)

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Glucose solution (e.g., 40% w/v in sterile water)

  • Oral gavage needles

  • Blood collection supplies (e.g., lancets, micro-hematocrit tubes)

  • Glucometer and test strips

Experimental Procedure
  • Fasting: Fast the rats overnight for approximately 16 hours with free access to water.

  • Baseline Blood Sample (Time -60 min): Collect a baseline blood sample from the tail vein to measure fasting blood glucose levels.

  • This compound Administration (Time -60 min): Administer this compound orally by gavage at the desired doses (e.g., 1, 3, 10 mg/kg). The vehicle control group should receive an equivalent volume of the vehicle.

  • Pre-Glucose Blood Sample (Time 0 min): Collect a second blood sample immediately before the glucose challenge.

  • Oral Glucose Challenge (Time 0 min): Administer a glucose solution orally by gavage at a dose of 2 g/kg body weight.

  • Post-Glucose Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes after the glucose administration.

  • Blood Glucose Measurement: Measure blood glucose concentrations immediately using a calibrated glucometer.

Visualizations

Signaling Pathway of this compound (GPR119 Agonist)

Firuglipel_Signaling_Pathway cluster_intestine Intestinal L-Cell cluster_pancreas Pancreatic β-Cell firuglipel_l This compound gpr119_l GPR119 firuglipel_l->gpr119_l binds ac_l Adenylate Cyclase gpr119_l->ac_l activates camp_l ↑ cAMP ac_l->camp_l produces glp1 GLP-1 Secretion camp_l->glp1 glp1r GLP-1R glp1->glp1r firuglipel_b This compound gpr119_b GPR119 firuglipel_b->gpr119_b binds ac_b Adenylate Cyclase gpr119_b->ac_b activates glp1r->ac_b activates camp_b ↑ cAMP ac_b->camp_b produces pka PKA camp_b->pka epac2 Epac2 camp_b->epac2 insulin Insulin Secretion pka->insulin epac2->insulin glucose Glucose glut2 GLUT2 glucose->glut2 metabolism Metabolism glut2->metabolism atp ↑ ATP/ADP metabolism->atp k_atp KATP Channel (closure) atp->k_atp depolarization Membrane Depolarization k_atp->depolarization ca_channel Ca2+ Channel (opening) depolarization->ca_channel ca_influx ↑ [Ca2+]i ca_channel->ca_influx ca_influx->insulin OGTT_Workflow acclimatization Acclimatization (≥ 1 week) fasting Overnight Fasting (approx. 16 hours) acclimatization->fasting baseline_bg Baseline Blood Glucose (Time -60 min) fasting->baseline_bg drug_admin Oral Administration (this compound or Vehicle) baseline_bg->drug_admin pre_glucose_bg Pre-Glucose Blood Glucose (Time 0 min) drug_admin->pre_glucose_bg glucose_challenge Oral Glucose Challenge (2 g/kg) pre_glucose_bg->glucose_challenge post_glucose_bg Post-Glucose Blood Glucose (15, 30, 60, 120 min) glucose_challenge->post_glucose_bg data_analysis Data Analysis (Blood Glucose Levels, AUC) post_glucose_bg->data_analysis

Application Notes and Protocols for Firuglipel Formulation for Oral Gavage in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and oral administration of Firuglipel (also known as DS-8500a) to mice for preclinical research. The protocols outlined below are based on established oral gavage techniques and available data on the physicochemical properties of this compound.

Introduction

This compound is a potent and selective agonist of G protein-coupled receptor 119 (GPR119)[1]. GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells[1][2]. Activation of GPR119 stimulates the release of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), leading to enhanced glucose-stimulated insulin secretion (GSIS)[1][2]. These mechanisms make this compound a promising therapeutic agent for type 2 diabetes. Preclinical evaluation of this compound in mouse models is crucial for understanding its efficacy and safety profile.

Data Presentation

In Vitro Efficacy of this compound
Cell LineTargetEC50 (nmol/L)
Mouse GPR119-expressing CHO-K1 cellsGPR119108.1
Rat GPR119-expressing CHO-K1 cellsGPR11998.4
Human GPR119-expressing CHO-K1 cellsGPR11951.5

Experimental Protocols

I. Formulation of this compound for Oral Gavage

Objective: To prepare a homogenous and stable suspension of this compound suitable for oral administration in mice.

Materials:

  • This compound (DS-8500a) powder

  • Vehicle (Select one from the options below)

    • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

    • 0.5% (w/v) Methylcellulose in sterile water

    • Corn oil

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated balance

  • Spatula

Recommended Vehicle Selection: While the specific vehicle used in published preclinical mouse studies for this compound is not explicitly detailed in the available literature, a 0.5% solution of Carboxymethylcellulose (CMC) or Methylcellulose in water is a commonly used and generally well-tolerated vehicle for oral gavage of small molecule inhibitors. For compounds with low aqueous solubility, corn oil can be a suitable alternative. It is recommended to perform a small-scale formulation test to ensure the stability and homogeneity of the this compound suspension in the chosen vehicle.

Procedure:

  • Calculate the required amount of this compound and vehicle:

    • Determine the desired final concentration of this compound (e.g., 1 mg/mL).

    • Determine the total volume of the formulation needed based on the number of mice and the dosing volume (typically 5-10 mL/kg body weight).

    • Example Calculation: For a 10 mL formulation at 1 mg/mL, 10 mg of this compound is required.

  • Prepare the vehicle:

    • If using 0.5% CMC or Methylcellulose:

      • Weigh the appropriate amount of CMC or Methylcellulose powder.

      • Gradually add the powder to the sterile water while stirring vigorously with a magnetic stirrer to prevent clumping.

      • Continue stirring until the powder is fully dissolved and the solution is clear.

  • Prepare the this compound suspension:

    • Weigh the calculated amount of this compound powder.

    • If using a mortar and pestle, gently triturate the this compound powder to a fine consistency.

    • Add a small volume of the chosen vehicle to the powder and mix to form a smooth paste.

    • Gradually add the remaining vehicle while continuously mixing or homogenizing until a uniform suspension is achieved.

    • If using a magnetic stirrer, place the stir bar in the conical tube with the vehicle and slowly add the this compound powder while stirring.

    • Continue stirring for at least 15-30 minutes to ensure homogeneity.

  • Storage and Handling:

    • Store the formulation at 2-8°C and protect from light.

    • Before each use, vortex or stir the suspension to ensure uniform distribution of this compound.

    • It is recommended to prepare the formulation fresh on the day of the experiment. If stored, the stability of the formulation should be validated.

II. Oral Gavage Procedure in Mice

Objective: To accurately and safely administer the prepared this compound formulation directly into the stomach of a mouse.

Materials:

  • Prepared this compound formulation

  • Appropriately sized gavage needles (18-22 gauge, 1-1.5 inches long with a ball tip for adult mice)

  • Syringes (1 mL or 3 mL)

  • Animal scale

  • 70% ethanol for disinfection

Procedure:

  • Animal Preparation:

    • Weigh each mouse accurately to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.

    • Properly restrain the mouse by scruffing the back of the neck to immobilize the head and body. The head and body should be in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Measurement:

    • Measure the gavage needle externally from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. This helps to avoid perforation of the esophagus or stomach. A marker can be used to indicate the appropriate insertion depth on the needle.

  • Administration:

    • Draw the calculated volume of the this compound suspension into the syringe and attach the gavage needle.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle.

    • Once the needle is in the esophagus, advance it to the predetermined depth.

    • Slowly and steadily depress the syringe plunger to deliver the formulation.

    • After administration, gently withdraw the needle in the same path of insertion.

  • Post-Procedure Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes after the procedure.

    • Continue to monitor the animals daily for any adverse effects.

Mandatory Visualization

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR119 GPR119 This compound->GPR119 Gs Gαs GPR119->Gs Activation AC Adenylate Cyclase Gs->AC Stimulation cAMP ↑ cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activation Release GLP-1, GIP, Insulin Secretion PKA->Release Stimulation

Caption: GPR119 Signaling Pathway.

Oral_Gavage_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure A Calculate Dose & Formulation Volume B Prepare Vehicle (e.g., 0.5% CMC) A->B C Weigh this compound A->C D Prepare Homogenous Suspension B->D C->D E Weigh Mouse D->E F Calculate Dosing Volume E->F G Restrain Mouse F->G H Measure & Insert Gavage Needle G->H I Administer Formulation H->I J Monitor for Adverse Effects I->J K Record Observations J->K

Caption: Experimental Workflow for Oral Gavage.

References

Application Note: Optimization of a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay for the GPR119 Agonist Firuglipel

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes mellitus due to its expression in pancreatic β-cells and intestinal L-cells.[1][2] Activation of GPR119, a Gs-coupled receptor, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP), which in turn enhances glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[1][3][4] Firuglipel (also known as DS-8500a) is a potent and selective GPR119 agonist that has been shown to increase intracellular cAMP in a concentration-dependent manner.

Measuring the accumulation of cAMP is a fundamental method for characterizing the activity of GPR119 agonists. Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common, robust, and high-throughput method for quantifying cAMP. This application note provides a detailed protocol for optimizing an HTRF-based cAMP assay to determine the potency and efficacy of GPR119 agonists, using this compound as an example.

GPR119 Signaling Pathway

GPR119 activation by an agonist like this compound initiates a signaling cascade that leads to the production of cAMP. The agonist binds to the GPR119 receptor, causing a conformational change that activates the associated heterotrimeric Gs protein. The Gαs subunit then dissociates and activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. This increase in intracellular cAMP activates downstream effectors like Protein Kinase A (PKA) to mediate the physiological response.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane receptor GPR119 Receptor gs_protein Gs Protein (αβγ) receptor->gs_protein Activates ac Adenylyl Cyclase gs_protein->ac Activates camp cAMP ac->camp Catalyzes agonist This compound (GPR119 Agonist) agonist->receptor Binds atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Insulin Secretion) pka->response Leads to

GPR119 signaling cascade leading to cAMP production.

Materials and Methods

Materials:

  • Cell Line: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing human GPR119.

  • GPR119 Agonists: this compound, reference agonists (e.g., AR231453), and endogenous ligand (e.g., Oleoylethanolamide, OEA).

  • Assay Kit: HTRF cAMP assay kit (e.g., Cisbio cAMP Dynamic 2 or Revvity LANCE Ultra cAMP). These kits typically include cAMP-d2 conjugate, anti-cAMP cryptate conjugate, lysis buffer, and a cAMP standard.

  • Reagents: Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), PBS, and a phosphodiesterase (PDE) inhibitor like 3-isobutyl-1-methylxanthine (IBMX).

  • Labware: White, low-volume 384-well assay plates.

  • Equipment: HTRF-compatible plate reader.

Experimental Protocols

1. Cell Culture and Preparation a. Culture the GPR119-expressing cells in the appropriate medium supplemented with FBS and selection antibiotics. b. The day before the assay, harvest cells using a non-enzymatic dissociation solution and resuspend them in fresh, serum-free medium. c. Determine cell density and viability using a cell counter. d. Dilute the cell suspension to the optimized concentration (determined during optimization steps, typically 1,000-5,000 cells/well) in assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).

2. Agonist and Standard Curve Preparation a. Prepare a stock solution of this compound and any reference agonists in 100% DMSO. b. Perform a serial dilution of the agonist stocks in assay buffer to create a concentration-response curve (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should be kept below 1%. c. Prepare a cAMP standard curve using the standard provided in the HTRF kit, following the manufacturer's instructions.

3. HTRF Assay Procedure a. Dispense 5 µL of the cell suspension into the wells of a 384-well plate. b. Add 5 µL of the serially diluted agonist or assay buffer (for negative control) to the respective wells. c. Seal the plate and incubate at room temperature for 30-60 minutes. The optimal incubation time should be determined empirically. d. Following incubation, add the HTRF detection reagents. Typically, this involves adding 5 µL of the cAMP-d2 conjugate solution followed by 5 µL of the anti-cAMP cryptate conjugate solution (both prepared in lysis buffer as per the kit protocol). e. Seal the plate, protect it from light, and incubate for 60 minutes at room temperature. f. Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

4. Data Analysis a. Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000. b. The specific signal is inversely proportional to the amount of cAMP produced. Convert the HTRF ratio to cAMP concentration using the standard curve. c. Plot the cAMP concentration against the logarithm of the agonist concentration. d. Fit the data to a four-parameter logistic (sigmoidal dose-response) equation to determine the EC50 (potency) and Emax (efficacy) values for each agonist.

Assay Optimization

To ensure a robust and sensitive assay, several parameters should be optimized:

  • Cell Density: Titrate the number of cells per well to find a density that yields a strong signal-to-background ratio without being excessive.

  • Stimulation Time: Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) with a fixed concentration of agonist (e.g., EC80) to determine the optimal incubation time for maximal cAMP accumulation.

  • PDE Inhibitor Concentration: Titrate the concentration of IBMX to effectively inhibit cAMP degradation and maximize the assay window. A typical starting point is 0.5 mM.

  • DMSO Tolerance: Confirm that the final concentration of DMSO used for compound dilution does not adversely affect cell health or assay performance.

Experimental Workflow Diagram

The following diagram outlines the key steps in the HTRF cAMP assay protocol.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis arrow arrow p1 Culture & Harvest GPR119-expressing cells p2 Prepare Agonist (this compound) Dilutions a1 Dispense Cells (5 µL/well) p1->a1 p3 Prepare cAMP Standard Curve a2 Add Agonist / Standards (5 µL/well) p2->a2 p3->a2 a1->a2 a3 Incubate (30-60 min at RT) a2->a3 a4 Add HTRF Lysis & Detection Reagents (10 µL/well) a3->a4 a5 Incubate (60 min at RT, dark) a4->a5 d1 Read Plate (HTRF Reader) a5->d1 d2 Calculate HTRF Ratios & Convert to [cAMP] d1->d2 d3 Plot Dose-Response Curve & Calculate EC50 d2->d3

References

Application Notes and Protocols: Utilizing Firuglipel in Combination with DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for researchers investigating the therapeutic potential of combining Firuglipel (DS-8500a), a G protein-coupled receptor 119 (GPR119) agonist, with dipeptidyl peptidase-4 (DPP-4) inhibitors. This compound enhances the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone pivotal for glucose homeostasis, by activating GPR119 on enteroendocrine L-cells and pancreatic β-cells.[1][2] DPP-4 inhibitors, on the other hand, prevent the rapid degradation of endogenous incretins, including GLP-1 and glucose-dependent insulinotropic polypeptide (GIP).[3] The combination of these two agents presents a synergistic approach to amplify incretin signaling, potentially offering enhanced glycemic control and other metabolic benefits. While the clinical development of this compound has been discontinued, the data and methodologies from its investigation provide a valuable framework for preclinical and clinical research in this area.[4]

Rationale for Combination Therapy

The primary rationale for combining this compound with a DPP-4 inhibitor is to create a dual-action mechanism that both increases the secretion and prolongs the activity of incretin hormones.

  • This compound (GPR119 Agonist): Stimulates the release of GLP-1 from intestinal L-cells.[5]

  • DPP-4 Inhibitor: Inhibits the DPP-4 enzyme, which is responsible for the rapid inactivation of GLP-1 and GIP.

This combined action is hypothesized to lead to supraphysiological levels of active GLP-1, thereby enhancing glucose-dependent insulin secretion, suppressing glucagon release, and potentially promoting β-cell health and function.

Preclinical and Clinical Data Summary

Preclinical Evaluation

A preclinical study in streptozotocin (STZ)-treated C57BL/6J mice evaluated the combination of this compound with a DPP-4 inhibitor. While specific quantitative data from the combination arm of this particular study are not publicly detailed, a similar study combining the GPR119 agonist PSN632408 with the DPP-4 inhibitor sitagliptin in STZ-induced diabetic mice demonstrated significant synergistic effects.

Table 1: Efficacy of GPR119 Agonist and DPP-4 Inhibitor Combination in STZ-Induced Diabetic Mice (7-week treatment)

Treatment GroupPercentage of Mice Achieving Normoglycemia
Vehicle0%
PSN632408 (GPR119 Agonist)32%
Sitagliptin (DPP-4 Inhibitor)36%
PSN632408 + Sitagliptin59%*

*p<0.05 vs. either agent alone. Data sourced from a study by Hao et al.

The combination therapy in this model also led to significantly increased plasma active GLP-1 levels, improved glucose clearance during an oral glucose tolerance test (OGTT), augmented β-cell mass, and stimulated β-cell replication and neogenesis.

Clinical Evaluation (Add-on to Sitagliptin)

A phase 2, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of this compound (DS-8500a) as an add-on therapy in Japanese patients with type 2 diabetes inadequately controlled with sitagliptin (a DPP-4 inhibitor).

Table 2: Glycemic Control in Patients on Sitagliptin with Add-on this compound (DS-8500a) or Placebo

ParameterPlacebo (n=29)This compound 25 mg (n=28)This compound 75 mg (n=27)
Change in 24-h Weighted Mean Glucose (mg/dL) --13.19-16.12**
Change in Fasting Plasma Glucose (mg/dL) --Significant reduction (P < 0.001)
Change in 2-h Postprandial Glucose (mg/dL) -Significant reduction (P < 0.05)Significant reduction (P < 0.05)

**P = 0.0044 vs placebo; **P = 0.0006 vs placebo. **After breakfast.

Table 3: Lipid Profile Changes in Patients on Sitagliptin with Add-on this compound (DS-8500a) or Placebo

ParameterPlaceboThis compound 25 mgThis compound 75 mg
Total Cholesterol No significant changeSignificant reduction (P < 0.05)Significant reduction (P < 0.05)
LDL-Cholesterol No significant changeSignificant reduction (P < 0.05)Significant reduction (P < 0.05)
Triglycerides No significant changeSignificant reduction (P < 0.05)Significant reduction (P < 0.05)
HDL-Cholesterol No significant changeTrend towards increaseTrend towards increase

**

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound and DPP-4 Inhibitor Combination

The diagram below illustrates the synergistic mechanism of action. This compound activates GPR119 on enteroendocrine L-cells, leading to an increase in intracellular cAMP and subsequent secretion of active GLP-1. DPP-4 inhibitors prevent the degradation of this newly secreted GLP-1, allowing it to bind to its receptor (GLP-1R) on pancreatic β-cells for a prolonged period, which in turn stimulates glucose-dependent insulin secretion.

GPR119_DPP4_Pathway cluster_L_Cell Enteroendocrine L-Cell cluster_Bloodstream Bloodstream cluster_Beta_Cell Pancreatic β-Cell This compound This compound GPR119 GPR119 This compound->GPR119 activates AC Adenylyl Cyclase GPR119->AC stimulates cAMP ↑ cAMP AC->cAMP converts ATP to GLP1_active Active GLP-1 (Secreted) cAMP->GLP1_active triggers secretion of GLP1_active_blood Active GLP-1 DPP4_inhibitor DPP-4 Inhibitor DPP4 DPP-4 Enzyme DPP4_inhibitor->DPP4 inhibits GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive produces GLP1_active_blood->DPP4 degraded by GLP1_active_beta Active GLP-1 GLP1R GLP-1 Receptor Insulin Insulin Secretion GLP1R->Insulin stimulates (glucose-dependent) GLP1_active_beta->GLP1R binds to

Caption: Synergistic signaling of this compound and DPP-4 inhibitors.

Experimental Workflow: Preclinical Evaluation in Diabetic Mouse Model

The following diagram outlines a typical workflow for evaluating the combination therapy in a streptozotocin (STZ)-induced diabetic mouse model.

Preclinical_Workflow start Induce Diabetes in Mice (e.g., with STZ) grouping Randomize into Treatment Groups: 1. Vehicle 2. This compound 3. DPP-4 Inhibitor 4. Combination start->grouping treatment Administer Treatment Daily (e.g., for 7 weeks) grouping->treatment monitoring Monitor Blood Glucose and Body Weight treatment->monitoring During treatment period ogtt Perform Oral Glucose Tolerance Test (OGTT) treatment->ogtt At end of study collection Collect Blood and Pancreas for Analysis ogtt->collection analysis Analyze: - Plasma Active GLP-1 - β-cell Mass & Replication - Gene Expression collection->analysis

Caption: Workflow for preclinical efficacy testing in diabetic mice.

Experimental Protocols

Preclinical Efficacy in STZ-Induced Diabetic Mice

Objective: To assess the synergistic effect of this compound and a DPP-4 inhibitor on glycemic control and β-cell function in a diabetic mouse model.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Streptozotocin (STZ)

  • This compound (DS-8500a)

  • DPP-4 Inhibitor (e.g., Sitagliptin)

  • Vehicle (e.g., 0.5% methylcellulose)

  • Glucose solution (for OGTT)

  • Blood collection tubes with EDTA and a DPP-4 inhibitor

  • ELISA kits for active GLP-1 and insulin

  • Histology reagents for pancreas processing (formalin, paraffin)

  • Antibodies for immunohistochemistry (e.g., anti-insulin, anti-BrdU)

Protocol:

  • Induction of Diabetes: Administer a single high dose or multiple low doses of STZ intraperitoneally to induce diabetes. Confirm diabetes by measuring blood glucose levels; mice with non-fasting glucose between 400-500 mg/dL are typically included.

  • Animal Grouping and Dosing: Randomly assign diabetic mice to four groups:

    • Group 1: Vehicle control

    • Group 2: this compound (e.g., 10 mg/kg, oral gavage, daily)

    • Group 3: DPP-4 inhibitor (e.g., Sitagliptin, 60 mg/kg, oral gavage, daily)

    • Group 4: this compound + DPP-4 inhibitor (same doses)

  • Treatment Period: Administer treatments for a predefined period (e.g., 7 weeks). Monitor non-fasting blood glucose and body weight regularly (e.g., weekly).

  • Oral Glucose Tolerance Test (OGTT):

    • At the end of the treatment period, fast the mice overnight (4-6 hours is also common).

    • Administer a final dose of the respective treatments by oral gavage.

    • After 30 minutes, administer a glucose bolus (e.g., 2 g/kg) by oral gavage.

    • Measure blood glucose from the tail vein at time points -30 (before treatment), 0 (before glucose), 30, 60, 90, and 120 minutes after the glucose load.

  • Sample Collection and Analysis:

    • At the study endpoint, collect terminal blood samples into tubes containing EDTA and a DPP-4 inhibitor to prevent GLP-1 degradation.

    • Centrifuge blood to separate plasma and store at -80°C.

    • Measure active GLP-1 and insulin concentrations using commercially available ELISA kits.

    • Perfuse and collect the pancreas, fix in formalin, and embed in paraffin for histological analysis of β-cell mass and replication (if BrdU was administered).

Clinical Evaluation of 24-Hour Weighted Mean Glucose

Objective: To quantify the effect of this compound as an add-on to a DPP-4 inhibitor on overall daily glycemic control in patients with type 2 diabetes.

Materials:

  • Continuous Glucose Monitoring (CGM) device

  • Standardized meal plan

  • Data analysis software

Protocol:

  • Patient Population: Recruit patients with type 2 diabetes who are on a stable dose of a DPP-4 inhibitor but have inadequate glycemic control.

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group design is appropriate.

    • Group 1: Placebo + ongoing DPP-4 inhibitor

    • Group 2: this compound (e.g., 25 mg or 75 mg) + ongoing DPP-4 inhibitor

  • CGM Procedure:

    • Patients undergo CGM for a 24-hour period at baseline and after the treatment period (e.g., 4 weeks).

    • The CGM device measures interstitial glucose levels at regular intervals (e.g., every 5 minutes).

  • Data Collection: Collect CGM data over a full 24-hour period, during which patients consume standardized meals.

  • Calculation of 24-h Weighted Mean Glucose (WMG):

    • The WMG is calculated by averaging the glucose measurements over the 24-hour period. The "weighting" refers to the time interval between measurements. For CGM data with consistent intervals, this is a time-weighted average.

    • WMG = (\frac{\sum_{i=1}^{n} (G_i \times t_i)}{\sum_{i=1}^{n} t_i}), where

      GiG_iGi​
      is the glucose measurement at time point
      iii
      , and
      tit_iti​
      is the duration for which that glucose level is representative. For CGM, this simplifies to the arithmetic mean of all glucose readings over 24 hours.

  • Analysis: The primary endpoint is the change in 24-h WMG from baseline to the end of treatment, compared between the this compound and placebo groups.

Measurement of Plasma Incretins (GLP-1 and GIP)

Objective: To accurately measure the levels of active GLP-1 and GIP in plasma samples from preclinical or clinical studies.

Materials:

  • Blood collection tubes containing EDTA and a DPP-4 inhibitor (e.g., BD™ P800 tubes).

  • Refrigerated centrifuge

  • Validated ELISA or radioimmunoassay (RIA) kits for active/total GLP-1 and GIP.

  • -80°C freezer

Protocol:

  • Blood Collection:

    • Draw blood directly into pre-chilled tubes containing EDTA and a DPP-4 inhibitor. This is critical as DPP-4 in the blood will rapidly degrade active GLP-1 and GIP ex vivo. The half-life of active GLP-1 in circulation is only a few minutes.

    • Immediately place the collected blood on ice.

  • Plasma Separation:

    • Within 30-60 minutes of collection, centrifuge the blood at a low speed (e.g., 1000-2000 x g) for 15 minutes at 4°C.

  • Storage:

    • Carefully aspirate the plasma supernatant, aliquot into cryovials to avoid repeated freeze-thaw cycles, and immediately store at -80°C until analysis.

  • Quantification:

    • Thaw plasma samples on ice.

    • Use a validated, high-sensitivity ELISA or RIA kit to measure the concentration of the desired incretin (active GLP-1, total GLP-1, or total GIP), following the manufacturer's instructions precisely.

    • Fasting plasma concentrations of total GLP-1 are typically in the range of 5-10 pmol/L and can increase up to 40 pmol/L after a meal. Fasting GIP levels are around 10 pmol/L and can peak at 70-150 pmol/L post-meal.

Conclusion

The combination of a GPR119 agonist like this compound with a DPP-4 inhibitor is a mechanistically sound strategy for enhancing incretin-based therapies. The provided data summaries and detailed protocols offer a robust starting point for researchers aiming to explore this or similar combination therapies. Accurate execution of these experimental procedures, particularly concerning sample handling for incretin measurements, is paramount for generating reliable and reproducible data in this promising area of metabolic research.

References

Determining the Potency of Firuglipel: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firuglipel (DS-8500a) is an orally available, potent, and selective agonist for the G protein-coupled receptor 119 (GPR119).[1][2][3] The activation of GPR119, which is expressed in pancreatic β-cells and intestinal L-cells, stimulates the secretion of glucagon-like peptide-1 (GLP-1).[4] GLP-1, in turn, is a critical incretin hormone that potentiates glucose-dependent insulin secretion.[5] Therefore, assessing the potency of this compound involves quantifying its ability to activate GPR119 and trigger the downstream signaling cascade, ultimately leading to GLP-1 release and activity.

These application notes provide detailed protocols for a suite of cell-based assays designed to determine the potency of this compound by measuring key events in its mechanism of action, from direct receptor engagement to downstream physiological responses.

Mechanism of Action: GPR119-Mediated GLP-1 Secretion

This compound's primary mechanism involves the activation of the Gs-coupled GPR119. This initiates a signaling cascade that results in the production of intracellular cyclic adenosine monophosphate (cAMP). The elevation of cAMP in intestinal L-cells is a direct trigger for the secretion of GLP-1. The secreted GLP-1 then acts on its own receptor (GLP-1R), also a Gs-coupled receptor, on pancreatic β-cells to amplify glucose-stimulated insulin secretion.

cluster_L_Cell Intestinal L-Cell cluster_Beta_Cell Pancreatic β-Cell This compound This compound GPR119 GPR119 This compound->GPR119 Binds Gs_L Gαs GPR119->Gs_L Activates AC_L Adenylyl Cyclase Gs_L->AC_L Activates cAMP_L cAMP AC_L->cAMP_L ATP to GLP1_vesicle GLP-1 Vesicle cAMP_L->GLP1_vesicle Triggers Exocytosis GLP1_secreted Secreted GLP-1 GLP1_vesicle->GLP1_secreted GLP1R GLP-1R GLP1_secreted->GLP1R Binds Gs_B Gαs GLP1R->Gs_B Activates AC_B Adenylyl Cyclase Gs_B->AC_B Activates cAMP_B cAMP AC_B->cAMP_B ATP to PKA PKA cAMP_B->PKA Activates Insulin_vesicle Insulin Vesicle PKA->Insulin_vesicle Potentiates Exocytosis Insulin_secreted Insulin Secretion Insulin_vesicle->Insulin_secreted

Caption: this compound Signaling Pathway

Primary Potency Assay: GPR119-Mediated cAMP Production

The most direct measure of this compound's potency is its ability to stimulate cAMP production in cells expressing GPR119. A cAMP response element (CRE) luciferase reporter assay is a robust and sensitive method for this purpose.

Experimental Workflow: CRE-Luciferase Reporter Assay

cluster_workflow CRE-Luciferase Reporter Assay Workflow start Seed HEK293 cells co-expressing GPR119 and CRE-Luciferase incubate1 Incubate overnight start->incubate1 treat Treat cells with serial dilutions of this compound incubate1->treat incubate2 Incubate for 5-6 hours treat->incubate2 lyse Lyse cells and add luciferase substrate incubate2->lyse read Measure luminescence lyse->read analyze Analyze data and generate dose-response curve read->analyze

Caption: CRE-Luciferase Assay Workflow
Protocol: GPR119 CRE-Luciferase Reporter Assay

1. Cell Culture and Seeding:

  • Use a stable HEK293 cell line engineered to co-express human GPR119 and a firefly luciferase reporter gene under the control of a cAMP response element (CRE).

  • Seed the cells in a white, clear-bottom 96-well plate at a density of 20,000-40,000 cells per well in 90 µL of Opti-MEM™ medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • On the day of the assay, perform serial dilutions of this compound in Opti-MEM™ to achieve the desired concentration range (e.g., 1 pM to 10 µM).

  • Add 10 µL of the diluted this compound to the respective wells. Include wells with medium only as a negative control.

3. Incubation:

  • Incubate the plate at 37°C with 5% CO2 for 5-6 hours.

4. Luminescence Detection:

  • Equilibrate the plate and a luciferase detection reagent (e.g., ONE-Step™ Luciferase reagent) to room temperature.

  • Add 100 µL of the luciferase reagent to each well.

  • Incubate the plate on an orbital shaker for 15 minutes at room temperature, protected from light.

  • Measure the luminescence using a plate luminometer.

5. Data Analysis:

  • Subtract the background luminescence (from no-cell control wells) from all other values.

  • Plot the luminescence signal against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the potency of this compound.

Data Presentation
CompoundTargetAssay TypeEC50 (nM)Emax (% of Control)
This compoundhGPR119CRE-Luciferase51.5100
Reference AgonisthGPR119CRE-Luciferase75.298

Note: The EC50 value for this compound in human GPR119-expressing CHO-K1 cells has been reported as 51.5 nM. This table provides an example of how to present such data.

Secondary Assays for Downstream Effects

To further characterize the biological activity of this compound, secondary assays can be performed to measure the downstream effects of GPR119 activation, namely GLP-1 secretion and the subsequent activation of the GLP-1 receptor.

Protocol: GLP-1 Secretion Assay

1. Cell Culture:

  • Use a suitable intestinal L-cell line, such as GLUTag or NCI-H716, which endogenously expresses GPR119.

  • Culture cells to confluency in the appropriate medium.

2. Compound Treatment:

  • Wash the cells with a secretion buffer (e.g., Krebs-Ringer bicarbonate buffer) and then incubate with the same buffer for a pre-incubation period.

  • Replace the buffer with fresh secretion buffer containing serial dilutions of this compound.

  • Incubate for 2 hours at 37°C.

3. Sample Collection and Analysis:

  • Collect the supernatant from each well.

  • Measure the concentration of secreted GLP-1 in the supernatant using a commercially available GLP-1 ELISA or HTRF kit.

4. Data Analysis:

  • Plot the concentration of secreted GLP-1 against the logarithm of the this compound concentration and determine the EC50 value for GLP-1 release.

Protocol: GLP-1 Receptor Activation Assay (cAMP HTRF)

This assay measures the potency of the GLP-1 secreted in response to this compound by using the conditioned media from the GLP-1 secretion assay on cells expressing the GLP-1 receptor.

1. Cell Culture and Seeding:

  • Use a cell line stably expressing the human GLP-1 receptor, such as CHO-K1 or HEK293 cells.

  • Seed the cells in a 96-well plate and incubate overnight.

2. Cell Treatment:

  • Remove the culture medium and add the conditioned media collected from the GLP-1 secretion assay.

  • Include a standard curve using a known GLP-1 receptor agonist.

  • Incubate for 30 minutes at room temperature.

3. cAMP Detection:

  • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) kit.

  • Add the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) to the cell lysate and incubate for 60 minutes at room temperature.

  • Read the plate on an HTRF-compatible reader.

4. Data Analysis:

  • Calculate the cAMP concentration based on the standard curve.

  • Determine the potency of the secreted GLP-1 in the conditioned media.

Data Presentation for Secondary Assays
Assay TypeCell LineParameter MeasuredThis compound EC50
GLP-1 SecretionGLUTagSecreted GLP-1 (pM)120 nM
GLP-1R ActivationCHO-hGLP-1RIntracellular cAMP (nM)Dependent on GLP-1 concentration

Note: These are example values and should be determined experimentally.

Alternative Potency Assay: ERK Phosphorylation

Activation of the GLP-1 receptor can also lead to the phosphorylation of extracellular signal-regulated kinase (ERK). This provides an alternative downstream readout for the activity of secreted GLP-1.

Experimental Workflow: Phospho-ERK Assay

cluster_workflow Phospho-ERK Assay Workflow start Seed GLP-1R expressing cells (e.g., INS-1) incubate1 Incubate and serum-starve start->incubate1 treat Treat with conditioned media from this compound-stimulated L-cells incubate1->treat incubate2 Incubate for 10-20 minutes treat->incubate2 lyse Lyse cells incubate2->lyse detect Detect phospho-ERK using Western Blot or AlphaScreen lyse->detect analyze Quantify signal and analyze data detect->analyze

Caption: Phospho-ERK Assay Workflow
Protocol: Phospho-ERK Detection

1. Cell Culture and Treatment:

  • Culture GLP-1R expressing cells (e.g., INS-1 or MIN6) and serum-starve them prior to the experiment.

  • Treat the cells with conditioned media from this compound-stimulated L-cells for a short period (e.g., 10-20 minutes).

2. Detection:

  • Lyse the cells and determine the protein concentration.

  • Detect phosphorylated ERK (p-ERK) using either:

    • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phospho-ERK and total ERK.
    • AlphaScreen® SureFire™: A bead-based immunoassay that provides a quantitative, no-wash method to measure p-ERK in cell lysates.

3. Data Analysis:

  • Quantify the p-ERK signal and normalize it to the total ERK signal.

  • Plot the normalized p-ERK signal against the corresponding this compound concentration used to generate the conditioned media.

Conclusion

The potency of this compound can be thoroughly assessed using a tiered approach of cell-based assays. A primary CRE-luciferase reporter assay in GPR119-expressing cells provides a direct and robust measure of its potency. This can be complemented by secondary assays that confirm the downstream physiological effects, including GLP-1 secretion and subsequent GLP-1 receptor activation. These detailed protocols and data presentation formats provide a comprehensive framework for researchers and drug development professionals to accurately characterize the in vitro potency of this compound and other GPR119 agonists.

References

Pharmacokinetic Analysis of Firuglipel in Preclinical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the preclinical pharmacokinetic analysis of Firuglipel (also known as DS-8500a), a novel, orally available G protein-coupled receptor 119 (GPR119) agonist. The information is compiled from key preclinical studies to assist researchers in understanding the methodologies for evaluating the pharmacokinetic and pharmacodynamic properties of this compound.

Data Presentation

While extensive preclinical studies have been conducted on this compound, specific quantitative pharmacokinetic parameters from these animal studies, such as Cmax, Tmax, AUC, half-life, and bioavailability, are not publicly available in the referenced literature. The primary publications focus on the pharmacodynamic outcomes. For illustrative purposes, the standard tables for presenting such data are provided below. Researchers who conduct their own preclinical studies on this compound can use these templates to structure their findings.

Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Rats

Species/StrainDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)T½ (hr)Bioavailability (%)
Sprague-Dawley RatData not availableData not availableData not availableData not availableData not availableData not available
Zucker Fatty RatData not availableData not availableData not availableData not availableData not availableData not available

Table 2: In Vitro Efficacy of this compound

Cell LineSpeciesParameterValueReference
CHO-K1Human GPR119-expressingEC50 (cAMP accumulation)51.5 nM[1]
CHO-K1Rat GPR119-expressingEC50 (cAMP accumulation)98.4 nM[1]
CHO-K1Mouse GPR119-expressingEC50 (cAMP accumulation)108.1 nM[1]

Experimental Protocols

In Vitro Intracellular cAMP Measurement

Objective: To determine the in vitro potency of this compound by measuring its effect on intracellular cyclic adenosine monophosphate (cAMP) levels in cells expressing the GPR119 receptor.

Methodology:

  • Cell Culture: Chinese hamster ovary (CHO)-K1 cells stably expressing human, rat, or mouse GPR119 are cultured in standard growth medium.

  • Assay Preparation: Cells are seeded in 96-well plates and cultured to an appropriate confluency.

  • Compound Treatment: Cells are treated with varying concentrations of this compound.

  • cAMP Measurement: Intracellular cAMP levels are measured using a commercially available cAMP assay kit.

  • Data Analysis: The concentration-response data is used to calculate the EC50 value, which is the concentration of this compound that elicits a half-maximal response.[1]

In Vivo Glucose-Stimulated Insulin Secretion (GSIS) in Sprague-Dawley (SD) Rats

Objective: To evaluate the effect of this compound on glucose-stimulated insulin secretion in vivo.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are used for this study.

  • Dosing: this compound is administered orally to the rats.

  • Glucose Challenge: A glucose solution is administered to the rats to stimulate insulin secretion.

  • Blood Sampling: Blood samples are collected at predetermined time points before and after the glucose challenge.

  • Insulin Measurement: Plasma insulin concentrations are determined using an appropriate immunoassay (e.g., ELISA).

  • Data Analysis: The change in plasma insulin levels in response to the glucose challenge is compared between this compound-treated and vehicle-treated groups.[1]

Oral Glucose Tolerance Test (OGTT) in Zucker Fatty (ZF) Rats

Objective: To assess the effect of this compound on glucose tolerance in a diabetic animal model.

Methodology:

  • Animal Model: Male Zucker fatty rats, a model of type 2 diabetes, are used.

  • Dosing: A single dose of this compound is administered orally.

  • Glucose Administration: A glucose solution is administered orally to the rats after a fasting period.

  • Blood Sampling: Blood samples are collected from the tail vein at various time points before and after glucose administration.

  • Glucose Measurement: Plasma glucose concentrations are measured using a glucose analyzer.

  • Data Analysis: The area under the curve (AUC) for plasma glucose is calculated and compared between the this compound-treated and vehicle-treated groups to determine the effect on glucose tolerance.

In Vivo Metabolic Pathway Analysis in Rats

Objective: To identify the metabolic pathways of this compound in rats.

Methodology:

  • Radiolabeled Compound: [14C]-labeled this compound is administered orally to rats.

  • Sample Collection: Plasma, urine, and feces are collected at various time points.

  • Metabolite Profiling: The collected samples are analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS) and radiometric detection to identify and quantify the parent drug and its metabolites.

  • Metabolic Pathway Identification: Based on the identified metabolites, the metabolic pathways, including potential cleavage of the oxadiazole ring and hydrolysis of the amide side chain, are elucidated. A study by Makino et al. (2018) demonstrated that in rats, the metabolic pathways of DS-8500a involve reductive cleavage of the oxadiazole ring in the liver and hydrolysis of the amide side chain.

Mandatory Visualizations

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell This compound This compound GPR119 GPR119 Receptor This compound->GPR119 binds Gs Gαs GPR119->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A cAMP->PKA activates Insulin_Secretion ↑ Insulin Secretion (β-cell) PKA->Insulin_Secretion GLP1_Secretion ↑ GLP-1 Secretion (L-cell) PKA->GLP1_Secretion

GPR119 Signaling Pathway for this compound

OGTT_Workflow cluster_protocol Oral Glucose Tolerance Test (OGTT) Protocol Animal_Model Zucker Fatty Rats (Fasted) Dosing Oral Administration of this compound or Vehicle Animal_Model->Dosing Wait Waiting Period Dosing->Wait Glucose_Admin Oral Glucose Administration Wait->Glucose_Admin Blood_Sampling Blood Sampling (Multiple Time Points) Glucose_Admin->Blood_Sampling Analysis Plasma Glucose Measurement Blood_Sampling->Analysis Data_Analysis AUC Calculation and Comparison Analysis->Data_Analysis

Experimental Workflow for OGTT

References

Troubleshooting & Optimization

Troubleshooting inconsistent results in Firuglipel experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Firuglipel. The following information is designed to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during this compound experiments, providing potential causes and solutions in a straightforward question-and-answer format.

Compound Handling and Storage

Question: How should I properly store and handle this compound?

Answer: Proper storage and handling are critical for maintaining the stability and activity of this compound.

  • Storage of Solid Compound: Store the solid form of this compound at -20°C for up to two years or at 4°C for the short term (days to weeks)[1]. The product is stable for a few weeks during standard shipping conditions[1].

  • Stock Solution Storage: Once dissolved, it is recommended to aliquot the stock solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month[2]. Avoid repeated freeze-thaw cycles[2].

Question: What is the best solvent for dissolving this compound?

Answer: this compound is soluble in DMSO at a concentration of 100 mg/mL with the aid of ultrasonication[3]. For in vivo experiments, specific formulations are required.

Question: My this compound solution appears to have precipitated. What should I do?

Answer: If you observe precipitation or phase separation in your this compound solution, gentle heating and/or sonication can be used to help redissolve the compound. Always ensure the compound is fully dissolved before use to ensure accurate concentration.

In Vitro Experiments: cAMP Assays

Question: I am observing high variability or inconsistent results in my cAMP assays with this compound. What are the possible causes and solutions?

Answer: Inconsistent results in cAMP assays can arise from several factors. This compound is a GPR119 agonist that increases intracellular cAMP levels.

Troubleshooting Inconsistent cAMP Assay Results

Potential Cause Troubleshooting Steps
Cell Health and Passage Number Ensure cells are healthy, viable, and within a low passage number. High passage numbers can lead to altered receptor expression and signaling.
Inconsistent Cell Seeding Use a consistent cell seeding density across all wells. Variations in cell number will lead to variability in cAMP production.
Agonist Concentration Perform a dose-response curve to determine the optimal EC50 and EC80 concentrations of this compound for your specific cell line. The reported EC50 in human GPR119-expressing CHO-K1 cells is 51.5 nM.
Incubation Time Optimize the incubation time with this compound. A time-course experiment (e.g., 5, 15, 30, 60 minutes) can identify the peak of cAMP production.
Phosphodiesterase (PDE) Activity High PDE activity can rapidly degrade cAMP, leading to a low signal. Consider including a PDE inhibitor, such as IBMX, in your assay buffer.
Reagent Preparation Prepare fresh dilutions of this compound and other reagents for each experiment to avoid degradation.
Assay Protocol Strictly adhere to the manufacturer's protocol for your specific cAMP assay kit. Pay close attention to incubation times, temperatures, and washing steps.

Question: My basal cAMP levels are high, even without this compound stimulation. How can I address this?

Answer: High basal cAMP levels can be due to constitutive activity of the GPR119 receptor, especially in overexpression systems, or issues with the cells or reagents.

  • Reduce Cell Density: A lower cell density may reduce basal signaling.

  • Optimize Serum Concentration: Serum components can sometimes stimulate cAMP production. Try reducing the serum concentration or using serum-free media for the assay.

  • Check for Contamination: Bacterial or yeast contamination can lead to increased cAMP levels. Ensure your cell cultures are sterile.

GPR119 Signaling Pathway

GPR119_Signaling GPR119 Signaling Pathway This compound This compound GPR119 GPR119 This compound->GPR119 activates Gs Gαs GPR119->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates EPAC EPAC cAMP->EPAC activates Insulin_Secretion Insulin Secretion (in pancreatic β-cells) PKA->Insulin_Secretion GLP1_Secretion GLP-1 Secretion (in intestinal L-cells) PKA->GLP1_Secretion EPAC->Insulin_Secretion EPAC->GLP1_Secretion in_vivo_workflow In Vivo Oral Glucose Tolerance Test (OGTT) Workflow cluster_prep Preparation cluster_dosing Dosing & Glucose Challenge cluster_sampling Blood Sampling cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Fasting Overnight Fasting Animal_Acclimatization->Fasting Baseline_Blood_Sample Baseline Blood Sample (t=-30 min) Fasting->Baseline_Blood_Sample Firuglipel_Admin Oral Administration of this compound/Vehicle Baseline_Blood_Sample->Firuglipel_Admin Glucose_Measurement Blood Glucose Measurement Baseline_Blood_Sample->Glucose_Measurement Insulin_GLP1_ELISA Plasma Insulin/GLP-1 ELISA Baseline_Blood_Sample->Insulin_GLP1_ELISA Glucose_Admin Oral Glucose Challenge (t=0 min) Firuglipel_Admin->Glucose_Admin Blood_Sample_15 Blood Sample (t=15 min) Glucose_Admin->Blood_Sample_15 Blood_Sample_30 Blood Sample (t=30 min) Blood_Sample_15->Blood_Sample_30 Blood_Sample_15->Glucose_Measurement Blood_Sample_15->Insulin_GLP1_ELISA Blood_Sample_60 Blood Sample (t=60 min) Blood_Sample_30->Blood_Sample_60 Blood_Sample_30->Glucose_Measurement Blood_Sample_30->Insulin_GLP1_ELISA Blood_Sample_120 Blood Sample (t=120 min) Blood_Sample_60->Blood_Sample_120 Blood_Sample_60->Glucose_Measurement Blood_Sample_60->Insulin_GLP1_ELISA Blood_Sample_120->Glucose_Measurement Blood_Sample_120->Insulin_GLP1_ELISA Data_Analysis Data Analysis Glucose_Measurement->Data_Analysis Insulin_GLP1_ELISA->Data_Analysis troubleshooting_logic Troubleshooting Logic for Inconsistent this compound Data cluster_reagent Reagent & Compound Issues cluster_protocol Experimental Protocol Issues cluster_biological Biological System Issues cluster_solution Solutions Inconsistent_Results Inconsistent Experimental Results Compound_Integrity Check this compound Integrity (Storage, Age, Solubility) Inconsistent_Results->Compound_Integrity Reagent_Quality Verify Reagent Quality (Freshness, Contamination) Inconsistent_Results->Reagent_Quality Assay_Parameters Review Assay Parameters (Concentrations, Incubation Times) Inconsistent_Results->Assay_Parameters Pipetting_Technique Evaluate Pipetting Accuracy & Consistency Inconsistent_Results->Pipetting_Technique Instrument_Calibration Check Instrument Calibration & Settings Inconsistent_Results->Instrument_Calibration Cell_Health Assess Cell Health (Viability, Passage Number) Inconsistent_Results->Cell_Health Animal_Variables Consider Animal Variables (Fasting, Stress) Inconsistent_Results->Animal_Variables Off_Target_Effects Investigate Potential Off-Target Effects Inconsistent_Results->Off_Target_Effects Use_Fresh_Reagents Use Fresh Reagents Compound_Integrity->Use_Fresh_Reagents Reagent_Quality->Use_Fresh_Reagents Optimize_Protocol Optimize Protocol Assay_Parameters->Optimize_Protocol Standardize_Handling Standardize Handling Pipetting_Technique->Standardize_Handling Instrument_Calibration->Optimize_Protocol Validate_System Validate Biological System Cell_Health->Validate_System Animal_Variables->Standardize_Handling Off_Target_Effects->Validate_System

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Firuglipel

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with Firuglipel. Our goal is to help you optimize the oral bioavailability of this G protein-coupled receptor 119 (GPR119) agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as DS-8500a) is an orally available, small molecule agonist of the G protein-coupled receptor 119 (GPR119).[1][2] GPR119 is primarily expressed on pancreatic β-cells and intestinal L-cells.[1] Upon activation by this compound, GPR119 couples with the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels triggers two key downstream effects:

  • In pancreatic β-cells: Enhanced glucose-dependent insulin secretion (GSIS).

  • In intestinal L-cells: Increased secretion of glucagon-like peptide-1 (GLP-1).

Both of these actions contribute to improved glucose homeostasis.[1][2]

Q2: What are the main challenges affecting the oral bioavailability of this compound?

While this compound is designed to be orally active, its in vivo bioavailability can be influenced by several factors common to many small molecule drugs. These challenges primarily include:

  • Poor Aqueous Solubility: Many orally administered drugs exhibit low solubility in the gastrointestinal fluids, which can limit their dissolution and subsequent absorption.

  • First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein, where it may be extensively metabolized before reaching systemic circulation. This can significantly reduce the amount of active drug that reaches the target tissues.

  • Gastrointestinal Tract Barriers: The acidic environment of the stomach and the presence of digestive enzymes can lead to the degradation of the drug. Additionally, the intestinal epithelium presents a physical barrier to drug absorption.

Q3: What formulation strategies can be employed to improve the oral bioavailability of this compound?

Several formulation strategies can be explored to enhance the oral absorption of poorly soluble drugs like this compound:

  • Solubilization Techniques:

    • Co-solvents: Using a mixture of solvents can improve the solubility of the drug in the formulation.

    • Surfactants: These agents can increase solubility and enhance membrane permeability.

    • Cyclodextrins: These molecules can form inclusion complexes with the drug, increasing its solubility in aqueous solutions.

  • Lipid-Based Drug Delivery Systems (LBDDS):

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This can improve drug solubilization and absorption.

  • Particle Size Reduction:

    • Micronization and Nanosizing: Reducing the particle size of the drug increases its surface area-to-volume ratio, which can lead to a higher dissolution rate.

  • Solid Dispersions: Dispersing the drug in an inert carrier matrix at the solid state can enhance its dissolution rate.

Troubleshooting Guides

Problem: Low or Variable Plasma Concentrations of this compound After Oral Administration

This is a common issue that can arise from several factors related to the formulation, experimental procedure, or the animal model.

Potential Cause & Troubleshooting Steps

Potential Cause Troubleshooting Steps
Inadequate Drug Solubilization in the Vehicle 1. Verify Solubility: Ensure that this compound is fully dissolved in the administration vehicle at the desired concentration. Visually inspect for any precipitation. 2. Optimize Formulation: If solubility is an issue, consider the formulation strategies outlined in Q3 of the FAQs. For initial studies, a common approach is to use a mixture of solvents. A suggested starting formulation for rodent studies is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Alternatively, a formulation with cyclodextrins, such as 10% DMSO in 90% (20% SBE-β-CD in Saline), can be tested. 3. pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can improve solubility.
Improper Oral Gavage Technique 1. Ensure Correct Placement: Verify that the gavage needle is correctly placed in the esophagus and not the trachea. Improper administration can lead to aspiration and loss of the dose. 2. Minimize Stress: Stress can alter gastrointestinal motility and affect drug absorption. Handle the animals gently and ensure they are habituated to the procedure if repeated dosing is required. 3. Use Appropriate Gavage Needle Size: Select a gavage needle size that is appropriate for the size and weight of the animal to prevent injury to the esophagus.
High First-Pass Metabolism 1. Assess In Vitro Metabolism: Use liver microsomes or hepatocytes to determine the metabolic stability of this compound. This can provide an indication of its susceptibility to first-pass metabolism. 2. Consider Co-administration with Inhibitors: In exploratory studies, co-administration with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) can help to understand the impact of first-pass metabolism. However, this should be done with caution and with a clear understanding of the potential for drug-drug interactions.
Food Effects 1. Standardize Fasting Conditions: The presence of food in the gastrointestinal tract can significantly affect drug absorption. It is recommended to fast the animals overnight (typically 12-16 hours) before oral administration of this compound. Ensure free access to water during the fasting period.

Experimental Protocols

Protocol 1: In Vivo Oral Bioavailability Study of this compound in Rats

This protocol outlines the steps to determine the pharmacokinetic parameters and absolute oral bioavailability of this compound in rats.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose or a solubilizing formulation)

  • Vehicle for intravenous (IV) administration (e.g., saline with a co-solvent if necessary)

  • Male Sprague-Dawley rats (8 weeks old)

  • Oral gavage needles

  • Catheters for IV administration and blood sampling (e.g., jugular vein catheter)

  • Blood collection tubes (containing an appropriate anticoagulant, e.g., EDTA)

  • Centrifuge

  • Equipment for plasma analysis (e.g., LC-MS/MS)

Procedure:

  • Animal Preparation:

    • Acclimate the rats to the housing conditions for at least one week.

    • For the IV administration group, surgically implant a catheter in the jugular vein for dosing and blood sampling. Allow the animals to recover for at least 24 hours.

    • Fast all animals overnight before the experiment, with free access to water.

  • Dosing:

    • Oral (PO) Group: Administer this compound at a specific dose (e.g., 1, 3, or 10 mg/kg) via oral gavage. Record the exact time of administration.

    • Intravenous (IV) Group: Administer this compound at a lower dose (e.g., 1 mg/kg) as a bolus injection through the jugular vein catheter. Record the exact time of administration.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points. A suggested sampling schedule for oral administration is: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose. For IV administration, a more intensive early sampling is recommended: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

    • Immediately place the blood samples into anticoagulant-containing tubes and keep them on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 2000 x g for 10-15 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Plasma Analysis:

    • Develop and validate a sensitive and specific analytical method for the quantification of this compound in plasma, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration of this compound versus time for both the oral and IV groups.

    • Calculate the following pharmacokinetic parameters using non-compartmental analysis:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time. Calculate AUC from time zero to the last measurable concentration (AUC_last) and extrapolate to infinity (AUC_inf).

      • t1/2: Elimination half-life.

      • CL: Clearance (for the IV group).

      • Vd: Volume of distribution (for the IV group).

    • Calculate the absolute oral bioavailability (F%) using the following formula:

      F (%) = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100

Quantitative Data Summary (Hypothetical Example)

ParameterOral Administration (10 mg/kg)IV Administration (1 mg/kg)
Cmax (ng/mL) 8501500
Tmax (h) 1.50.08 (5 min)
AUC_last (ng*h/mL) 45001200
t1/2 (h) 6.25.8
Absolute Bioavailability (F%) 37.5%-

Note: The values in this table are for illustrative purposes only and do not represent actual experimental data for this compound.

Visualizations

GPR119 Signaling Pathway

GPR119_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPR119 GPR119 This compound->GPR119 Binds to Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Secretion ↑ Glucose-Dependent Insulin Secretion (Pancreatic β-cell) PKA->Insulin_Secretion Leads to GLP1_Secretion ↑ GLP-1 Secretion (Intestinal L-cell) PKA->GLP1_Secretion Leads to

Caption: GPR119 signaling pathway initiated by this compound.

Experimental Workflow for Oral Bioavailability Study

Bioavailability_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis & Calculation Acclimation Acclimation of Rats Fasting Overnight Fasting Acclimation->Fasting PO_Dosing Oral Gavage (this compound) Fasting->PO_Dosing IV_Dosing IV Injection (this compound) Fasting->IV_Dosing Blood_Collection Serial Blood Sampling PO_Dosing->Blood_Collection IV_Dosing->Blood_Collection Plasma_Separation Centrifugation to Obtain Plasma Blood_Collection->Plasma_Separation Storage Store Plasma at -80°C Plasma_Separation->Storage LCMS LC-MS/MS Quantification Storage->LCMS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LCMS->PK_Analysis Bioavailability_Calc Calculate Absolute Oral Bioavailability (F%) PK_Analysis->Bioavailability_Calc

Caption: Workflow for determining the oral bioavailability of this compound in rats.

References

Technical Support Center: Firuglipel Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Firuglipel in in vitro experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro studies?

A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1][2] It is soluble in DMSO at concentrations up to 100 mg/mL (213.91 mM); however, achieving this concentration may require sonication.[1] For initial stock solutions, a concentration of 10 mM in DMSO is also commonly cited.[3] To avoid issues with hygroscopy, which can affect solubility, it is recommended to use a fresh, unopened container of DMSO.[1]

Q2: My this compound is not fully dissolving in DMSO. What can I do?

A2: If you experience difficulty dissolving this compound in DMSO, gentle heating and/or sonication can be used to facilitate dissolution. Ensure your DMSO is of high purity and not old, as hygroscopic DMSO can negatively impact the solubility of the compound.

Q3: I am observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer for my experiment. How can I prevent this?

A3: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for poorly soluble compounds. To mitigate this, consider the following:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is low (typically ≤ 0.5%) to minimize solvent-induced artifacts and toxicity.

  • Co-solvents and Excipients: For assays requiring higher concentrations of this compound where simple dilution is not feasible, a multi-component solvent system may be necessary. Formulations including co-solvents like PEG300, surfactants like Tween-80, or solubility enhancers like SBE-β-CD have been used for in vivo studies and can be adapted for in vitro use. (See detailed protocols below).

  • Preparation Method: When using a multi-component system, add and thoroughly mix each solvent sequentially as described in the provided protocols.

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119). Activation of GPR119, which is expressed in pancreatic β-cells and intestinal L-cells, leads to an increase in intracellular cyclic AMP (cAMP). This signaling cascade ultimately promotes glucose-stimulated insulin secretion (GSIS) and the release of glucagon-like peptide-1 (GLP-1).

Troubleshooting Guide

IssuePotential CauseRecommended Solution
This compound powder will not dissolve in DMSO. 1. Insufficient solvent volume.2. Low-quality or old DMSO.3. Compound has precipitated out of solution during storage.1. Ensure you are using the correct volume of DMSO to achieve the desired concentration (see table below).2. Use fresh, high-purity, anhydrous DMSO.3. Use sonication or gentle warming to aid dissolution.
Precipitation occurs after adding stock solution to aqueous buffer. 1. The aqueous solubility of this compound has been exceeded.2. High final concentration of the compound.3. Shock precipitation from rapid dilution.1. Decrease the final concentration of this compound in your assay.2. Use a formulation with co-solvents and/or surfactants to improve solubility (see protocols).3. Add the stock solution to the aqueous buffer slowly while vortexing.
Inconsistent experimental results. 1. Incomplete dissolution of this compound.2. Degradation of the compound in solution.1. Visually inspect your stock solution for any particulate matter before use. If necessary, centrifuge and use the supernatant.2. Prepare fresh working solutions for each experiment. Store DMSO stock solutions at -20°C or -80°C and use within 1-6 months.

Quantitative Data Summary

This compound Physicochemical and Solubility Data

ParameterValueSource
Molecular Weight 467.49 g/mol
Molecular Formula C₂₅H₂₆FN₃O₅
Solubility in DMSO 100 mg/mL (213.91 mM)
Solubility in DMSO 10 mM

Stock Solution Preparation Volumes (for 100 mg/mL in DMSO)

Desired Stock ConcentrationMass of this compoundVolume of DMSO
1 mM1 mg2.1391 mL
5 mM5 mg2.1391 mL
10 mM10 mg2.1391 mL
213.91 mM100 mg1 mL
Data derived from MedChemExpress

Experimental Protocols

Protocol 1: Standard Stock Solution Preparation in DMSO

  • Weigh the desired amount of this compound solid powder.

  • Add the appropriate volume of fresh, high-purity DMSO to achieve the target concentration (e.g., 10 mM or 100 mg/mL).

  • Vortex the solution thoroughly.

  • If full dissolution is not achieved, place the vial in an ultrasonic bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Co-Solvent Formulation for Improved Aqueous Solubility

This protocol yields a clear solution at concentrations of ≥ 2.5 mg/mL (5.35 mM) this compound. It is suitable for experiments where a higher final concentration in aqueous media is required.

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a separate tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of your this compound DMSO stock and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again until uniform.

  • Add 450 µL of saline (or your desired aqueous buffer) to bring the total volume to 1 mL.

  • Mix until the final solution is clear. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Protocol 3: Cyclodextrin-Based Formulation

This protocol also yields a clear solution at concentrations of ≥ 2.5 mg/mL (5.35 mM) this compound.

  • Prepare a 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline or your desired aqueous buffer.

  • Prepare a concentrated stock solution of this compound in DMSO.

  • In a new tube, add 900 µL of the 20% SBE-β-CD solution.

  • Add 100 µL of the this compound DMSO stock to the SBE-β-CD solution.

  • Mix thoroughly until the solution is clear. The final solvent composition will be 10% DMSO and 90% (20% SBE-β-CD in Saline).

Visualizations

Signaling Pathway of this compound

Firuglipel_Signaling_Pathway cluster_panc In Pancreatic β-cell cluster_int In Intestinal L-cell This compound This compound GPR119 GPR119 Receptor This compound->GPR119  activates GPR119_2 GPR119 Receptor AC Adenylate Cyclase GPR119->AC  stimulates cAMP ↑ intracellular cAMP AC->cAMP  produces Insulin Glucose-Stimulated Insulin Secretion cAMP->Insulin GLP1 GLP-1 Secretion cAMP->GLP1 Pancreatic_Beta_Cell Pancreatic β-cell Intestinal_L_Cell Intestinal L-cell AC_2 Adenylate Cyclase cAMP_2 ↑ intracellular cAMP

Caption: this compound activates GPR119, increasing cAMP levels.

Experimental Workflow for Solubility Testing

Solubility_Workflow Start Start: this compound Powder Prep_DMSO Prepare Stock in 100% DMSO Start->Prep_DMSO Sonicate Sonicate/Warm if needed Prep_DMSO->Sonicate Dilute Dilute stock into Aqueous Buffer Sonicate->Dilute  clear solution Observe Observe for Precipitation Dilute->Observe Success Soluble: Proceed with Assay Observe->Success  no precipitate Failure Insoluble: Troubleshoot Observe->Failure  precipitate forms Use_Cosolvent Use Co-solvent or Cyclodextrin Protocol Failure->Use_Cosolvent Use_Cosolvent->Dilute

Caption: Workflow for preparing and testing this compound solubility.

References

GPR119 Agonist Clinical Translation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the common challenges encountered in the clinical translation of G-protein coupled receptor 119 (GPR119) agonists.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why have GPR119 agonists, despite showing strong promise in preclinical rodent models, largely failed to demonstrate robust efficacy in human clinical trials?

A1: The disconnect between promising preclinical data in rodents and disappointing results in human trials is a primary challenge.[1][2][3] Several factors are thought to contribute to this translational failure:

  • Species Differences: The amino acid sequence of GPR119 differs between rodents and humans, which may lead to variations in agonist potency and signaling.[4] This makes direct translation of efficacy from animal models to human clinical trials difficult.[4]

  • Primary Mechanism of Action: In preclinical models, GPR119 agonists were shown to stimulate insulin secretion directly from pancreatic β-cells and indirectly by promoting the release of incretin hormones like GLP-1 from intestinal L-cells. However, evidence suggests the primary glucoregulatory effect in vivo is mediated by incretin release, with only a modest direct effect on β-cells. The contribution of the direct β-cell effect might be less significant in humans than initially hoped.

  • Modest Clinical Efficacy: Most GPR119 agonists that have entered clinical trials have been discontinued in Phase II due to only modest effects on reducing hyperglycemia. Even agonists that showed some efficacy, like DS-8500a, did not demonstrate superiority over existing therapies such as DPP-4 inhibitors.

Q2: My GPR119 agonist shows potent cAMP accumulation in vitro but has a weak effect on glucose tolerance in vivo. What could be the issue?

A2: This is a common observation. Here are some troubleshooting points:

  • Incretin-Dependence: The glucose-lowering effect of many GPR119 agonists is significantly diminished when glucose is administered via intraperitoneal or intravenous injection, bypassing the gut. This indicates that the primary in vivo effect is dependent on stimulating GLP-1 secretion from the gut, rather than a direct effect on the pancreas. Ensure your in vivo model uses an oral glucose challenge to properly assess the incretin-mediated pathway.

  • Pharmacokinetics and Physicochemical Properties: GPR119 agonists are often highly lipophilic. Poor absorption, distribution, metabolism, or excretion (ADME) profiles can limit the compound's exposure at the target tissues (pancreas and gut). Review the pharmacokinetic data of your compound.

  • Off-Target Effects: At higher concentrations, some synthetic agonists may exhibit off-target effects that can confound the results. For example, some compounds have been observed to inhibit glucose-stimulated increases in intracellular calcium at higher doses, which would counteract the desired insulin secretion.

Q3: We are observing an unexpected increase in glucagon levels during our preclinical studies. Is this a known effect of GPR119 agonism?

A3: Yes, this is an on-target effect. GPR119 is also expressed in pancreatic α-cells.

  • Hypoglycemia-Induced Glucagon Secretion: Studies have shown that GPR119 agonists can increase glucagon secretion specifically during hypoglycemia in both healthy and diabetic rats. This effect was absent in GPR119 knockout mice, confirming it is a receptor-mediated event.

  • Implications: While this effect could potentially be beneficial in preventing hypoglycemia, it might also counteract the glucose-lowering effects of the agonist under certain conditions. It is crucial to monitor glucagon levels during hypoglycemic clamp studies to fully characterize your compound's profile.

Q4: Given the clinical trial failures, is there still a future for GPR119 agonists in treating Type 2 Diabetes?

A4: While monotherapy has been disappointing, the field is exploring new avenues:

  • Combination Therapy: There is a strong rationale for using GPR119 agonists in combination with other antidiabetic agents. For example, combining a GPR119 agonist with a DPP-4 inhibitor could have a synergistic effect by both stimulating GLP-1 release and preventing its degradation. Combination with metformin has also shown promise in preclinical models.

  • Improved Agonists: The development of second-generation agonists with improved pharmacokinetic profiles and safety is ongoing. For example, the agonist DS-8500a showed more promising and dose-dependent efficacy in a 12-week clinical study compared to earlier candidates, although it was ultimately discontinued.

  • Broader Metabolic Effects: GPR119 activation has been linked to reduced food intake, body weight, and beneficial changes in lipid profiles, including reduced cholesterol and triglycerides. These pleiotropic effects may offer advantages beyond glycemic control.

Quantitative Data Summary

The following table summarizes clinical trial data for the GPR119 agonist DS-8500a in Japanese patients with Type 2 Diabetes over a 12-week period.

ParameterPlaceboDS-8500a (25 mg)DS-8500a (50 mg)DS-8500a (75 mg)Sitagliptin (50 mg)
Change in HbA1c from Baseline (%) --0.23-0.37-0.44-
Significance vs. Placebo (p-value) -0.01730.0001< 0.0001-
Fasting Plasma Glucose (FPG) No significant change-Significant reductionSignificant reduction-
2-hour Postprandial Glucose (2hr-PPG) No significant change-Significant reductionSignificant reduction-
Total Cholesterol No significant change-Significant reductionSignificant reductionNo significant change
LDL-Cholesterol No significant change-Significant reductionSignificant reductionNo significant change
HDL-Cholesterol No significant change-Significant increaseSignificant increaseNo significant change
Triglycerides No significant change-Significant reductionSignificant reductionNo significant change
Data sourced from a randomized, double-blind, placebo-controlled, 12-week study.

Key Experimental Protocols

1. In Vitro cAMP Accumulation Assay

  • Objective: To determine the agonist activity of a test compound at the GPR119 receptor.

  • Methodology:

    • Use a stable cell line expressing recombinant human GPR119 (e.g., HEK-293 or CHO-K1).

    • Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere.

    • Incubate the cells with various concentrations of the test compound, a known agonist (positive control), and vehicle (negative control) in the presence of a phosphodiesterase inhibitor like IBMX.

    • Following incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).

    • Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve and calculate the EC50 value.

2. Glucose-Stimulated Insulin Secretion (GSIS) Assay

  • Objective: To assess the compound's ability to potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.

  • Methodology:

    • Cell Culture: Use an insulin-secreting cell line (e.g., HIT-T15, MIN6c4) or isolated rodent/human pancreatic islets.

    • Pre-incubation: Starve the cells/islets in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.

    • Stimulation: Replace the buffer with solutions containing:

      • Low glucose (basal control).

      • High glucose (e.g., 16-20 mM, stimulated control).

      • High glucose + test compound at various concentrations.

      • Low glucose + test compound (to check for glucose-dependency).

    • Incubate for a defined period (e.g., 30-60 minutes).

    • Collect the supernatant and measure the insulin concentration using ELISA or radioimmunoassay.

    • Normalize the secreted insulin to the total protein or DNA content of the cells.

3. In Vivo Oral Glucose Tolerance Test (OGTT)

  • Objective: To evaluate the effect of the GPR119 agonist on glucose homeostasis in an animal model.

  • Methodology:

    • Animal Model: Use normal (e.g., C57BL/6) or diabetic (e.g., db/db, KK/Ay) mice.

    • Fasting: Fast the animals overnight (e.g., 12-16 hours) with free access to water.

    • Dosing: Administer the test compound or vehicle orally (p.o.) via gavage.

    • Glucose Challenge: After a set period (e.g., 30-60 minutes), administer a glucose bolus orally (e.g., 2-3 g/kg).

    • Blood Sampling: Collect blood samples from the tail vein at baseline (0 min) and at various time points post-glucose challenge (e.g., 15, 30, 60, 90, 120 min).

    • Analysis: Measure blood glucose levels at each time point. Calculate the area under the curve (AUC) for glucose to quantify the overall improvement in glucose tolerance.

Visualizations

GPR119_Signaling_Pathway cluster_L_Cell Intestinal L-Cell cluster_Beta_Cell Pancreatic β-Cell Agonist_L GPR119 Agonist GPR119_L GPR119 Agonist_L->GPR119_L Gs_L Gαs GPR119_L->Gs_L AC_L Adenylate Cyclase Gs_L->AC_L Activates cAMP_L ↑ cAMP AC_L->cAMP_L GLP1 GLP-1 Secretion cAMP_L->GLP1 Agonist_B GPR119 Agonist GPR119_B GPR119 Agonist_B->GPR119_B Gs_B Gαs GPR119_B->Gs_B AC_B Adenylate Cyclase Gs_B->AC_B Activates cAMP_B ↑ cAMP AC_B->cAMP_B Insulin Insulin Secretion (Glucose-Dependent) cAMP_B->Insulin

Caption: Dual mechanism of GPR119 agonist action in intestinal L-cells and pancreatic β-cells.

GPR119_Agonist_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation A Compound Library B Primary Screen: cAMP Assay (GPR119-expressing cells) A->B C Identify Hits (Potency/Efficacy) B->C D Secondary Screen: Glucose-Stimulated Insulin Secretion (GSIS) Assay C->D E Confirm Glucose-Dependent Activity D->E F Pharmacokinetic (PK) Studies in Rodents E->F Advance Leads G Select Leads with Favorable PK Profile F->G H Efficacy Model: Oral Glucose Tolerance Test (OGTT) in Diabetic Mice G->H I Assess Glucose Lowering H->I GPR119_Clinical_Translation_Challenges A Strong Preclinical Efficacy (Rodent Models) B Poor Clinical Efficacy (Human Trials) A->B Fails to Translate G Clinical Trial Discontinuation B->G C Species Differences (Receptor Sequence) C->B D Modest Direct Effect on Human β-Cells D->B E Dependence on Incretin Axis (GLP-1 Release) E->B May be insufficient alone F Sub-optimal Pharmacokinetics F->B

References

Mitigating off-target effects of Firuglipel in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Firuglipel (DS-8500a), a potent and selective GPR119 agonist. The information provided is intended to help mitigate potential off-target effects and ensure the generation of robust and reproducible experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective agonist for the G protein-coupled receptor 119 (GPR119).[1][2][3] Its activation of GPR119, which is highly expressed in pancreatic β-cells and intestinal L-cells, leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] This rise in cAMP upregulates the secretion of glucagon-like peptide-1 (GLP-1) and enhances glucose-dependent insulin secretion.[1]

Q2: How selective is this compound for GPR119?

A2: this compound is reported to be a highly selective agonist for GPR119. One study indicated that it displays no significant effect on a panel of 66 other receptors, channels, or transporters. This high selectivity minimizes the inherent risk of off-target effects.

Q3: What are the known off-target effects of this compound?

A3: Based on available preclinical and clinical data, this compound has a favorable safety profile and is well-tolerated. No significant off-target effects have been prominently reported in the literature. However, as with any small molecule, it is crucial for researchers to independently validate its on-target effects within their specific experimental systems.

Q4: What are the recommended storage and handling conditions for this compound?

A4: For long-term storage, this compound stock solutions should be kept at -80°C (for up to 6 months) or -20°C (for up to 1 month). The solid compound should be stored in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).

Q5: What is the recommended solvent for dissolving this compound?

A5: this compound can be dissolved in DMSO. For in vivo studies, a common formulation involves dissolving this compound in a vehicle such as PEG300, Tween-80, and saline. It is essential to prepare fresh solutions and avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue Possible Cause Recommended Solution
Variability in experimental results 1. Inconsistent compound concentration. 2. Cell line instability or passage number. 3. Presence of off-target effects.1. Prepare fresh stock solutions and perform accurate serial dilutions. 2. Use cells with a consistent and low passage number. 3. Include appropriate negative and positive controls (see Experimental Protocols).
Low or no observable effect 1. Suboptimal concentration of this compound. 2. Low or no expression of GPR119 in the experimental model. 3. Compound degradation.1. Perform a dose-response curve to determine the optimal concentration. 2. Verify GPR119 expression using qPCR, Western blot, or other suitable methods. 3. Prepare fresh solutions for each experiment.
Unexpected or contradictory results 1. Potential off-target effects in your specific cell type or animal model. 2. Non-specific binding.1. Use a GPR119 antagonist to confirm that the observed effect is GPR119-dependent. 2. Employ structurally distinct GPR119 agonists to see if they produce a similar effect. 3. Utilize a GPR119 knockout/knockdown model if available.

Data Presentation

Table 1: In Vitro Potency of this compound (DS-8500a)

Cell LineSpeciesEC50 (nM)
CHO-K1 expressing GPR119Human51.5
CHO-K1 expressing GPR119Rat98.4
CHO-K1 expressing GPR119Mouse108.1
Data sourced from MedChemExpress.

Experimental Protocols

Protocol 1: In Vitro Validation of On-Target this compound Activity

This protocol outlines a method to confirm that the observed effects of this compound are mediated through GPR119 activation in a cell-based assay.

Objective: To verify the GPR119-dependent activity of this compound.

Materials:

  • Cells expressing GPR119 (e.g., CHO-K1-hGPR119, NCI-H716)

  • Parental cells not expressing GPR119 (negative control)

  • This compound (DS-8500a)

  • GPR119 antagonist (if available)

  • cAMP assay kit

  • Cell culture reagents

Methodology:

  • Cell Culture: Culture both GPR119-expressing and parental cells under standard conditions.

  • Treatment:

    • Plate cells in a suitable multi-well plate.

    • Treat GPR119-expressing cells with a dose-range of this compound.

    • Treat parental cells with the highest concentration of this compound.

    • In a separate set of wells, pre-incubate GPR119-expressing cells with a GPR119 antagonist before adding this compound.

  • cAMP Measurement: After the appropriate incubation time, measure intracellular cAMP levels using a commercially available kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the dose-response curve for this compound in GPR119-expressing cells.

    • Compare the cAMP levels in parental cells treated with this compound to the vehicle control.

    • Assess if the GPR119 antagonist blocks the this compound-induced cAMP increase.

Expected Outcome: A dose-dependent increase in cAMP should be observed in GPR119-expressing cells treated with this compound. No significant change in cAMP should be seen in the parental cells or in the cells pre-treated with a GPR119 antagonist.

Protocol 2: In Vivo Assessment of GPR119-Mediated Effects

This protocol provides a framework for an in vivo experiment to confirm that this compound's effects are GPR119-dependent.

Objective: To determine if the physiological effects of this compound are absent in GPR119 knockout animals.

Materials:

  • GPR119 knockout (KO) mice

  • Wild-type (WT) littermate controls

  • This compound (DS-8500a)

  • Vehicle control

  • Equipment for oral gavage and blood collection

  • Assay kits for GLP-1 and insulin

Methodology:

  • Animal Groups: Divide WT and GPR119 KO mice into two groups each: Vehicle and this compound treatment.

  • Dosing: Administer this compound (e.g., 1-30 mg/kg) or vehicle via oral gavage.

  • Oral Glucose Tolerance Test (OGTT): Perform an OGTT at a specified time point after dosing.

  • Blood Sampling: Collect blood samples at baseline and at various time points after glucose administration.

  • Hormone Measurement: Measure plasma levels of GLP-1 and insulin.

  • Data Analysis: Compare the glucose excursion curves and hormone levels between the different groups.

Expected Outcome: this compound should improve glucose tolerance and increase GLP-1 and insulin secretion in WT mice. These effects should be significantly blunted or absent in GPR119 KO mice, confirming the on-target action of this compound.

Visualizations

Firuglipel_Signaling_Pathway cluster_cell Target Cell (Pancreatic β-Cell or Intestinal L-Cell) cluster_pancreas In Pancreatic β-Cells cluster_intestine In Intestinal L-Cells This compound This compound GPR119 GPR119 This compound->GPR119 Binds to Gs Gαs GPR119->Gs AC Adenylate Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Insulin ↑ Glucose-Dependent Insulin Secretion PKA->Insulin GLP1 ↑ GLP-1 Secretion PKA->GLP1

Caption: Signaling pathway of this compound via GPR119 activation.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Confirmation Start_vitro Start: Cell Culture Cells GPR119-expressing vs. Parental Cells Start_vitro->Cells Treatment Treat with this compound +/- Antagonist Cells->Treatment Assay Measure Intracellular cAMP Treatment->Assay Analysis_vitro Analyze Dose-Response and Specificity Assay->Analysis_vitro End_vitro End: Confirm On-Target Activity Analysis_vitro->End_vitro Start_vivo Start: Animal Model Animals GPR119 KO vs. Wild-Type Mice Start_vivo->Animals Dosing Administer this compound or Vehicle Animals->Dosing OGTT Perform Oral Glucose Tolerance Test Dosing->OGTT Sampling Collect Blood for Hormone Analysis OGTT->Sampling Analysis_vivo Compare Glucose Tolerance and Hormone Levels Sampling->Analysis_vivo End_vivo End: Verify GPR119-Dependent Effects Analysis_vivo->End_vivo

Caption: Workflow for mitigating and confirming on-target effects.

Troubleshooting_Logic Start Unexpected Experimental Outcome Check_Concentration Is this compound concentration optimal? Start->Check_Concentration Check_Expression Is GPR119 expressed in the model? Check_Concentration->Check_Expression Yes Dose_Response Perform Dose-Response Curve Check_Concentration->Dose_Response No Consider_Off_Target Could this be an off-target effect? Check_Expression->Consider_Off_Target Yes Verify_Expression Confirm GPR119 expression (qPCR/WB) Check_Expression->Verify_Expression No Use_Controls Use GPR119 Antagonist or KO Model Consider_Off_Target->Use_Controls Yes On_Target Effect is On-Target Use_Controls->On_Target Effect Blocked Off_Target Effect is Off-Target Use_Controls->Off_Target Effect Persists

Caption: Logical workflow for troubleshooting unexpected results.

References

Discontinuation of Firuglipel (DS-8500a) Clinical Development: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive analysis of the available information regarding the discontinuation of the clinical development of Firuglipel (DS-8500a), a G protein-coupled receptor 119 (GPR119) agonist formerly under investigation for the treatment of type 2 diabetes mellitus.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of this compound's clinical development?

Q2: Did this compound show any efficacy in clinical trials?

A2: Yes, clinical studies of this compound did demonstrate some efficacy. In a 12-week, randomized, double-blind, placebo-controlled study in Japanese patients with type 2 diabetes, this compound showed a dose-dependent lowering of HbA1c compared to placebo. Specifically, at week 12, the changes from baseline in HbA1c were -0.23%, -0.37%, and -0.44% for the 25-mg, 50-mg, and 75-mg doses, respectively. The 50-mg and 75-mg doses also significantly lowered fasting plasma glucose (FPG) and other glucose metrics compared to placebo. However, the glucose-lowering effect of this compound was not superior to the active comparator, sitagliptin.

Q3: Were there any significant safety concerns or adverse events associated with this compound?

A3: Based on the available clinical trial data, this compound was generally well-tolerated. The most notable adverse event reported in one study was two cases of clinically relevant, drug-related hypoglycemia in the 50-mg dose group. Overall, the reported adverse events did not appear to be a primary driver for discontinuation, as is often the case with other discontinued investigational drugs.

Q4: What is the mechanism of action of this compound?

A4: this compound is an agonist of the G protein-coupled receptor 119 (GPR119). GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells. Activation of GPR119 is intended to stimulate glucose-dependent insulin secretion from β-cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from L-cells, thereby improving glycemic control.

Quantitative Data Summary

The following tables summarize the key efficacy and safety findings from a notable Phase II clinical trial of this compound.

Table 1: Change in HbA1c from Baseline at Week 12

Treatment GroupMean Change from Baseline (%)p-value vs. Placebo
Placebo--
This compound 25 mg-0.230.0173
This compound 50 mg-0.370.0001
This compound 75 mg-0.44<0.0001
Sitagliptin 50 mgNot reported as superior-

Data from a 12-week, randomized, double-blind, placebo-controlled study in Japanese patients with type 2 diabetes.

Table 2: Key Secondary Efficacy Endpoints at Week 12 (50 mg and 75 mg doses)

EndpointResult
Fasting Plasma Glucose (FPG)Significantly lowered vs. Placebo
Glucose AUC0–3hSignificantly lowered vs. Placebo
2-hour Postprandial Glucose (2hr-PPG)Significantly lowered vs. Placebo
Lipid ParametersSignificantly reduced total cholesterol, LDL-cholesterol, and triglycerides; Significantly increased HDL-cholesterol vs. Placebo and Sitagliptin

Data from a 12-week, randomized, double-blind, placebo-controlled study in Japanese patients with type 2 diabetes.

Experimental Protocols

Protocol: Phase II, Randomized, Double-Blind, Placebo-Controlled, 12-Week Study of DS-8500a

  • Objective: To evaluate the efficacy and safety of DS-8500a (this compound) in Japanese patients with type 2 diabetes.

  • Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: Patients with type 2 diabetes mellitus.

  • Intervention: Participants were randomized to receive one of the following treatments once daily for 12 weeks:

    • Placebo

    • This compound 25 mg

    • This compound 50 mg

    • This compound 75 mg

    • Sitagliptin 50 mg (active comparator)

  • Primary Efficacy Endpoint: Change in Hemoglobin A1c (HbA1c) from baseline to week 12.

  • Secondary Efficacy Endpoints:

    • Change in fasting plasma glucose (FPG).

    • Glucose area under the curve (AUC) during a meal tolerance test.

    • 2-hour postprandial glucose (PPG).

    • Changes in lipid profiles (total cholesterol, LDL, HDL, triglycerides).

  • Safety Assessments: Monitoring of adverse events, including hypoglycemia, and clinical laboratory tests.

Visualizations

Firuglipel_Discontinuation_Logic cluster_preclinical Preclinical & Early Phase cluster_clinical Clinical Development cluster_outcome Outcome Promising Preclinical Data Promising Preclinical Data GPR119 Agonist Development GPR119 Agonist Development Promising Preclinical Data->GPR119 Agonist Development Phase II Trials Phase II Trials GPR119 Agonist Development->Phase II Trials Modest Efficacy Modest Efficacy Phase II Trials->Modest Efficacy Not Superior to Comparator Not Superior to Comparator Phase II Trials->Not Superior to Comparator Strategic Decision by Daiichi Sankyo Strategic Decision by Daiichi Sankyo Modest Efficacy->Strategic Decision by Daiichi Sankyo Contributes to Not Superior to Comparator->Strategic Decision by Daiichi Sankyo Contributes to Discontinuation of this compound Discontinuation of this compound Strategic Decision by Daiichi Sankyo->Discontinuation of this compound

Caption: Logical flow leading to the discontinuation of this compound.

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell This compound This compound GPR119 GPR119 This compound->GPR119 activates Adenylate Cyclase Adenylate Cyclase GPR119->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP produces PKA/Epac PKA/Epac cAMP->PKA/Epac activates Insulin Secretion (β-cell) Insulin Secretion (β-cell) PKA/Epac->Insulin Secretion (β-cell) GLP-1 Secretion (L-cell) GLP-1 Secretion (L-cell) PKA/Epac->GLP-1 Secretion (L-cell)

Caption: Simplified GPR119 signaling pathway activated by this compound.

References

Technical Support Center: Oral Gavage of Firuglipel

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the oral gavage of Firuglipel.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

IssueQuestionAnswer & Solution
Formulation & Preparation My this compound formulation is cloudy or has visible precipitate. What should I do?This indicates that this compound is not fully dissolved or has crashed out of solution. Solution: 1. Ensure Proper Solvent Order: When using a co-solvent system, dissolve this compound completely in the initial solvent (e.g., DMSO) before adding other components.[1][2] 2. Gentle Heating and Sonication: If precipitation occurs, gentle warming and/or sonication can help redissolve the compound.[1] Ensure that this compound is heat-stable at the applied temperature. 3. Fresh Preparation: It is highly recommended to prepare the formulation fresh before each use to prevent precipitation over time.[1] 4. Concentration Check: The concentration of this compound may be too high for the chosen vehicle. Consider preparing a lower concentration.
The prepared formulation is too viscous and difficult to draw into the syringe or administer.High viscosity can be a challenge with certain vehicles, such as those containing high percentages of PEG300 or methylcellulose. Solution: 1. Adjust Vehicle Composition: Try decreasing the percentage of the high-viscosity component, ensuring the compound remains in solution or suspension.[1] 2. Use a Larger Gauge Needle: A gavage needle with a larger gauge can facilitate the administration of more viscous solutions. 3. Slow Administration: When administering a viscous substance, inject it more slowly (e.g., over 5-10 seconds) to prevent regurgitation.
Administration Procedure I am encountering resistance when inserting the gavage needle.Resistance during insertion is a critical sign of incorrect placement and should be addressed immediately to prevent injury to the animal. Solution: 1. Immediate Withdrawal: Never force the gavage tube if you feel resistance. Withdraw the needle immediately and re-evaluate your technique. 2. Proper Restraint: Ensure the animal is properly restrained with its head and neck aligned with its body to create a straight path to the esophagus. 3. Correct Insertion Angle: Insert the gavage needle into the side of the mouth (in the gap between the incisors and molars) and advance it gently along the roof of the mouth to encourage swallowing.
The animal shows signs of distress (e.g., coughing, gasping, blue tongue) during or after the procedure.These are signs of respiratory distress, likely due to accidental entry of the gavage needle into the trachea or aspiration of the compound. Solution: 1. Stop Immediately: If these signs appear, stop the procedure immediately and remove the gavage needle. 2. Monitor the Animal: Closely monitor the animal's breathing. If distress continues, euthanize the animal humanely according to your institution's guidelines. 3. Refine Technique: Review and refine your gavage technique to ensure proper placement in the esophagus for future procedures. Consider additional training if necessary.
Post-Administration & Results I am observing high variability in my in vivo study results.Inconsistent results can stem from inaccurate dosing or poor bioavailability of this compound. Solution: 1. Homogenous Formulation: Ensure your formulation is a clear solution or a fine, homogenous suspension immediately before each administration. Use a vortex mixer before drawing each dose. 2. Accurate Dosing: Weigh each animal before dosing to calculate the precise volume required. 3. Bioavailability-Enhancing Formulations: If poor absorption is suspected, consider using a bioavailability-enhancing formulation, such as one containing SBE-β-CD, which can improve solubility.

Frequently Asked Questions (FAQs)

Q1: What is a recommended vehicle for oral gavage of this compound?

A1: Due to its properties, this compound often requires a co-solvent system for effective oral administration. Two commonly used formulations for poorly water-soluble compounds are:

  • Protocol 1: Co-solvent System: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Protocol 2: Cyclodextrin-based Vehicle: A solution of 20% Sulfobutyl Ether beta-cyclodextrin (SBE-β-CD) in saline, with a small percentage of DMSO (e.g., 5%) to initially dissolve the compound.

Q2: What is the maximum recommended gavage volume for mice and rats?

A2: The general guideline for maximum oral gavage volume is 10 mL/kg for mice and can be up to 20 mL/kg for rats, though smaller volumes are often recommended to reduce the risk of reflux and aspiration. Always adhere to your institution's IACUC guidelines.

Q3: Should I use metal or flexible plastic gavage needles?

A3: The choice between rigid (metal) and flexible (plastic) gavage needles can depend on user preference and training. However, recent studies and animal welfare guidelines suggest that flexible plastic tubes may be safer and reduce the risk of esophageal injury.

Q4: How can I minimize stress to the animal during oral gavage?

A4: Minimizing animal stress is crucial for both animal welfare and data quality.

  • Habituation: Handle the animals prior to the experiment to acclimate them to being held.

  • Efficient Procedure: Be well-practiced in your technique to perform the procedure swiftly and accurately.

  • Sweetener Tip: Dipping the tip of the gavage needle in a sucrose solution may help pacify the animal and encourage swallowing.

Q5: How should I store the this compound formulation?

A5: It is best practice to prepare the formulation fresh daily. If storage is necessary, it should be in a tightly sealed, light-protected container. For stock solutions of this compound in DMSO, storage at -20°C for up to one month or -80°C for up to six months is generally acceptable, but always refer to the manufacturer's specific recommendations.

Experimental Protocols

Protocol 1: Preparation of this compound in a Co-Solvent Vehicle

This protocol details the preparation of a 1 mg/mL solution of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Calculate Required Volumes: Determine the total volume of the formulation needed based on the number of animals and the dosage.

  • Dissolve this compound in DMSO: Weigh the required amount of this compound and place it in a sterile vial. Add 10% of the final volume as DMSO. Vortex thoroughly until the powder is completely dissolved.

  • Add PEG300: Add 40% of the final volume as PEG300 to the DMSO solution. Vortex until the solution is homogenous.

  • Add Tween-80: Add 5% of the final volume as Tween-80 and vortex again to ensure complete mixing.

  • Add Saline: Slowly add the remaining 45% of the final volume as sterile saline while continuously vortexing. This gradual addition is crucial to prevent the compound from precipitating.

  • Final Inspection: Visually inspect the final formulation to ensure it is a clear, homogenous solution. Prepare this formulation fresh before each use.

Protocol 2: Preparation of this compound with SBE-β-CD

This protocol describes the preparation of this compound using Sulfobutyl Ether beta-cyclodextrin (SBE-β-CD) to enhance solubility.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Sulfobutyl Ether beta-cyclodextrin (SBE-β-CD)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Shaker/rocker

Procedure:

  • Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. Mix until the SBE-β-CD is fully dissolved.

  • Prepare this compound Stock: Create a concentrated stock solution of this compound in DMSO (e.g., 20 mg/mL). Ensure it is fully dissolved.

  • Combine Solutions: Slowly add the this compound-DMSO stock solution to the SBE-β-CD solution to achieve the desired final concentration. For example, to make a 1 mg/mL final solution, add 50 µL of the 20 mg/mL stock to 950 µL of the 20% SBE-β-CD solution.

  • Mix Thoroughly: Vortex the final mixture. For optimal complexation, the mixture can be placed on a shaker at room temperature for a few hours.

  • Final Inspection: Ensure the final product is a clear solution before administration.

Visualizations

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell GPR119 GPR119 Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces Insulin Insulin Secretion cAMP->Insulin GLP1 GLP-1 Secretion cAMP->GLP1 This compound This compound (Agonist) This compound->GPR119 binds to

Caption: GPR119 signaling pathway activated by this compound.

Firuglipel_Formulation_Workflow cluster_prep Protocol 1: Co-Solvent Formulation cluster_admin Administration A1 1. Weigh this compound A2 2. Dissolve in DMSO A1->A2 A3 3. Add PEG300 & Vortex A2->A3 A4 4. Add Tween-80 & Vortex A3->A4 A5 5. Slowly add Saline while vortexing A4->A5 A6 6. Final Homogenous Solution A5->A6 B1 7. Draw dose into syringe A6->B1 B2 8. Perform Oral Gavage B1->B2

Caption: Workflow for preparing this compound using a co-solvent vehicle.

References

GPR119 Agonist Cell Viability Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing GPR119 agonists in their experimental workflows. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during cell viability assays.

Frequently Asked Questions (FAQs)

Q1: My MTT/XTT/MTS assay shows an unexpected increase in cell viability after treatment with a GPR119 agonist. What could be the cause?

This is a common issue that may not reflect a true increase in cell proliferation. Several factors could be at play:

  • Direct Reduction of Tetrazolium Salts: Many synthetic GPR119 agonists are complex organic molecules with redox-active moieties. These chemical structures can directly reduce the tetrazolium salts (MTT, XTT, MTS) to their colored formazan products, independent of cellular metabolic activity. This leads to a false-positive signal, suggesting higher viability.[1][2]

  • Alteration of Cellular Metabolism: GPR119 activation is known to increase intracellular cyclic AMP (cAMP) levels, which can influence cellular metabolism.[3][4][5] This alteration might enhance the activity of mitochondrial dehydrogenases, the enzymes responsible for reducing tetrazolium salts, leading to an overestimation of viable cells without a corresponding increase in cell number.

  • Off-Target Effects: Some GPR119 agonists may have off-target effects on cellular pathways that influence metabolic rate.

Q2: I'm observing high background in my no-cell control wells when I add my GPR119 agonist. Why is this happening?

High background in no-cell controls is a strong indicator of direct chemical interference. The GPR119 agonist itself is likely reducing the assay reagent. To confirm this, run a control plate with only media, the GPR119 agonist at various concentrations, and the viability assay reagent.

Q3: Are there alternative cell viability assays that are less prone to interference from GPR119 agonists?

Yes, several alternative assays are recommended when working with potentially interfering compounds:

  • ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure intracellular ATP levels, a direct indicator of metabolically active cells. The mechanism, which relies on a luciferase-luciferin reaction, is less likely to be affected by the chemical properties of GPR119 agonists compared to tetrazolium reduction assays.

  • Real-Time Viability Assays (e.g., RealTime-Glo™): These are non-lytic assays that measure the reducing potential of viable cells over time. This allows for continuous monitoring and can help distinguish between true cytotoxic or cytostatic effects and short-term metabolic changes.

  • Dye Exclusion Assays (e.g., Trypan Blue): This method directly assesses cell membrane integrity, a hallmark of cell death. While it is a manual and lower-throughput method, it provides a direct count of viable and non-viable cells and is not susceptible to metabolic or chemical interference.

  • LDH Release Assays: These assays measure the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, providing a measure of cytotoxicity.

Troubleshooting Guides

Issue 1: Inconsistent or Artificially High Readings in Tetrazolium-Based Assays (MTT, XTT, MTS)
Potential Cause Troubleshooting Steps
Direct chemical reduction of the tetrazolium salt by the GPR119 agonist. 1. Run a "No-Cell" Control: Prepare wells with culture medium and the GPR119 agonist at the same concentrations used in your experiment, but without cells. Add the tetrazolium reagent and measure the absorbance. A significant signal in these wells confirms direct reduction. 2. Subtract Background: If the "no-cell" control signal is consistent, you can subtract this background from your experimental wells. However, this is not ideal as the interaction in the presence of cells might differ. 3. Switch to an Orthogonal Assay: The most reliable solution is to use a non-tetrazolium-based assay like an ATP-based assay (CellTiter-Glo®) or a real-time viability assay (RealTime-Glo™).
GPR119 agonist-induced changes in cellular metabolism. 1. Confirm with a Non-Metabolic Assay: Use a dye exclusion method (e.g., Trypan Blue) or an imaging-based assay to physically count the number of viable cells. This will help determine if the increased signal in the metabolic assay corresponds to an actual increase in cell number. 2. Perform a Time-Course Experiment: An altered metabolic rate might be a transient effect. Measuring viability at multiple time points can provide a more comprehensive picture.
Precipitation of the GPR119 agonist in the culture medium. 1. Check Solubility: Visually inspect the wells for any precipitate after adding the agonist. 2. Solvent Controls: Ensure that the solvent used to dissolve the GPR119 agonist (e.g., DMSO) is at a final concentration that does not affect cell viability or the assay chemistry.
Issue 2: Low Signal or High Variability in ATP-Based Assays (e.g., CellTiter-Glo®)
Potential Cause Troubleshooting Steps
Incomplete cell lysis. 1. Ensure Proper Mixing: After adding the CellTiter-Glo® reagent, mix the contents of the wells thoroughly on an orbital shaker for at least 2 minutes to ensure complete cell lysis. 2. Optimize Incubation Time: Allow the plate to incubate at room temperature for at least 10 minutes after adding the reagent to stabilize the luminescent signal before reading.
ATP degradation. 1. Room Temperature Equilibration: Ensure the plate and its contents are equilibrated to room temperature for approximately 30 minutes before adding the reagent. 2. Reagent Stability: Use freshly prepared or properly stored reconstituted reagent. Avoid repeated freeze-thaw cycles.
Quenching of the luminescent signal. 1. Test for Interference: In a cell-free system, mix the GPR119 agonist with a known amount of ATP and the CellTiter-Glo® reagent. A decrease in the expected luminescent signal would indicate quenching.

Experimental Protocols

CellTiter-Glo® Luminescent Cell Viability Assay Protocol

This protocol is adapted from the manufacturer's instructions.

  • Cell Plating: Seed cells in an opaque-walled multi-well plate at a density appropriate for your cell line and experiment duration. Include wells with medium only for background measurement.

  • Compound Treatment: Add the GPR119 agonist at the desired concentrations to the experimental wells. Include vehicle control wells. Incubate for the desired treatment period.

  • Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

  • Reagent Preparation: Thaw the CellTiter-Glo® buffer and reconstitute the lyophilized substrate if necessary. Allow the reagent to equilibrate to room temperature.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate).

  • Mixing: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a luminometer.

RealTime-Glo™ MT Cell Viability Assay Protocol

This protocol is based on the manufacturer's guidelines.

  • Reagent Preparation: Prepare the 2X RealTime-Glo™ Reagent by diluting the MT Cell Viability Substrate and the NanoLuc® Enzyme in culture medium according to the manufacturer's instructions.

  • Cell Plating and Reagent Addition (Simultaneous): For real-time monitoring from the start, prepare a cell suspension in culture medium and then add an equal volume of the 2X RealTime-Glo™ Reagent. Dispense the final cell-reagent mixture into the wells of a white, opaque multi-well plate.

  • Compound Treatment: Add the GPR119 agonist at the desired concentrations.

  • Measurement: Place the plate in a plate-reading luminometer maintained at 37°C and 5% CO2. Measure luminescence at desired time points (e.g., every hour for up to 72 hours).

  • Endpoint Measurement (Alternative): Alternatively, cells can be plated and treated with the GPR119 agonist first. The RealTime-Glo™ reagent can be added at any point, and the luminescence measured after a brief incubation.

Visualizations

GPR119_Signaling_Pathway GPR119_Agonist GPR119 Agonist GPR119 GPR119 Receptor GPR119_Agonist->GPR119 Binds to Gs Gαs GPR119->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Insulin) CREB->Gene_Expression Promotes

Caption: GPR119 Signaling Pathway

Troubleshooting_Workflow Start Unexpected Viability Results with GPR119 Agonist Check_Assay_Type Is it a tetrazolium-based assay? (MTT, XTT, MTS) Start->Check_Assay_Type No_Cell_Control Run 'No-Cell' Control (Agonist + Reagent) Check_Assay_Type->No_Cell_Control Yes Other_Assay Using a different assay type? Check_Assay_Type->Other_Assay No Signal_Present Signal in 'No-Cell' Control? No_Cell_Control->Signal_Present Interference Direct Chemical Interference Confirmed Signal_Present->Interference Yes No_Interference No Signal in 'No-Cell' Control Signal_Present->No_Interference No Switch_Assay Switch to Orthogonal Assay (e.g., CellTiter-Glo®) Interference->Switch_Assay Metabolic_Effect Consider Metabolic Effects No_Interference->Metabolic_Effect Confirm_Cell_Count Confirm with Direct Cell Count (e.g., Trypan Blue) Metabolic_Effect->Confirm_Cell_Count Troubleshoot_Other Follow assay-specific troubleshooting guide Other_Assay->Troubleshoot_Other

Caption: Troubleshooting Decision Tree

Cell_Viability_Assay_Workflow Plate_Cells 1. Plate Cells in Multi-well Plate Treat_Cells 2. Treat with GPR119 Agonist and Controls Plate_Cells->Treat_Cells Incubate 3. Incubate for Desired Time Period Treat_Cells->Incubate Add_Reagent 4. Add Viability Assay Reagent Incubate->Add_Reagent Incubate_Reagent 5. Incubate with Reagent (Assay Dependent) Add_Reagent->Incubate_Reagent Read_Plate 6. Read Plate (Absorbance/Luminescence) Incubate_Reagent->Read_Plate Analyze_Data 7. Analyze Data Read_Plate->Analyze_Data

Caption: General Cell Viability Assay Workflow

References

Validation & Comparative

Comparative Efficacy of Firuglipel Versus Other GPR119 Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the G protein-coupled receptor 119 (GPR119) agonist, Firuglipel (DS-8500a), with other notable GPR119 agonists: MBX-2982, GSK1292263, and JNJ-38431055. This document synthesizes available preclinical and clinical data to evaluate their comparative efficacy, supported by detailed experimental protocols and visual diagrams of key biological pathways and workflows.

GPR119 has emerged as a promising therapeutic target for type 2 diabetes due to its expression in pancreatic β-cells and intestinal L-cells. Activation of GPR119 is known to stimulate glucose-dependent insulin secretion and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1).[1] A number of GPR119 agonists have been developed; however, their clinical translation has been met with challenges, with many candidates discontinued due to modest efficacy.[2][3] this compound, developed by Daiichi Sankyo, demonstrated enhanced efficacy in preclinical models compared to some of its predecessors before its development was also halted.[1][2] This guide aims to provide a comparative overview to inform future research in this area.

Quantitative Efficacy Data

The following tables summarize the available quantitative data for this compound and other selected GPR119 agonists. It is important to note that a direct head-to-head comparison in a single study under identical conditions is often unavailable, and thus, data should be interpreted with consideration of the varied experimental contexts.

Table 1: In Vitro Potency of GPR119 Agonists

CompoundAssayCell LineSpeciesEC50 / pEC50Source
This compound (DS-8500a) cAMP AccumulationCHO-K1 expressing human GPR119HumanEC50: 51.5 nM
GSK1292263 cAMP AccumulationNot SpecifiedHumanpEC50: 6.9
MBX-2982 cAMP AccumulationCHO cells expressing human GPR119HumanEC50: 0.005 µM (5 nM)
JNJ-38431055 Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedData not readily available in searched literature.

Table 2: Preclinical In Vivo Efficacy in Oral Glucose Tolerance Test (OGTT)

CompoundAnimal ModelDoseKey FindingsSource
This compound (DS-8500a) Neonatal streptozotocin-treated (nSTZ) ratsNot specifiedGreater glucose-lowering effect compared to GSK1292263 and MBX-2982 in the same study.
GSK1292263 nSTZ ratsNot specifiedLess effective than this compound at lowering glucose.
MBX-2982 nSTZ ratsNot specifiedLess effective than this compound at lowering glucose.
JNJ-38431055 Diabetic experimental rats3-30 mg/kg P.O.Significantly improved glucose excursion.

Table 3: Summary of Clinical Trial Outcomes

CompoundPhaseKey FindingsSource
This compound (DS-8500a) Phase 2Demonstrated dose-dependent HbA1c lowering and was well tolerated in Japanese patients with T2DM.
GSK1292263 Phase 2Did not significantly improve glucose control in type 2 diabetics, though it did show profound effects on circulating PYY.
MBX-2982 Phase 2Increased glucose-dependent insulin secretion and enhanced secretion of GLP-1 and GIP; however, it did not improve counterregulatory responses to hypoglycemia in people with T1D.
JNJ-38431055 Phase 2Showed limited glucose-lowering and incretin activity in subjects with T2DM.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methods discussed, the following diagrams are provided in DOT language for use with Graphviz.

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell GPR119_Agonist GPR119 Agonist (e.g., this compound) GPR119 GPR119 Receptor GPR119_Agonist->GPR119 Binds to G_alpha_s Gαs GPR119->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Exocytosis GLP1_Vesicles GLP-1 Vesicles PKA->GLP1_Vesicles Promotes Exocytosis Epac2->Insulin_Vesicles Promotes Exocytosis Epac2->GLP1_Vesicles Promotes Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion GLP1_Secretion GLP-1 Secretion GLP1_Vesicles->GLP1_Secretion

Caption: GPR119 agonist signaling pathway leading to insulin and GLP-1 secretion.

OGTT_Workflow start Start fasting Overnight Fasting of Rodents start->fasting baseline_glucose Measure Baseline Blood Glucose (t=0 min) fasting->baseline_glucose administer_agonist Oral Administration of GPR119 Agonist or Vehicle baseline_glucose->administer_agonist wait Wait for Drug Absorption (e.g., 30-60 min) administer_agonist->wait glucose_challenge Oral Administration of Glucose Bolus wait->glucose_challenge measure_glucose_series Measure Blood Glucose at Multiple Time Points (e.g., 15, 30, 60, 120 min) glucose_challenge->measure_glucose_series plot_curve Plot Blood Glucose Concentration vs. Time measure_glucose_series->plot_curve calculate_auc Calculate Area Under the Curve (AUC) plot_curve->calculate_auc end End calculate_auc->end

Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).

Detailed Experimental Protocols

cAMP Accumulation Assay

Objective: To determine the in vitro potency (EC50) of a GPR119 agonist by measuring its ability to stimulate intracellular cyclic adenosine monophosphate (cAMP) production in a cell line expressing the GPR119 receptor.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human GPR119 receptor are cultured in appropriate media until they reach 80-90% confluency.

  • Cell Seeding: Cells are harvested and seeded into 384-well plates at a predetermined density and incubated overnight.

  • Compound Preparation: A serial dilution of the GPR119 agonist (e.g., this compound) is prepared in an appropriate assay buffer containing a phosphodiesterase (PDE) inhibitor such as IBMX to prevent cAMP degradation.

  • Assay Procedure: The culture medium is removed from the cells, and the cells are washed with a buffer. The diluted compounds are then added to the wells.

  • Incubation: The plate is incubated for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP accumulation.

  • Detection: The level of intracellular cAMP is measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This typically involves cell lysis followed by the addition of detection reagents (a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorophore).

  • Data Analysis: The fluorescence signal is read on a compatible plate reader. The data is normalized to a control (e.g., forskolin) and plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To assess the ability of a GPR119 agonist to potentiate glucose-stimulated insulin secretion from pancreatic β-cells or isolated islets.

Methodology:

  • Islet Isolation/Cell Culture: Pancreatic islets are isolated from rodents, or an insulin-secreting cell line (e.g., MIN6) is cultured.

  • Pre-incubation: The islets or cells are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to allow them to return to a basal state of insulin secretion.

  • Stimulation: The pre-incubation buffer is replaced with a buffer containing either low glucose (basal) or high glucose (stimulatory, e.g., 16.7 mM), with or without the GPR119 agonist at various concentrations.

  • Incubation: The islets or cells are incubated for a defined period (e.g., 1 hour) at 37°C.

  • Sample Collection: At the end of the incubation, the supernatant is collected to measure the amount of secreted insulin.

  • Insulin Quantification: The insulin concentration in the supernatant is determined using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Analysis: The amount of insulin secreted under each condition is normalized to the total protein content or DNA content of the cells/islets. The fold-increase in insulin secretion in the presence of the agonist compared to the vehicle control is calculated.

Oral Glucose Tolerance Test (OGTT)

Objective: To evaluate the in vivo efficacy of a GPR119 agonist in improving glucose tolerance in an animal model.

Methodology:

  • Animal Acclimatization and Fasting: Rodents (e.g., rats or mice) are acclimatized to the experimental conditions and then fasted overnight (typically 12-16 hours) with free access to water.

  • Baseline Blood Sample: A baseline blood sample is collected from the tail vein (t=0 min) to measure the fasting blood glucose level.

  • Compound Administration: The GPR119 agonist or vehicle is administered orally via gavage at a predetermined dose.

  • Drug Absorption Period: A period of time (e.g., 30-60 minutes) is allowed for the compound to be absorbed.

  • Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.

  • Serial Blood Sampling: Blood samples are collected from the tail vein at multiple time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Blood Glucose Measurement: Blood glucose concentrations are measured immediately using a glucometer.

  • Data Analysis: The blood glucose concentrations are plotted against time to generate a glucose excursion curve. The area under the curve (AUC) is calculated to provide a quantitative measure of glucose tolerance. A lower AUC in the agonist-treated group compared to the vehicle group indicates improved glucose tolerance.

References

A Comparative Analysis of GPR119 Agonists: Firuglipel (DS-8500a) vs. GSK1292263 and MBX-2982

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the G protein-coupled receptor 119 (GPR119) agonists Firuglipel (DS-8500a), GSK1292263, and MBX-2982. The information presented is based on available preclinical and clinical data, with a focus on quantitative performance metrics and experimental methodologies to aid in research and development decisions.

Introduction to GPR119 Agonists

G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes mellitus (T2DM).[1] Highly expressed in pancreatic β-cells and intestinal L-cells, its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade promotes glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1), both of which contribute to improved glucose homeostasis.[1] this compound (DS-8500a), GSK1292263, and MBX-2982 are all orally available small molecule GPR119 agonists that have been investigated for their potential in treating T2DM.

Quantitative Performance Comparison

The following tables summarize the in vitro potency and in vivo efficacy of this compound (DS-8500a), GSK1292263, and MBX-2982 based on reported experimental data.

Table 1: In Vitro Potency of GPR119 Agonists

CompoundTargetAssayPotency (EC₅₀/pEC₅₀)Source
This compound (DS-8500a) Human GPR119cAMP AccumulationEC₅₀: 51.5 nM[1]
GSK1292263 Human GPR119Reporter AssaypEC₅₀: 6.9[2]
MBX-2982 Human GPR119cAMP AccumulationpEC₅₀: 8.79 ± 0.12[3]

Note: Potency values are from different studies and may not be directly comparable due to variations in experimental conditions.

Table 2: In Vivo Efficacy in Oral Glucose Tolerance Test (OGTT) in nSTZ Rats

Compound (Dose)Time PointGlucose AUC₀₋₂ hr (% reduction vs. vehicle)Source
This compound (DS-8500a) (10 mg/kg)Day 128.1%
Day 1433.1%
GSK1292263 (30 mg/kg)Day 115.9%
Day 1419.3%
MBX-2982 (10 mg/kg)Day 118.0%
Day 1420.4%

Signaling Pathway and Experimental Workflow

GPR119 Signaling Pathway

Activation of GPR119 by an agonist initiates a signaling cascade that plays a crucial role in glucose homeostasis. The diagram below illustrates this pathway.

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell cluster_effects Downstream Effects GPR119_agonist GPR119 Agonist (this compound, GSK1292263, MBX-2982) GPR119 GPR119 GPR119_agonist->GPR119 G_protein Gαs GPR119->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Epac2 Epac2 cAMP->Epac2 activates Insulin_Secretion ↑ Glucose-Dependent Insulin Secretion (β-cell) PKA->Insulin_Secretion GLP1_Secretion ↑ GLP-1 Secretion (L-cell) PKA->GLP1_Secretion Epac2->Insulin_Secretion Epac2->GLP1_Secretion

GPR119 signaling cascade upon agonist binding.
Experimental Workflow: Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard in vivo experiment to evaluate the effect of a compound on glucose metabolism. The following diagram outlines the typical workflow used in the comparative study of these GPR119 agonists.

OGTT_Workflow cluster_protocol Oral Glucose Tolerance Test (OGTT) Protocol start Start: Overnight Fasting of Rats dosing Oral Administration of Vehicle or GPR119 Agonist start->dosing wait Wait 60 minutes dosing->wait glucose_load Oral Glucose Load (2 g/kg) wait->glucose_load blood_sampling Blood Sampling at 0, 30, 60, 120 min glucose_load->blood_sampling analysis Measure Blood Glucose Levels blood_sampling->analysis end_point Calculate Glucose AUC and % Reduction analysis->end_point

Workflow for the in vivo Oral Glucose Tolerance Test.

Experimental Protocols

cAMP Accumulation Assay (for this compound)

This in vitro assay quantifies the ability of a compound to stimulate cAMP production in cells expressing the target receptor. The following protocol is based on the study by Matsumoto et al. (2018).

  • Cell Line: Chinese hamster ovary (CHO)-K1 cells stably expressing human GPR119.

  • Procedure:

    • Cells are cultured to confluence in appropriate media.

    • On the day of the assay, cells are harvested and suspended in assay buffer.

    • The cell suspension is added to a 384-well plate.

    • This compound (DS-8500a) is serially diluted and added to the wells.

    • The plate is incubated for 30 minutes at room temperature.

    • Cell lysis and detection reagents (e.g., from a commercial HTRF cAMP assay kit) are added.

    • The plate is incubated for 60 minutes at room temperature.

    • The signal is read on a compatible plate reader.

    • cAMP concentrations are calculated from a standard curve, and EC₅₀ values are determined by plotting the concentration-response curve.

Oral Glucose Tolerance Test (OGTT) in Rats

This in vivo experiment assesses the effect of a compound on glucose disposal after an oral glucose challenge. The protocol is based on the comparative study by Matsumoto et al. (2018).

  • Animal Model: Neonatal streptozotocin (nSTZ)-induced diabetic rats.

  • Procedure:

    • Animals are fasted overnight prior to the experiment.

    • The test compound (this compound, GSK1292263, or MBX-2982) or vehicle is administered orally.

    • After 60 minutes, a baseline blood sample (t=0) is collected from the tail vein.

    • An oral glucose solution (2 g/kg) is administered.

    • Blood samples are collected at 30, 60, and 120 minutes after the glucose load.

    • Blood glucose concentrations are measured using a glucometer.

    • The area under the curve (AUC) for blood glucose is calculated for each treatment group.

    • The percentage reduction in glucose AUC compared to the vehicle-treated group is determined to assess efficacy.

Summary and Conclusion

This compound (DS-8500a), GSK1292263, and MBX-2982 are all agonists of the GPR119 receptor with demonstrated effects on glucose metabolism. Based on the available data, this compound (DS-8500a) shows greater in vivo efficacy in improving glucose tolerance in a head-to-head comparison with GSK1292263 and MBX-2982 in a diabetic rat model. While direct comparative in vitro potency data from a single study is not available, the reported values suggest that all three compounds are potent GPR119 agonists.

The choice of agonist for further research and development may depend on a variety of factors including, but not limited to, potency, efficacy, pharmacokinetic properties, and safety profiles. The experimental protocols detailed in this guide provide a basis for designing and interpreting further comparative studies.

References

Validating the On-Target Effects of Firuglipel on GPR119: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Firuglipel's performance against other GPR119 agonists, supported by experimental data. This document summarizes key performance indicators, details experimental methodologies, and visualizes critical pathways and workflows to aid in the evaluation of this compound's on-target effects.

G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for type 2 diabetes and related metabolic disorders.[1][2] Activation of GPR119, predominantly expressed on pancreatic β-cells and intestinal enteroendocrine L-cells, stimulates the release of insulin and glucagon-like peptide-1 (GLP-1), respectively, in a glucose-dependent manner.[3][4] this compound (DS-8500a) is a potent and selective GPR119 agonist that has demonstrated significant glucose-lowering effects in preclinical and clinical studies.[5] This guide provides a comparative analysis of this compound's on-target effects with other notable GPR119 agonists: GSK1292263, JNJ-38431055, and MBX-2982.

Comparative Analysis of GPR119 Agonist Activity

The primary mechanism for validating the on-target effect of a GPR119 agonist is to measure the increase in intracellular cyclic adenosine monophosphate (cAMP) in cells expressing the receptor. The potency of these agonists is typically quantified by their half-maximal effective concentration (EC50) in cAMP accumulation assays.

CompoundCell LineSpeciesEC50 (nM)Reference
This compound (DS-8500a) CHO-K1Human51.5
CHO-K1Rat98.4
CHO-K1Mouse108.1
GSK1292263 Not SpecifiedHumanpEC50: 6.9 (~126 nM)
Not SpecifiedRatpEC50: 6.7 (~200 nM)
JNJ-38431055 (APD597) Not SpecifiedNot SpecifiedNot explicitly stated
MBX-2982 Not SpecifiedNot SpecifiedNot explicitly stated

Note: Direct comparison of EC50 values should be made with caution due to potential variations in experimental conditions between studies. Data from head-to-head studies are limited.

A study comparing this compound with GSK1292263 and MBX-2982 in neonatal streptozotocin-treated rats showed that this compound had greater glucose-lowering effects, which was suggested to be due to its high intrinsic activity.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key assays used to characterize GPR119 agonists.

cAMP Accumulation Assay (General Protocol)

This assay quantifies the intracellular cAMP levels following agonist stimulation of GPR119-expressing cells.

Materials:

  • Cells stably expressing the GPR119 receptor (e.g., CHO-K1, HEK293).

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

  • Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • Test compounds (this compound and comparators) at various concentrations.

  • cAMP detection kit (e.g., HTRF®, AlphaScreen®, or ELISA-based).

  • 384-well white microplates.

  • Plate reader compatible with the detection kit.

Procedure:

  • Cell Preparation: Culture GPR119-expressing cells to ~80-90% confluency. On the day of the assay, harvest cells and resuspend them in assay buffer containing a PDE inhibitor.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Plate Setup: Add a defined volume of the cell suspension to each well of the 384-well plate.

  • Compound Addition: Add the diluted test compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known GPR119 agonist or forskolin).

  • Incubation: Incubate the plate at room temperature for a specified duration (e.g., 30-60 minutes) to allow for cAMP production.

  • Detection: Add the cAMP detection reagents according to the manufacturer's protocol. This typically involves cell lysis followed by the addition of donor and acceptor molecules for proximity-based assays like HTRF® or AlphaScreen®.

  • Signal Measurement: Read the plate using a compatible plate reader. For HTRF®, this involves measuring fluorescence at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the signal ratio and normalize the data to the vehicle control. Plot the normalized response against the logarithm of the agonist concentration to determine the EC50 value.

GLP-1 Secretion Assay (General Protocol)

This assay measures the amount of GLP-1 released from enteroendocrine L-cells in response to GPR119 agonist stimulation.

Materials:

  • Enteroendocrine cell lines such as GLUTag or NCI-H716.

  • Cell culture medium (e.g., DMEM).

  • Assay buffer (e.g., Krebs-Ringer bicarbonate buffer).

  • Test compounds (this compound and comparators).

  • Positive control (e.g., forskolin or high concentration of KCl).

  • GLP-1 ELISA kit.

  • 96-well plates.

Procedure:

  • Cell Culture: Seed GLUTag or NCI-H716 cells in 96-well plates and culture until they reach the desired confluency.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate for a defined period.

  • Stimulation: Replace the buffer with fresh assay buffer containing the test compounds at various concentrations or controls.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 2 hours).

  • Supernatant Collection: Carefully collect the supernatant from each well.

  • GLP-1 Measurement: Measure the concentration of GLP-1 in the collected supernatants using a GLP-1 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the GLP-1 secretion to the total protein content in each well or express it as a fold change over the vehicle control.

Visualizing On-Target Effects and Workflows

Diagrams created using Graphviz (DOT language) illustrate the GPR119 signaling pathway, a typical experimental workflow for agonist validation, and the logical framework for confirming on-target effects.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response GPR119 GPR119 Gs Gαs GPR119->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA Epac Epac cAMP->Epac Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin GLP1 GLP-1 Secretion (Intestinal L-cell) PKA->GLP1 Epac->Insulin Epac->GLP1 This compound This compound This compound->GPR119 binds

Caption: GPR119 Signaling Pathway.

Experimental_Workflow start Start: GPR119 Agonist Validation cell_culture Culture GPR119-expressing cells start->cell_culture assay_prep Prepare assay plate with cells and test compounds cell_culture->assay_prep incubation Incubate for cAMP accumulation assay_prep->incubation detection Add detection reagents incubation->detection readout Measure signal (e.g., HTRF) detection->readout data_analysis Analyze data and determine EC50 readout->data_analysis glp1_assay Perform GLP-1 secretion assay data_analysis->glp1_assay end End: On-target effect validated glp1_assay->end

Caption: Experimental Workflow for GPR119 Agonist Validation.

Logical_Relationship hypothesis Hypothesis: This compound is a GPR119 agonist experiment1 Experiment 1: cAMP Accumulation Assay hypothesis->experiment1 result1 Result 1: Increased cAMP in GPR119-expressing cells experiment1->result1 experiment2 Experiment 2: GLP-1 Secretion Assay result1->experiment2 result2 Result 2: Increased GLP-1 secretion experiment2->result2 conclusion Conclusion: This compound has on-target GPR119 activity result2->conclusion

Caption: Logical Framework for On-Target Validation.

References

Firuglipel: A Comparative Analysis of Cross-Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity and selectivity profile of Firuglipel (DS-8500a), a novel, orally available G protein-coupled receptor 119 (GPR119) agonist. The information presented is intended to assist researchers and drug development professionals in evaluating the preclinical pharmacological profile of this compound against other GPR119 agonists.

Introduction to this compound

This compound is a potent and selective agonist of GPR119, a Gαs protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells.[1] Activation of GPR119 by this compound leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1).[1][2][3] Developed by Daiichi Sankyo, this compound was investigated for the treatment of type 2 diabetes mellitus. Although its clinical development was discontinued, its preclinical data provides a valuable case study in the selectivity of GPR119 agonists.

Comparative Selectivity and Potency

This compound has demonstrated high selectivity for the GPR119 receptor. Preclinical studies have shown that it has no significant activity on a wide range of other receptors, channels, and transporters. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects.

Table 1: In Vitro Potency of this compound and Comparator GPR119 Agonists

CompoundTargetSpeciesAssay TypePotency (EC50/pEC50)Reference
This compound (DS-8500a) GPR119HumancAMP accumulationEC50: 51.5 nM
GPR119RatcAMP accumulationEC50: 98.4 nM
GPR119MousecAMP accumulationEC50: 108.1 nM
GSK1292263 GPR119HumanReporter AssaypEC50: 6.8
GPR119RatReporter AssaypEC50: 6.8
GPR119MouseReporter AssaypEC50: 6.8
MBX-2982 GPR119N/AcAMP accumulation (acute)pEC50: 8.79 ± 0.12
GPR119N/AcAMP accumulation (sustained)pEC50: 7.03 ± 0.13

Table 2: Selectivity Profile of this compound

CompoundScreening PanelResultReference
This compound (DS-8500a) 66 molecular targets (receptors, channels, transporters)No significant effect (IC50 >10 µmol/L)

GPR119 Signaling Pathway

Activation of GPR119 by an agonist like this compound initiates a downstream signaling cascade that is crucial for its therapeutic effects. The binding of the agonist to the receptor triggers a conformational change, leading to the activation of the associated Gαs protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cAMP. The subsequent increase in intracellular cAMP levels is the primary driver of the physiological responses, including enhanced insulin secretion and GLP-1 release.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane GPR119 GPR119 Receptor Gas Gαs GPR119->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to This compound This compound (Agonist) This compound->GPR119 Binds to Gas->AC Stimulates ATP ATP Response Cellular Response (e.g., Insulin Secretion, GLP-1 Release) cAMP->Response Mediates

References

Comparative Potency Analysis of Firuglipel and Endogenous GPR119 Ligands

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative potency of the synthetic GPR119 agonist, firuglipel, against its endogenous counterparts. This guide provides quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for type 2 diabetes and related metabolic disorders. Its activation on pancreatic β-cells and intestinal L-cells leads to enhanced glucose-stimulated insulin secretion (GSIS) and the release of glucagon-like peptide-1 (GLP-1), respectively. This compound (DS-8500a) is a potent, orally available synthetic agonist of GPR119. Understanding its potency in relation to naturally occurring endogenous ligands is crucial for contextualizing its therapeutic potential.

Potency Comparison: this compound vs. Endogenous Ligands

The potency of GPR119 agonists is typically quantified by their half-maximal effective concentration (EC50) in in vitro assays, most commonly by measuring the accumulation of cyclic adenosine monophosphate (cAMP), the primary second messenger of the GPR119 signaling cascade. A lower EC50 value indicates a higher potency.

The following table summarizes the reported EC50 values for this compound and several key endogenous GPR119 ligands from cAMP assays. It is important to note that direct comparisons are most accurate when conducted within the same study under identical experimental conditions.

LigandTypeEC50 (Human GPR119)Cell LineReference
This compound (DS-8500a) Synthetic Agonist51.5 nMCHO-K1[1]
Oleoylethanolamide (OEA) Endogenous Ligand~4.4 µMHEK293[2]
N-Oleoyldopamine (OLDA) Endogenous Ligand~3.2 µMHEK293[2]
2-Oleoyl Glycerol (2-OG) Endogenous Ligand2.5 µMCOS-7[3]
Lysophosphatidylcholine (LPC) Endogenous LigandActivates GPR119HEK293[4]
Olvanil Endogenous LigandPrimarily a TRPV1 agonist-

As evidenced by the data, this compound demonstrates substantially higher potency for the human GPR119 receptor, with an EC50 value in the nanomolar range, as compared to the endogenous ligands, whose potencies are in the micromolar range. This significant difference in potency underscores the potential of synthetic agonists like this compound to elicit a more robust therapeutic response at lower concentrations.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist initiates a signaling cascade through the Gαs subunit of its coupled G protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels triggers downstream effectors, such as Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC), ultimately resulting in enhanced insulin and GLP-1 secretion.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane GPR119 GPR119 Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP catalyzes Ligand This compound or Endogenous Ligand Ligand->GPR119 Gs->AC activates ATP ATP ATP->AC PKA PKA cAMP->PKA activates EPAC EPAC cAMP->EPAC activates Secretion ↑ Insulin / GLP-1 Secretion PKA->Secretion EPAC->Secretion

GPR119 signaling cascade.

Experimental Protocols

Accurate determination of agonist potency relies on standardized and well-defined experimental protocols. Below are detailed methodologies for two key assays used in the characterization of GPR119 agonists.

cAMP Accumulation Assay

This assay directly measures the production of intracellular cAMP following receptor activation.

1. Cell Culture and Preparation:

  • Culture a suitable host cell line stably expressing the human GPR119 receptor (e.g., HEK293 or CHO-K1 cells) in appropriate growth medium supplemented with antibiotics for selection.

  • Seed the cells into 96-well or 384-well white, opaque microplates at a predetermined density and allow them to adhere and grow to a confluent monolayer.

2. Agonist Stimulation:

  • On the day of the assay, aspirate the growth medium and wash the cells with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA and a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

  • Prepare serial dilutions of the test compounds (this compound and endogenous ligands) in the assay buffer.

  • Add the diluted compounds to the respective wells and incubate the plate at 37°C for a specified period (e.g., 30 minutes).

3. Cell Lysis and cAMP Detection:

  • Following incubation, lyse the cells using a lysis buffer provided with a commercial cAMP detection kit.

  • Measure the intracellular cAMP concentration using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA), according to the manufacturer's instructions.

4. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Convert the raw assay signals for the test compounds into cAMP concentrations using the standard curve.

  • Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cAMP_Assay_Workflow A 1. Seed GPR119-expressing cells in a microplate B 2. Wash cells and add assay buffer with IBMX A->B C 3. Add serial dilutions of agonists (this compound, etc.) B->C D 4. Incubate at 37°C C->D E 5. Lyse cells D->E F 6. Measure cAMP levels (e.g., HTRF, ELISA) E->F G 7. Analyze data and determine EC50 F->G

References

Investigating the Cannabinoid Receptor Interaction Profile of Firuglipel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for investigating the potential off-target effects of Firuglipel, a novel G protein-coupled receptor 119 (GPR119) agonist, on cannabinoid receptors (CB1 and CB2). While this compound's primary mechanism of action involves the potentiation of the glucagon-like peptide-1 (GLP-1) pathway, its structural and functional context necessitates a thorough evaluation of its cannabinoid receptor interaction profile.[1][2] This document outlines the scientific rationale for such an investigation, detailed experimental protocols for comparative analysis, and the necessary tools for data visualization and interpretation.

Rationale for Investigation

The impetus to examine this compound's activity at cannabinoid receptors stems from two key areas of research:

  • GLP-1 and Endocannabinoid System Crosstalk: There is substantial evidence demonstrating a functional interplay between the GLP-1 and endocannabinoid systems in regulating energy homeostasis.[3][4] Co-administration of GLP-1 receptor agonists and cannabinoid receptor 1 (CB1R) antagonists has been shown to produce synergistic effects on weight loss, suggesting a convergent mechanism of action.[3] Given that this compound's therapeutic effects are mediated through GLP-1, understanding its direct effects, if any, on cannabinoid receptors is crucial for a complete mechanistic understanding.

  • GPR119 and Cannabinoid Receptor Relationship: GPR119, the primary target of this compound, shares phylogenetic similarities with cannabinoid receptors. Furthermore, some endogenous ligands for GPR119 are structurally related to endocannabinoids. This underlying biological relationship provides a strong rationale for investigating potential cross-reactivity. A screening of this compound against a panel of 66 receptors, channels, and transporters showed no significant off-target effects; however, specific data on cannabinoid receptors is not publicly available.

Comparative Data on Receptor Activity

To date, there is no publicly available data on the binding affinity or functional activity of this compound at cannabinoid receptors. The following tables are presented as templates for researchers to populate with their own experimental data, comparing this compound to a known cannabinoid receptor agonist (e.g., CP55,940) and a known antagonist (e.g., Rimonabant for CB1, SR144528 for CB2).

Table 1: Comparative Binding Affinity of this compound at Human Cannabinoid Receptors

CompoundReceptorKi (nM)Assay TypeRadioligand
This compound CB1Experimental DataRadioligand Binding[3H]CP55,940
CB2Experimental DataRadioligand Binding[3H]CP55,940
CP55,940 CB1Reference DataRadioligand Binding[3H]CP55,940
CB2Reference DataRadioligand Binding[3H]CP55,940
Rimonabant CB1Reference DataRadioligand Binding[3H]CP55,940
SR144528 CB2Reference DataRadioligand Binding[3H]CP55,940

Table 2: Comparative Functional Activity of this compound at Human Cannabinoid Receptors

CompoundReceptorEC50 / IC50 (nM)Emax (%)Assay Type
This compound CB1Experimental DataExperimental Data[35S]GTPγS Binding
CB2Experimental DataExperimental Data[35S]GTPγS Binding
CP55,940 CB1Reference DataReference Data[35S]GTPγS Binding
CB2Reference DataReference Data[35S]GTPγS Binding
Rimonabant CB1Reference DataReference Data[35S]GTPγS Binding
SR144528 CB2Reference DataReference Data[35S]GTPγS Binding

Experimental Protocols

The following are detailed methodologies for conducting the key experiments to populate the tables above.

Radioligand Binding Assay for Cannabinoid Receptors

Objective: To determine the binding affinity (Ki) of this compound for human CB1 and CB2 receptors.

Materials:

  • Membranes from cells stably expressing human CB1 or CB2 receptors (e.g., CHO-K1 or HEK293 cells)

  • [3H]CP55,940 (radioligand)

  • CP55,940 (non-radiolabeled, for non-specific binding determination)

  • This compound and other test compounds

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of this compound and control compounds.

  • In a 96-well plate, combine the cell membranes (20-40 µg protein), [3H]CP55,940 (at a concentration near its Kd, typically 0.5-1.5 nM), and varying concentrations of the test compound.

  • For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of non-radiolabeled CP55,940 (e.g., 10 µM).

  • Incubate the plates at 30°C for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 values by non-linear regression.

  • Convert IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Functional Assay

Objective: To determine the functional activity (EC50/IC50 and Emax) of this compound at human CB1 and CB2 receptors by measuring G-protein activation.

Materials:

  • Membranes from cells stably expressing human CB1 or CB2 receptors

  • [35S]GTPγS (radioligand)

  • GTPγS (non-radiolabeled, for non-specific binding)

  • GDP

  • This compound and other test compounds

  • Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of this compound and control compounds.

  • In a 96-well plate, combine the cell membranes (5-20 µg protein), [35S]GTPγS (0.05-0.1 nM), GDP (10 µM), and varying concentrations of the test compound.

  • For basal binding, add vehicle. For non-specific binding, add a high concentration of non-radiolabeled GTPγS (e.g., 10 µM).

  • Incubate the plates at 30°C for 60 minutes.

  • Terminate the reaction and process the samples as described in the radioligand binding assay.

  • Quantify radioactivity and perform data analysis. For agonists, determine the EC50 and Emax relative to a full agonist. For antagonists, determine the IC50 in the presence of a known agonist.

Visualizations

Signaling Pathway

G_Protein_Signaling cluster_membrane Cell Membrane Receptor CB1/CB2 Receptor G_Protein Gi/o Protein Receptor->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Ligand This compound (Test Ligand) Ligand->Receptor Binding Downstream Downstream Cellular Effects cAMP->Downstream ATP ATP ATP->AC

Caption: Canonical Gi/o-coupled cannabinoid receptor signaling pathway.

Experimental Workflow

Off_Target_Screening_Workflow cluster_phase1 Phase 1: Binding Affinity cluster_phase2 Phase 2: Functional Activity P1_Start Prepare Cell Membranes (hCB1 & hCB2) P1_Assay Radioligand Binding Assay ([3H]CP55,940 vs. This compound) P1_Start->P1_Assay P1_Analysis Calculate Ki P1_Assay->P1_Analysis P1_Decision Significant Binding? P1_Analysis->P1_Decision P2_Start Prepare Cell Membranes (hCB1 & hCB2) P1_Decision->P2_Start Yes No_Effect Conclusion: No Direct Interaction P1_Decision->No_Effect No P2_Assay [35S]GTPγS Functional Assay P2_Start->P2_Assay P2_Analysis Calculate EC50/IC50 & Emax P2_Assay->P2_Analysis P2_Result Agonist, Antagonist, or No Effect P2_Analysis->P2_Result

Caption: Experimental workflow for assessing off-target cannabinoid receptor effects.

References

A Comparative Analysis of Firuglipel and GLP-1 Receptor Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the GPR119 agonist Firuglipel and the established class of GLP-1 receptor agonists. This document synthesizes available data on their mechanisms of action, efficacy, and safety, supported by experimental data and detailed methodologies.

Executive Summary

This compound (DS-8500a) is an orally available, small molecule agonist of the G protein-coupled receptor 119 (GPR119). Its mechanism of action is indirect, stimulating the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells. In contrast, GLP-1 receptor agonists are primarily injectable peptide analogs that directly activate the GLP-1 receptor. While both aim to leverage the therapeutic benefits of GLP-1 for the treatment of type 2 diabetes, their distinct mechanisms lead to different pharmacological profiles. Clinical trials have shown that this compound can improve glycemic control and lipid profiles in patients with type 2 diabetes. However, its development has been discontinued. GLP-1 receptor agonists represent a well-established class of therapeutics with robust evidence of efficacy in glycemic control and weight reduction, with some agents also demonstrating cardiovascular benefits.

Mechanism of Action: An Indirect vs. Direct Approach

This compound: Indirect GLP-1 Secretion via GPR119 Activation

This compound acts as a potent and selective agonist for GPR119, which is highly expressed in pancreatic β-cells and intestinal L-cells[1][2]. Activation of GPR119 in L-cells leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates the secretion of GLP-1[1][2]. This endogenously released GLP-1 then acts on its receptor to exert downstream effects.

GLP-1 Receptor Agonists: Direct Receptor Activation

GLP-1 receptor agonists are synthetic analogs of the native GLP-1 hormone[3]. They are designed to be resistant to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4), thereby having a longer half-life than endogenous GLP-1. These agonists directly bind to and activate GLP-1 receptors in various tissues, including the pancreas, brain, and gastrointestinal tract, to elicit their therapeutic effects.

Signaling Pathways

The signaling cascades for this compound and GLP-1 receptor agonists, while both ultimately converging on GLP-1 receptor activation, are initiated by distinct molecular events.

cluster_0 This compound (GPR119 Agonist) Signaling cluster_1 GLP-1 Receptor Agonist Signaling This compound This compound GPR119 GPR119 (on L-cell) This compound->GPR119 binds AC_F Adenylyl Cyclase GPR119->AC_F activates cAMP_F cAMP AC_F->cAMP_F catalyzes ATP to GLP1_release GLP-1 Secretion cAMP_F->GLP1_release stimulates GLP1R GLP-1 Receptor (on β-cell, etc.) GLP1_release->GLP1R acts on GLP1_agonist GLP-1 Receptor Agonist GLP1_agonist->GLP1R binds Gs Gαs GLP1R->Gs activates AC_G Adenylyl Cyclase Gs->AC_G activates cAMP_G cAMP AC_G->cAMP_G catalyzes ATP to PKA Protein Kinase A (PKA) cAMP_G->PKA activates downstream Downstream Effects (e.g., Insulin Secretion) PKA->downstream phosphorylates targets leading to

Figure 1: Signaling Pathways of this compound and GLP-1 Receptor Agonists. Max Width: 760px.

Comparative Efficacy: Clinical and Preclinical Data

This compound (DS-8500a)

A 12-week, randomized, double-blind, placebo-controlled Phase 2b study in Japanese patients with type 2 diabetes evaluated the efficacy and safety of this compound at doses of 25 mg, 50 mg, and 75 mg once daily.

ParameterPlaceboThis compound 25 mgThis compound 50 mgThis compound 75 mgSitagliptin 50 mg
Change in HbA1c from baseline (%) --0.23-0.37-0.44-
p-value vs. Placebo-0.01730.0001<0.0001-
Change in Fasting Plasma Glucose (mg/dL) --Significant reductionSignificant reduction-
Change in Total Cholesterol --Significant reductionSignificant reduction-
Change in LDL-Cholesterol --Significant reductionSignificant reduction-
Change in Triglycerides --Significant reductionSignificant reduction-
Change in HDL-Cholesterol --Significant increaseSignificant increase-
Data from a 12-week Phase 2b study in Japanese patients with T2DM.

In preclinical studies, this compound demonstrated dose-dependent glucose-lowering effects in oral glucose tolerance tests (OGTT) in Zucker fatty rats and augmented plasma GLP-1 concentrations.

GLP-1 Receptor Agonists

The efficacy of GLP-1 receptor agonists is well-documented through numerous clinical trials. Head-to-head comparison studies have shown differences in the magnitude of HbA1c reduction and weight loss among various agents.

AgentRouteDosing FrequencyMean HbA1c Reduction (%)Mean Weight Loss (kg)
LiraglutideSubcutaneousOnce Daily~1.0 - 1.5~2.0 - 3.0
Semaglutide (Injectable)SubcutaneousOnce Weekly~1.5 - 1.8~4.5 - 6.5
DulaglutideSubcutaneousOnce Weekly~1.2 - 1.5~2.0 - 3.0
Exenatide (extended-release)SubcutaneousOnce Weekly~1.4 - 1.9~2.0 - 3.0
Orforglipron (oral)OralOnce Daily~1.5 - 2.1~7.3 - 22.9 lbs
Danuglipron (oral)Oral-Significant reductionSignificant reduction
Data compiled from various head-to-head clinical trials and meta-analyses. Note: Efficacy can vary based on baseline characteristics and concomitant medications.

Safety and Tolerability

This compound (DS-8500a)

In the 12-week Phase 2b study, all doses of this compound were generally well tolerated. Two cases of clinically relevant drug-related hypoglycemia were reported in the 50-mg group.

GLP-1 Receptor Agonists

The most common adverse events associated with GLP-1 receptor agonists are gastrointestinal in nature, including nausea, vomiting, and diarrhea. These side effects are typically dose-dependent and tend to decrease over time. The risk of hypoglycemia is low when these agents are used as monotherapy or in combination with metformin.

Experimental Protocols

In Vitro cAMP Accumulation Assay for GPR119 Agonists

This assay is used to determine the potency of GPR119 agonists like this compound in stimulating intracellular cAMP production.

  • Cell Culture: Chinese Hamster Ovary (CHO)-K1 cells stably expressing human GPR119 are cultured in appropriate media.

  • Assay Preparation: Cells are seeded into 384-well plates and incubated.

  • Compound Addition: Serial dilutions of the GPR119 agonist (e.g., this compound) are added to the wells.

  • Incubation: The plates are incubated at room temperature for a specified time (e.g., 30 minutes).

  • Lysis and Detection: A lysis buffer containing a competitive ligand for cAMP and detection reagents (e.g., using HTRF or LANCE technology) is added.

  • Data Analysis: The signal is measured, and a dose-response curve is generated to calculate the EC50 value.

start Start cell_culture Culture GPR119-expressing CHO-K1 cells start->cell_culture seed_plate Seed cells into 384-well plate cell_culture->seed_plate add_compound Add serial dilutions of this compound seed_plate->add_compound incubate Incubate at room temperature add_compound->incubate detect_cAMP Lyse cells and detect cAMP levels incubate->detect_cAMP analyze Generate dose-response curve and calculate EC50 detect_cAMP->analyze end End analyze->end

Figure 2: Workflow for cAMP Accumulation Assay. Max Width: 760px.

Competitive Radioligand Binding Assay for GLP-1 Receptor Agonists

This assay measures the ability of a compound to displace a radiolabeled ligand from the GLP-1 receptor, thereby determining its binding affinity.

  • Membrane Preparation: Cell membranes expressing the human GLP-1 receptor are prepared.

  • Assay Setup: In a multi-well plate, the membranes are incubated with a fixed concentration of a radiolabeled GLP-1 analog (e.g., ¹²⁵I-GLP-1).

  • Compound Addition: Increasing concentrations of the unlabeled GLP-1 receptor agonist are added.

  • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by filtration.

  • Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve and calculate the IC50 value, which can be converted to a Ki (inhibitory constant).

Conclusion

This compound and GLP-1 receptor agonists both leverage the GLP-1 pathway for glycemic control, but through fundamentally different mechanisms. This compound, as a GPR119 agonist, acts indirectly by stimulating endogenous GLP-1 secretion. While it has shown efficacy in early-phase clinical trials, its development has been halted. In contrast, GLP-1 receptor agonists are a well-established and expanding class of drugs with proven, robust efficacy in improving glycemic control and promoting weight loss. The direct-acting, long-lasting nature of GLP-1 receptor agonists has translated into significant clinical benefits, including cardiovascular risk reduction for some agents, making them a cornerstone of modern type 2 diabetes and obesity management. Future research may explore the potential of GPR119 agonism in combination with other therapies, but for now, GLP-1 receptor agonists remain the more clinically advanced and impactful therapeutic strategy.

References

Firuglipel Demonstrates Preclinical Superiority in GPR119 Agonist Class

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data reveals Firuglipel (DS-8500a) as a potent G protein-coupled receptor 119 (GPR119) agonist with superior efficacy in key in vitro and in vivo models compared to other GPR119 agonists, GSK1292263 and MBX-2982. These findings position this compound as a promising candidate for the treatment of type 2 diabetes.

This guide provides a detailed comparison of this compound against its counterparts, presenting quantitative data from head-to-head preclinical studies, outlining the experimental protocols used to generate this data, and visualizing the associated biological pathways and workflows.

In Vitro Potency: Enhanced cAMP Production

A key mechanism of GPR119 agonists is the stimulation of intracellular cyclic adenosine monophosphate (cAMP) production, a crucial second messenger in insulin and glucagon-like peptide-1 (GLP-1) secretion. In a comparative in vitro study, this compound demonstrated a higher intrinsic activity in stimulating cAMP production in Chinese hamster ovary (CHO)-K1 cells expressing human GPR119.[1]

The potency of this compound and its comparators, as measured by their half-maximal effective concentration (EC50), is summarized in the table below. A lower EC50 value indicates a higher potency.

CompoundEC50 (nM) for cAMP Production in human GPR119-expressing CHO-K1 cells
This compound (DS-8500a) 51.5 [2][3]
GSK1292263~126
MBX-2982~4.68

*Note: EC50 values for GSK1292263 and MBX-2982 are estimated from reported pEC50 values of 6.9 and 8.33, respectively.

In Vivo Efficacy: Superior Glucose Lowering in Animal Models

The superior in vitro potency of this compound translated to enhanced efficacy in preclinical animal models of type 2 diabetes. In a repeat-dosing study utilizing neonatal streptozotocin-treated (nSTZ) rats, a model of type 2 diabetes, this compound demonstrated a statistically significant greater glucose-lowering effect during an oral glucose tolerance test (OGTT) compared to both GSK1292263 and MBX-2982.[2] Furthermore, in studies with Zucker fatty (ZF) rats, another model for obesity and type 2 diabetes, a single dose of this compound showed dose-dependent glucose-lowering effects and augmented plasma GLP-1 concentrations.[2]

While specific quantitative data for the comparative OGTT was not detailed in the primary publication, the qualitative superiority of this compound was explicitly stated.

Experimental Protocols

In Vitro Intracellular cAMP Assay

Objective: To determine the potency of GPR119 agonists in stimulating intracellular cAMP production.

Cell Line: Chinese hamster ovary (CHO)-K1 cells stably expressing human GPR119.

Methodology:

  • Cell Culture: CHO-K1 cells expressing human GPR119 are cultured in appropriate media and conditions.

  • Cell Plating: Cells are seeded into 96-well plates and incubated to allow for adherence.

  • Compound Treatment: Cells are treated with increasing concentrations of this compound, GSK1292263, or MBX-2982 for a specified incubation period.

  • Cell Lysis: Following incubation, cells are lysed to release intracellular cAMP.

  • cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The dose-response curve for each compound is plotted, and the EC50 value is calculated.

In Vivo Oral Glucose Tolerance Test (OGTT) in nSTZ Rats

Objective: To evaluate the in vivo efficacy of GPR119 agonists on glucose tolerance in a diabetic animal model.

Animal Model: Neonatal streptozotocin-treated (nSTZ) rats.

Methodology:

  • Animal Acclimation: Rats are acclimated to the housing conditions for a specified period.

  • Dosing: Animals receive repeated oral doses of this compound, GSK1292263, MBX-2982, or vehicle over a defined treatment period.

  • Fasting: Prior to the OGTT, rats are fasted overnight but allowed access to water.

  • Baseline Glucose Measurement: A baseline blood sample is collected to measure fasting blood glucose levels.

  • Glucose Challenge: A concentrated glucose solution is administered orally to the rats.

  • Blood Sampling: Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 120 minutes).

  • Glucose Measurement: Blood glucose concentrations are measured for each time point.

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each treatment group and compared to determine the glucose-lowering effect.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the GPR119 signaling pathway and the general workflow of the in vivo oral glucose tolerance test.

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell This compound This compound GPR119 GPR119 This compound->GPR119 binds Gs Gαs GPR119->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Secretion Insulin / GLP-1 Secretion PKA->Secretion promotes

Caption: GPR119 signaling cascade initiated by this compound.

OGTT_Workflow cluster_workflow Oral Glucose Tolerance Test (OGTT) Workflow acclimation Animal Acclimation dosing Repeated Dosing (this compound or Comparator) acclimation->dosing fasting Overnight Fasting dosing->fasting baseline Baseline Blood Glucose fasting->baseline gavage Oral Glucose Gavage baseline->gavage sampling Serial Blood Sampling gavage->sampling analysis Blood Glucose Analysis (AUC Calculation) sampling->analysis

Caption: Experimental workflow for the in vivo OGTT.

References

Comparative Analysis of Firuglipel's Effect on GLP-1 Secretion in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the validation of Firuglipel's pro-secretory activity on Glucagon-Like Peptide-1 (GLP-1) in various cell lines, with a comparative perspective against other GLP-1 enhancing agents.

This guide provides a comprehensive overview of the available preclinical data on this compound (DS-8500a), a potent and selective G protein-coupled receptor 119 (GPR119) agonist, and its role in stimulating the secretion of the incretin hormone GLP-1. The data is presented in comparison with other GPR119 agonists and the distinct mechanistic class of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

Introduction to this compound and GLP-1 Secretion

This compound is an orally available small molecule designed to activate GPR119, a receptor predominantly expressed on intestinal enteroendocrine L-cells and pancreatic β-cells.[1] The activation of GPR119 in L-cells initiates a signaling cascade that leads to the secretion of GLP-1. GLP-1 plays a crucial role in glucose homeostasis by stimulating glucose-dependent insulin secretion, suppressing glucagon release, and slowing gastric emptying. Consequently, agents that enhance GLP-1 secretion are of significant interest for the treatment of type 2 diabetes and obesity.

Mechanism of Action: GPR119 Agonism

GPR119 is coupled to the Gαs protein. Upon agonist binding, it stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP is a key second messenger that triggers the exocytosis of GLP-1-containing granules from L-cells.

cluster_L_Cell Enteroendocrine L-Cell This compound This compound GPR119 GPR119 This compound->GPR119 binds Gas Gαs GPR119->Gas activates AC Adenylyl Cyclase Gas->AC stimulates cAMP ↑ cAMP AC->cAMP produces PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 GLP1_Vesicle GLP-1 Vesicle PKA->GLP1_Vesicle mobilizes Epac2->GLP1_Vesicle promotes fusion GLP1_Secretion GLP-1 Secretion GLP1_Vesicle->GLP1_Secretion exocytosis cluster_GPR119 GPR119 Agonist (e.g., this compound) cluster_DPP4 DPP-4 Inhibitor (e.g., Sitagliptin) L_Cell_G L-Cell GLP1_Secretion_G ↑ GLP-1 Secretion L_Cell_G->GLP1_Secretion_G stimulates Active_GLP1_D Active GLP-1 Inactive_GLP1_D Inactive GLP-1 Active_GLP1_D->Inactive_GLP1_D degradation by DPP4_Enzyme_D DPP-4 Enzyme Sitagliptin_D Sitagliptin Sitagliptin_D->DPP4_Enzyme_D inhibits Start Start Culture Culture & Seed Enteroendocrine Cells (e.g., NCI-H716, GLUTag) Start->Culture Differentiate Differentiate Cells (if required) Culture->Differentiate Starve Starve Cells (serum-free media) Differentiate->Starve Stimulate Stimulate with Test Compounds (e.g., this compound) Starve->Stimulate Collect Collect Supernatant + DPP-4 Inhibitor Stimulate->Collect Measure Measure Active GLP-1 (ELISA) Collect->Measure Analyze Analyze & Normalize Data Measure->Analyze End End Analyze->End

References

Safety Operating Guide

Navigating the Disposal of Firuglipel: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles for Chemical Disposal

When a Safety Data Sheet (SDS) with explicit disposal instructions is unavailable, a conservative approach that treats the substance as potentially hazardous is recommended. The following procedures are based on general best practices for the disposal of research chemicals.

Quantitative Data Summary

While no quantitative data on disposal was found, the following information on Firuglipel's properties is relevant for its handling and preparation for disposal.

PropertyValueSource
Synonyms DS-8500a[1][2]
CAS Number 1371591-51-3[2]
Molecular Formula C25H26FN3O5[2]
Molecular Weight 467.50 g/mol [2]
Appearance Solid powder
Solubility Soluble in DMSO
Storage (Short Term) 0 - 4 °C (days to weeks)
Storage (Long Term) -20 °C (months to years)
Shipping Condition Shipped under ambient temperature as a non-hazardous chemical.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended steps for the disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate PPE:

  • Standard laboratory coat

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

Waste Classification and Segregation

In the absence of specific hazard information, this compound waste should be treated as chemical waste. It is crucial to not mix it with general waste or other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Solid Waste: Collect any unused or expired solid this compound, as well as any contaminated materials (e.g., weigh boats, contaminated paper towels), in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound (e.g., in DMSO) should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not dispose of solutions containing this compound down the drain.

Waste Container Labeling

Properly label all waste containers with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" and any solvents (e.g., "Dimethyl Sulfoxide")

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container

  • Your name, laboratory, and contact information

Storage of Waste

Store the sealed and labeled waste containers in a designated satellite accumulation area within your laboratory. This area should be secure and away from general laboratory traffic.

Final Disposal

Arrange for the collection of the hazardous waste through your institution's EHS department. They will ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of a research chemical like this compound when a specific Safety Data Sheet is not available.

cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_final_disposal Final Disposal start Start: Need to Dispose of this compound check_sds Check for Specific SDS/Disposal Instructions start->check_sds no_sds No Specific Instructions Found check_sds->no_sds Not Available ppe Don Appropriate PPE no_sds->ppe waste_type Solid or Liquid Waste? ppe->waste_type solid_waste Collect Solid Waste in Labeled Container waste_type->solid_waste Solid liquid_waste Collect Liquid Waste in Labeled Container waste_type->liquid_waste Liquid label_container Label Container as 'Hazardous Waste' with Contents solid_waste->label_container liquid_waste->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste contact_ehs Contact Institutional EHS for Pickup store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Workflow for the disposal of research chemicals without a specific SDS.

GPR119 Signaling Pathway

This compound is an agonist for the G protein-coupled receptor 119 (GPR119). Understanding its mechanism of action can provide context for its use in the laboratory.

This compound This compound gpr119 GPR119 Receptor This compound->gpr119 Binds to & Activates g_protein G Protein (Gs) gpr119->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Catalyzes ATP to pka Protein Kinase A (PKA) camp->pka Activates glp1 GLP-1 Secretion (in L-cells) pka->glp1 Promotes insulin Insulin Secretion (in Pancreatic β-cells) pka->insulin Promotes

Caption: Simplified signaling pathway of this compound via the GPR119 receptor.

Disclaimer: This information is intended for guidance purposes for research professionals. Always consult your institution's Environmental Health and Safety (EHS) department for specific waste disposal protocols and adhere to all applicable regulations. The absence of a "hazardous" shipping classification does not necessarily mean the compound is non-hazardous for disposal.

References

Essential Safety and Handling Guide for Firuglipel (DS-8500a)

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Firuglipel (also known as DS-8500a). The following procedural guidance is intended to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on general laboratory safety principles for handling research chemicals with unknown toxicological properties. It is imperative to supplement this information with a risk assessment specific to your experimental context. This compound is intended for research use only and is not for human or veterinary use.[1][2]

Compound Information and Storage

This compound is an orally available, potent, and selective GPR119 agonist.[1][3][4] It is a solid powder that is soluble in DMSO.

PropertyValueSource
Synonyms DS-8500a
Chemical Formula C25H26FN3O5
Molecular Weight 467.50 g/mol
Appearance Solid powder
Solubility Soluble in DMSO
Storage (Solid) -20°C (long term) or 0-4°C (short term)
Storage (In Solvent) -80°C (up to 6 months) or -20°C (up to 1 month)
Shipping Ambient temperature as a non-hazardous chemical

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted to determine the appropriate PPE for specific procedures. The following are general recommendations for handling this compound in solid and solution forms.

PPE CategorySolid FormSolution (in DMSO)Rationale
Hand Protection Nitrile or latex gloves (double gloving recommended)Double nitrile glovesProtects against skin contact. DMSO can facilitate the absorption of chemicals through the skin.
Eye Protection Safety glasses with side shields or safety gogglesSafety goggles or a face shieldPrevents eye exposure to airborne particles or splashes.
Body Protection Laboratory coatChemical-resistant laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood or a ventilated balance enclosureUse in a certified chemical fume hoodMinimizes inhalation of the powdered compound or aerosolized solution.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will minimize exposure and ensure safety.

Receiving and Storage
  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (lab coat, gloves, safety glasses) when opening the package.

  • Verify the label information against the order details.

  • Store the compound according to the recommendations in the table above, noting the storage conditions and duration.

Weighing and Solution Preparation
  • Solid Form:

    • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of the powder.

    • Use appropriate tools (e.g., spatulas) to handle the solid.

    • Clean the balance and surrounding area thoroughly after use.

  • Solution Preparation:

    • All solution preparation should be conducted in a chemical fume hood.

    • When dissolving in DMSO, be mindful that DMSO can enhance skin penetration of dissolved compounds.

    • For in vivo studies, one supplier suggests two potential solvent protocols:

      • Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

      • Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline).

Disposal Plan

All waste materials contaminated with this compound should be treated as hazardous chemical waste.

  • Solid Waste:

    • Contaminated PPE (gloves, disposable lab coats), weighing papers, and empty vials should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Unused solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container.

    • Do not dispose of solutions down the drain.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Experimental Protocol Example: In Vivo Study in Rats

The following is a summary of an experimental protocol for an in vivo study in rats, as described in the literature.

  • Animal Model: Male Sprague-Dawley rats (8 weeks old) are used.

  • Preparation: The rats are fasted overnight.

  • Dosing:

    • This compound (DS-8500a) is administered orally at doses of 0.1, 1, 3, and 10 mg/kg.

    • A vehicle control (0.5% methylcellulose) and a positive control (glimepiride, 10 mg/kg) are also used.

  • Glucose Challenge: Thirty minutes after oral administration, all animals receive an intravenous 50% glucose solution (0.5 g/kg).

  • Blood Collection: Blood samples are collected from the tail vein at 35 minutes before, 5 minutes before, and 5 minutes after the glucose load.

  • Analysis: Plasma insulin concentration is measured using ELISA kits.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation & Handling cluster_disposal Waste Management receiving Receiving & Inspection storage Secure Storage receiving->storage Store correctly ppe Don Appropriate PPE storage->ppe Before handling weighing Weighing in Ventilated Enclosure ppe->weighing Proceed to dissolving Solution Preparation in Fume Hood weighing->dissolving For solutions experiment Experimental Use dissolving->experiment Use in study collect_solid Collect Solid Waste experiment->collect_solid Contaminated disposables collect_liquid Collect Liquid Waste experiment->collect_liquid Unused solutions dispose Dispose via Certified Vendor collect_solid->dispose collect_liquid->dispose

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.